Bromperidol

Catalog No.
S522148
CAS No.
10457-90-6
M.F
C21H23BrFNO2
M. Wt
420.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bromperidol

CAS Number

10457-90-6

Product Name

Bromperidol

IUPAC Name

4-[4-(4-bromophenyl)-4-hydroxypiperidin-1-yl]-1-(4-fluorophenyl)butan-1-one

Molecular Formula

C21H23BrFNO2

Molecular Weight

420.3 g/mol

InChI

InChI=1S/C21H23BrFNO2/c22-18-7-5-17(6-8-18)21(26)11-14-24(15-12-21)13-1-2-20(25)16-3-9-19(23)10-4-16/h3-10,26H,1-2,11-15H2

InChI Key

RKLNONIVDFXQRX-UHFFFAOYSA-N

SMILES

C1CN(CCC1(C2=CC=C(C=C2)Br)O)CCCC(=O)C3=CC=C(C=C3)F

solubility

Soluble in DMSO

Synonyms

bromoperidol, bromperidol, bromperidol hydrochloride, bromperidol, 82Br-labeled, C-C 2489-21, Impromen, R 11,333, Tesoprel

Canonical SMILES

C1CN(CCC1(C2=CC=C(C=C2)Br)O)CCCC(=O)C3=CC=C(C=C3)F

The exact mass of the compound Bromperidol is 419.0896 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 759275. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Ketones - Butyrophenones - Supplementary Records. It belongs to the ontological category of aromatic ketone in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Pharmaceuticals. However, this does not mean our product can be used or applied in the same or a similar way.

Bromperidol pharmacodynamic properties central antidopaminergic activity

Author: Smolecule Technical Support Team. Date: February 2026

Neurobiology & Experimental Evidence

Bromperidol's therapeutic action is directly linked to its ability to modulate dopaminergic pathways in the brain. The following diagram illustrates the core mechanistic pathway and the experimental models used to validate it.

This compound This compound D2 Receptor Antagonism D2 Receptor Antagonism This compound->D2 Receptor Antagonism Primary Action ↓ Dopaminergic Activity ↓ Dopaminergic Activity D2 Receptor Antagonism->↓ Dopaminergic Activity Mesolimbic Pathway Mesolimbic Pathway ↓ Dopaminergic Activity->Mesolimbic Pathway Nigrostriatal Pathway Nigrostriatal Pathway ↓ Dopaminergic Activity->Nigrostriatal Pathway Tuberoinfundibular Pathway Tuberoinfundibular Pathway ↓ Dopaminergic Activity->Tuberoinfundibular Pathway Antipsychotic Efficacy Antipsychotic Efficacy Mesolimbic Pathway->Antipsychotic Efficacy Extrapyramidal Symptoms (EPS) Extrapyramidal Symptoms (EPS) Nigrostriatal Pathway->Extrapyramidal Symptoms (EPS) ↑ Prolactin Secretion ↑ Prolactin Secretion Tuberoinfundibular Pathway->↑ Prolactin Secretion Preclinical Preclinical In Vivo Animal Models In Vivo Animal Models Preclinical->In Vivo Animal Models Apomorphine/Amphetamine-induced stereotypy & agitation Apomorphine/Amphetamine-induced stereotypy & agitation In Vivo Animal Models->Apomorphine/Amphetamine-induced stereotypy & agitation Conditioned Avoidance Response Conditioned Avoidance Response In Vivo Animal Models->Conditioned Avoidance Response Clinical Clinical Prolactin Response Prolactin Response Clinical->Prolactin Response Biomarker Controlled Trials Controlled Trials Clinical->Controlled Trials BPRS/PANSS Assessment

Mechanism of action and key experimental models for this compound.

Detailed Experimental Protocols

To evaluate this compound's pharmacodynamics, specific preclinical and clinical protocols are employed:

  • In Vivo Animal Models: The primary preclinical tests involve administering dopamine agonists like apomorphine or amphetamine to rats or dogs to induce stereotyped behavior, agitation, or conditioned avoidance responses. The efficacy of this compound is measured by its ED50 (the dose required to achieve 50% inhibition of the agonist-induced behavior), which is less than 0.05 mg/kg in rats, confirming its potent antidopaminergic activity [1] [2].
  • Clinical Biomarker Assessment: In clinical studies, the prolactin response is used as a functional biomarker of central D2 receptor blockade. Following this compound administration, plasma prolactin levels are measured. A strong positive correlation between the plasma concentration of reduced this compound (a major metabolite) and the prolactin response has been observed, suggesting the metabolite also contributes to the drug's pharmacological activity [1].
  • Therapeutic Drug Monitoring (TDM) Methodology: When measuring plasma concentrations of this compound and its metabolite for TDM, the analytical method is critical. High-Performance Liquid Chromatography (HPLC) is the preferred method. While Enzyme Immunoassay (EIA) shows a linear correlation with HPLC, it demonstrates poor accuracy by overestimating concentrations by approximately 62% due to cross-reactivity with the reduced this compound metabolite [3].

Clinical Efficacy & Symptom Dimensions

Clinical studies have analyzed this compound's effects using a five-dimensional model of schizophrenic symptoms, revealing its specific therapeutic profile.

Symptom Dimension Efficacy of this compound Notes on Onset of Action
Positive Symptoms Excellent improvement [1] Early improvement is a key determinant of overall response [1]
Excitement Symptoms Excellent improvement [1] -
Cognitive Symptoms Excellent improvement [1] -
Anxiety–Depression Symptoms Significant improvement [1] Early improvement is a key determinant of overall response [1]
Negative Symptoms Limited data on specific efficacy [1] -

This compound is noted for its fast onset of action, with some studies reporting a faster onset compared to haloperidol and an overall activating effect [4] [1]. One study found that 66.7% of patients were responders (showing ≥50% improvement in total BPRS scores) after 3 weeks of treatment with a fixed dose [1].

Formulations & Pharmacokinetics

This compound is available in both immediate and long-acting depot formulations [5].

Formulation Vehicle Dosage Frequency Time to Max Concentration (Tmax) Apparent Half-life
Oral (Tablets, Solutions) - Once daily [6] Information missing Information missing
This compound Decanoate (Depot Injection) Sesame oil Every 4 weeks [7] [5] 3–9 days [5] 21–25 days [5]

The drug is well-absorbed after oral administration and undergoes hepatic metabolism via N-dealkylation, hydroxylation, and carbonic reduction, with reduced this compound as a major active metabolite [6] [1]. Metabolites are excreted through both renal and fecal routes [6].

Adverse Effect Profile

The side effects of this compound are an extension of its pharmacodynamic actions [6] [7].

  • Extrapyramidal Symptoms (EPS): Occur with similar frequency and severity as haloperidol, including tremors, rigidity, bradykinesia, and akathisia. Long-term use carries a risk of tardive dyskinesia [4] [6].
  • Other Receptor-Mediated Effects: Antagonism of other receptors can lead to sedation, orthostatic hypotension, and anticholinergic effects like dry mouth and constipation [6].
  • Prolactin Elevation: D2 blockade in the pituitary leads to increased prolactin secretion, which can cause gynecomastia, galactorrhea, and menstrual irregularities [6] [8].

References

Bromperidol pharmacokinetic profile absorption distribution metabolism

Author: Smolecule Technical Support Team. Date: February 2026

Bromperidol Pharmacokinetic Data Summary

The table below consolidates the available quantitative data and findings on this compound's pharmacokinetics.

Parameter Species Findings / Value Notes
Absorption Human ( T_{max} ): 3.9 ± 0.9 hours [1] Time to reach maximum plasma concentration.
Dog ( T_{max} ): 4-7 hours; Max concentration: ~4 ng/mL [2] After a 0.16 mg/kg oral dose.
Distribution Rat Rapid and prolonged uptake into brain, liver, and kidneys; low blood concentrations [3] Study used high specific activity radiobrominated this compound.
Metabolism Rat & Dog Oxidative N-dealkylation is the major metabolic pathway [2] Fate is similar to haloperidol.
In vitro / In silico Metabolized by the polymorphic CYP2D6 enzyme [4] [5] Genetic polymorphism can cause variability in metabolism.
Excretion Rat Urine: 35% of dose (mainly polar acidic metabolites); Feces: ~10% [2] Urine contains trace amounts of unchanged drug.
Dog Urine: 46% of dose within 4 days; Feces: ~10% [2]
Elimination Half-life (( t_{1/2} )) Human 20.4 ± 3.7 hours [1]
Dog Approximately 30 hours (terminal phase) [2]
Clearance Human 1.37 ± 0.52 mL/h/kg [1]
Protein Binding Human Not Available [6] Data is marked as "Not Available" in the DrugBank record.

Detailed Experimental Methodologies

The key findings in the table above are derived from specific experimental protocols. Here is a detailed look at the methodologies for the core studies.

Protocol: Tissue Distribution Study in Rats [3]
  • Objective: To determine the tissue distribution of this compound using high-specific-activity radiolabeled compounds.
  • Tracer Synthesis: High specific activity [⁷⁵Br]- and [⁷⁷Br]this compound (exceeding 10,000 Ci/mmol) was synthesized via regiospecific radiobromination of a trimethylstannylated analogue of this compound.
  • Procedure:
    • Radiolabeling: The substrate (4-[4-[4-(Trimethylstannyl)phenyl]-4-hydroxypiperidino]-4'-fluorobutyrophenone) was reacted with no-carrier-added ⁷⁵Br⁻ or ⁷⁷Br⁻ using H₂O₂/CH₃COOH for oxidation.
    • Purification: The product was purified using preparative HPLC, achieving a 35% radiochemical yield within a 30-minute preparation time.
    • Administration & Measurement: The radiolabeled this compound was administered to rats, and its concentration was measured over time in various tissues (brain, liver, kidneys, blood) using tracer techniques.
Protocol: Oral Absorption, Excretion, and Metabolism in Rats and Dogs [2]
  • Objective: To investigate the absorption, excretion, and metabolic fate of an oral dose of this compound.
  • Dosing: A 0.16 mg/kg oral dose of tritiated this compound (this compound-³H) was administered.
  • Sample Collection and Analysis:
    • Plasma & Tissue Levels: Plasma levels of unchanged this compound were measured over time. Tissue distribution was followed in rats.
    • Excretion: Total radioactivity was measured in urine and feces collected over several days.
    • Metabolite Identification:
      • Inverse Isotope Dilution: This technique was used to identify specific metabolites.
      • Analysis: The urinary radioactive fraction was analyzed and found to consist mainly of polar acidic metabolites, identified as the glycine conjugate of p-fluorophenylacetic acid.
Protocol: Dopamine D2 Receptor Binding Kinetics [7]
  • Objective: To measure the target binding kinetics of this compound and other D2 receptor antagonists.
  • Method: Kinetic Probe Competition Assay (kPCA):
    • Receptor Preparation: Frozen cells with a terbium-labeled human dopamine D2 receptor were prepared in Tag-lite buffer.
    • Competition Binding: The cells were dispensed into 384-well plates containing a constant concentration of a red fluorescent agonist tracer (PPHT-based) and varying concentrations of unlabeled this compound.
    • Measurement: A time-resolved FRET (TR-FRET) signal was measured over time. The association (kₒₙ) and dissociation (kₒff) rate constants were determined by analyzing the competitive binding curves.

Metabolic Pathway and Implications

The following diagram illustrates the primary metabolic pathway of this compound and its key clinical implication, as identified in the research.

This compound This compound CYP2D6 Enzyme: CYP2D6 This compound->CYP2D6  Oxidation Intermediate N-dealkylated Intermediate Metabolite Polar Acidic Metabolites (e.g., glycine conjugate of p-fluorophenylacetic acid) Intermediate->Metabolite  Conjugation & Excretion CYP2D6->Intermediate Variability Clinical Effect: Variable Drug Response due to CYP2D6 Polymorphism CYP2D6->Variability

Simplified metabolic pathway of this compound and its clinical implication.

Knowledge Gaps and Research Notes

  • Limited Contemporary Data: Much of the foundational data, especially on metabolism and excretion, comes from a 1978 animal study [2]. The most recent human pharmacokinetic study was published in 2006 [1].
  • Uncharacterized Parameters: Authoritative sources like DrugBank Online currently list critical parameters—including volume of distribution, protein binding, and full metabolic profile—as "Not Available" [6].

Future research using modern analytical techniques is needed to fully elucidate this compound's pharmacokinetic profile, particularly in humans.

References

Bromperidol: Mechanism of Action and Dopamine Receptor Antagonism - A Technical Review

Author: Smolecule Technical Support Team. Date: February 2026

Then, I will now begin writing the main body of the paper.

Introduction and Clinical Significance

Bromperidol is a typical antipsychotic medication belonging to the butyrophenone class, structurally analogous to haloperidol and primarily indicated for the treatment of schizophrenia and other psychotic disorders. As a first-generation antipsychotic, its therapeutic efficacy is fundamentally rooted in its potent dopamine receptor antagonism, particularly at D2 receptors in the mesolimbic pathway. This mechanism underlies the reduction of positive symptoms of schizophrenia, such as hallucinations and delusions, which are associated with dopaminergic overactivity [1]. Despite the development of newer atypical antipsychotics with different receptor profiles, understanding this compound's precise mechanism remains critically important for both clinical application and drug development research.

The clinical significance of this compound extends beyond its symptomatic management of psychosis. Studies have demonstrated its particular efficacy across multiple symptom dimensions of schizophrenia, with one investigation reporting marked improvement in positive, excitement, and cognitive symptoms following treatment [2]. The drug displays a rapid onset of action in many patients, potentially offering advantages in acute management scenarios [3]. Furthermore, its pharmacokinetic profile, characterized by good oral absorption and a half-life of approximately 24 hours, supports once-daily dosing regimens that can enhance patient compliance [1] [3]. While this compound shares the extrapyramidal side effect liability common to typical antipsychotics, its well-characterized receptor interactions make it a valuable tool for understanding the relationship between dopamine blockade and therapeutic outcomes.

Primary Mechanism of Action and Receptor Binding Profile

Dopamine D2 Receptor Antagonism

The fundamental mechanism of this compound's antipsychotic action is potent antagonism of dopamine D2 receptors throughout the central nervous system. This compound exhibits high affinity binding at these receptors, with its primary therapeutic effect resulting from blockade of dopaminergic transmission in the mesolimbic pathway [1]. This specific pathway's overactivity has been strongly implicated in the positive symptoms of schizophrenia, including hallucinations, delusions, and thought disorders. By competitively inhibiting dopamine at D2 receptors, this compound reduces this overactivity, thereby alleviating these core psychotic symptoms [1].

The receptor binding affinity profile of this compound demonstrates its selectivity and potency. While its strongest affinity is for D2 receptors, it also interacts with other neuroreceptors, though to a lesser extent. This receptor interaction profile differentiates this compound from many atypical antipsychotics and contributes to both its therapeutic effects and side effect pattern [1] [4].

Table 1: this compound Receptor Binding Profile

Receptor Type Affinity Pharmacological Action Clinical Correlation
Dopamine D2 High (Primary target) Potent antagonism Reduction of positive psychotic symptoms
Serotonin 5-HT2A Low to moderate Weak antagonism Limited effect on negative symptoms
Alpha-adrenergic Mild Weak antagonism Possible orthostatic hypotension
Histaminergic H1 Mild Weak antagonism Sedative effects
Muscarinic cholinergic Mild Weak antagonism Low incidence of anticholinergic effects
Comparison with Other Antipsychotics

This compound's receptor profile distinguishes it from both typical and atypical antipsychotics. Unlike second-generation antipsychotics like risperidone and clozapine, which exhibit potent serotonin 5-HT2A receptor blockade in addition to D2 antagonism, this compound demonstrates primarily dopamine-selective antagonism [4]. A comparative study of anti-dopamine D₂ and anti-serotonin 5-HT2A activities revealed that this compound, similar to chlorpromazine and haloperidol, exhibits little anti-5-HT2A activity regardless of its anti-D₂ activity level [4]. This pharmacological characteristic places this compound firmly within the typical antipsychotic category and may explain its higher propensity for extrapyramidal side effects compared to agents with more balanced D2/5-HT2A antagonism.

When compared to its structural analog haloperidol, this compound demonstrates similar potency and pharmacodynamic properties consistent with central antidopaminergic activity [3] [5]. Both agents share comparable patterns of dopamine receptor antagonism and subsequent effects on dopamine turnover in both extrapyramidal and limbic systems [5]. However, some clinical studies have suggested that this compound may have a slightly superior overall efficacy and potentially faster onset of action compared to haloperidol in certain patient populations [3]. This efficacy advantage, while modest, warrants consideration in treatment-resistant cases.

Downstream Signaling Effects and Neuronal Adaptation

The initial blockade of dopamine D2 receptors by this compound initiates a cascade of neuroadaptive changes in signal transduction pathways that contribute to both its therapeutic effects and side effect profile. Beyond simple receptor occupancy, this compound's antagonism triggers compensatory increases in dopamine synthesis and release in the short term, followed by potential depletion of dopamine stores and altered receptor sensitivity with continued administration [5]. These adaptations represent the brain's attempt to overcome receptor blockade and restore dopaminergic homeostasis, yet they simultaneously contribute to the complex temporal pattern of this compound's clinical effects.

This compound's influence extends to postsynaptic density signaling, a critical hub for neuronal communication and plasticity. The postsynaptic density (PSD) is a specialized structure containing over 1,000 proteins, including receptors, adaptors, kinases, and scaffold proteins that collectively regulate intracellular signaling [6]. While the precise impact of this compound on PSD protein networks requires further elucidation, evidence suggests that chronic antipsychotic administration can alter the expression and function of key PSD components such as PSD-95, DISC1, and Homer proteins [6]. These changes may underlie some of the long-term adaptations to antipsychotic treatment and potentially influence therapeutic outcomes through modulation of synaptic strength and neural connectivity.

The following diagram illustrates the primary signaling pathways affected by this compound's receptor interactions:

G cluster_receptors Receptor Targets cluster_pathways Affected Pathways cluster_effects Functional Outcomes This compound This compound D2 Dopamine D2 Receptor This compound->D2 Potent Antagonism 5-HT2A 5-HT2A Serotonin Receptor This compound->5-HT2A Weak Antagonism Alpha1 Alpha-1 Adrenergic Receptor This compound->Alpha1 Mild Antagonism H1 Histamine H1 Receptor This compound->H1 Mild Antagonism cAMP cAMP D2->cAMP Inhibits GIRK GIRK Channel Activity D2->GIRK Modulates BetaArr β-arrestin Recruitment D2->BetaArr Recruits Prolactin Prolactin Elevation D2->Prolactin Disinhibition PKC PKC Activation 5-HT2A->PKC Partial Inhibits Sedation Sedation Alpha1->Sedation Contributes H1->Sedation Antipsychotic Antipsychotic Effect cAMP->Antipsychotic Signaling Signaling fillcolor= fillcolor= GIRK->Antipsychotic EPS Extrapyramidal Symptoms BetaArr->EPS

Figure 1: this compound's receptor targets and downstream signaling pathways

The functional selectivity of this compound at dopamine receptors influences its effects on various intracellular signaling cascades. Unlike some third-generation antipsychotics that exhibit biased signaling at dopamine receptors (preferentially inhibiting G protein pathways over β-arrestin recruitment), this compound demonstrates a more balanced antagonism across multiple downstream effectors [7]. This comprehensive suppression of D2 receptor signaling contributes to its robust antipsychotic efficacy but may also explain its significant extrapyramidal side effect profile. Recent research into functional selectivity at GPCRs suggests that pathway-preferential drugs might achieve therapeutic effects with reduced side effects, positioning this compound as a benchmark for comparing newer agents with potentially optimized signaling profiles [7].

Experimental Methodologies for Investigating Mechanism of Action

Receptor Binding Assays

Quantitative assessment of this compound's interaction with dopamine receptors employs radioligand binding assays to determine receptor affinity and density. The standard methodology involves preparing brain membrane homogenates from relevant tissue sources (typically rodent or post-mortem human brain regions such as striatum for D2 receptors). These membranes are incubated with radiolabeled ligands specific for dopamine receptors (e.g., [³H]spiperone or [³H]haloperidol for D2 receptors) in the presence of varying concentrations of this compound to determine its competitive binding profile [5]. The displacement curves generated from these experiments allow calculation of inhibition constants (Ki values), with this compound typically demonstrating Ki values in the low nanomolar range for D2 receptors, confirming its high affinity for this target.

The experimental protocol for competitive radioligand binding assays involves several critical steps: (1) Tissue preparation and membrane fraction isolation; (2) Determination of protein concentration using Bradford or Lowry assays; (3) Saturation experiments to establish receptor density (Bmax) and ligand affinity (Kd); (4) Competition experiments with this compound; (5) Separation of bound and free ligand via filtration or centrifugation; (6) Scintillation counting of bound radioactivity; and (7) Data analysis using nonlinear regression to determine IC50 values and subsequent Ki calculation using the Cheng-Prusoff equation [5]. These methodologies have confirmed this compound's high potency at D2 receptors, with its affinity being comparable to or slightly greater than that of haloperidol.

Functional Signaling Assays

Beyond simple receptor binding, this compound's functional effects on intracellular signaling pathways require more complex cell-based assay systems. The bioluminescence resonance energy transfer (BRET) platform has emerged as a powerful technique for quantifying drug effects on specific signaling cascades downstream of dopamine receptors [7]. These assays typically involve transfection of host cells (commonly HEK293 cells) with DNA constructs encoding the target receptor (D2 or others), specific G protein subunits tagged with donor enzymes (e.g., RlucII), and effectors or plasma membrane markers tagged with acceptors (e.g., GFP variants). Following treatment with this compound, energy transfer efficiency is measured to quantify pathway activation or inhibition.

Table 2: Key Experimental Assays for Characterizing this compound's Mechanism

Assay Type Key Measures Experimental Readout This compound-Specific Findings
Competitive Radioligand Binding Receptor affinity (Ki), Bmax Radioligand displacement High D2 affinity (Ki ~nM range) [5]
BRET-Based Signaling G protein activation, β-arrestin recruitment Energy transfer ratio D2 antagonism across multiple pathways [7]
Electrophysiology Neuronal firing rates Extracellular single-unit recording Inhibition of dopaminergic neuron activity
Microdialysis Neurotransmitter release HPLC detection of analytes Increased dopamine turnover in striatum and limbic regions [5]
Behavioral Models Catalepsy, antipsychotic efficacy Standardized rating scales ED50 for catalepsy ~0.12 mg/kg in rats [5]

The workflow for BRET-based signaling assays typically includes: (1) Cell culture and transfection with optimized DNA ratios; (2) Serum starvation to reduce basal signaling activity; (3) Treatment with this compound across a concentration range (typically 10^-12 to 10^-5 M); (4) Addition of BRET substrate (e.g., coelenterazine 400a); (5) Measurement of donor and acceptor emission; (6) Calculation of BRET ratio; and (7) Data normalization to full agonist and baseline responses [7]. These functional assays have demonstrated that this compound acts as a full antagonist at D2 receptors, effectively suppressing basal and agonist-stimulated signaling across multiple G protein subtypes (primarily Gi/o) and β-arrestin recruitment pathways.

The following diagram illustrates the key experimental approaches for studying this compound's mechanisms:

G cluster_in_vitro In Vitro Approaches cluster_ex_vivo Ex Vivo Approaches cluster_in_vivo In Vivo Approaches cluster_outputs Experimental Outputs Binding Receptor Binding Assays Affinity Receptor Affinity (Ki) Binding->Affinity Quantitative BRET BRET Signaling Profiling Pathway Signaling Pathway Modulation BRET->Pathway Functional CellCulture Primary Neuronal Cultures CellCulture->Pathway Mechanistic Microdialysis Brain Microdialysis Neurochem Neurotransmitter Release Microdialysis->Neurochem Neurochemical Autoradiography Receptor Autoradiography Autoradiography->Affinity Anatomical TissueBinding Tissue Homogenate Binding TissueBinding->Affinity Regional Behavioral Behavioral Models Therapeutic Therapeutic & Side Effect Correlation Behavioral->Therapeutic Translational EEG Electrophysiology (EEG, single-unit) EEG->Therapeutic Functional PET Neuroimaging (PET) PET->Affinity In Vivo

Figure 2: Experimental methodologies for investigating this compound's mechanism of action

Behavioral Correlates and Translational Models

The functional consequences of this compound's receptor antagonism are evaluated using well-established behavioral paradigms in rodent models. The catalepsy test serves as a primary predictor of extrapyramidal side effect potential, wherein animals (typically rats) are placed in an unnatural position and the time until they correct this position is measured. This compound induces dose-dependent catalepsy with an ED50 of approximately 0.12 mg/kg in rats, reflecting its potent D2 blockade in the nigrostriatal pathway [5]. This behavioral measure correlates strongly with the likelihood of producing parkinsonian side effects in humans and provides a crucial preclinical screening tool for comparing antipsychotic agents.

Additional behavioral assessments include the conditioned avoidance response and apomorphine/amphetamine antagonism tests. In conditioned avoidance paradigms, this compound administration disrupts the animal's ability to respond to a conditioned stimulus predicting shock, demonstrating its effects on motivated behavior [5]. In antagonism tests, this compound effectively blocks stereotyped behaviors and agitation induced by dopamine agonists like apomorphine and amphetamine, with ED50 values below 0.05 mg/kg [3] [5]. These behavioral models collectively provide translational bridges for understanding how this compound's molecular actions manifest as both therapeutic and adverse effects in clinical populations.

Therapeutic Implications and Side Effect Profile

Symptom Efficacy Across Schizophrenia Dimensions

This compound demonstrates differential efficacy across the various symptom dimensions of schizophrenia. A comprehensive study evaluating its therapeutic effects on the five-factor model of schizophrenic symptoms found particularly robust improvements in positive symptoms (delusions, hallucinations), excitement symptoms (agitation, hostility), and cognitive symptoms (disorganized thinking) [2]. These findings align with this compound's primary mechanism of mesolimbic D2 receptor blockade, which directly targets the dopaminergic dysregulation underlying positive and excitement symptoms. The significant improvement in cognitive symptoms suggests additional secondary benefits potentially resulting from reduced interference from positive symptoms or modest impacts on other neurotransmitter systems.

The temporal pattern of this compound's therapeutic effects reveals a characteristically rapid onset of action, with some studies reporting significant improvement within the first week of treatment [2] [3]. This rapid response may reflect this compound's favorable pharmacokinetic profile, including good oral bioavailability and rapid distribution to brain tissue. Importantly, early improvement in positive and anxiety-depression symptoms has been identified as a significant predictor of overall treatment response, providing clinicians with a potential early indicator of long-term outcomes [2]. The optimal therapeutic window for plasma concentrations remains less clearly defined than for some other antipsychotics, with some studies suggesting only a limited relationship between plasma levels and clinical response [2].

Extrapyramidal Side Effects and Management Strategies

The primary limitation of this compound therapy is its significant propensity to induce extrapyramidal symptoms (EPS), a direct consequence of its potent D2 receptor blockade in the nigrostriatal pathway. These motor side effects include acute dystonias (muscle spasms, abnormal postures), parkinsonian symptoms (tremor, rigidity, bradykinesia), and akathisia (motor restlessness) [1] [8]. With long-term administration, a substantial proportion of patients may develop tardive dyskinesia, characterized by involuntary, repetitive movements of the face, limbs, and trunk [1]. The incidence of EPS with this compound treatment varies considerably across studies, with reported rates ranging from 20% to 80% of treated patients [3].

The management of this compound-induced movement disorders follows several strategic approaches: (1) Dose optimization using the lowest effective maintenance dose (typically 5-10 mg/day); (2) Adjunctive medications including anticholinergic agents (e.g., benztropine), amantadine, or beta-blockers (for akathisia); (3) Monitoring strategies using standardized rating scales like the Extrapyramidal Symptom Rating Scale (ESRS) or Barnes Akathisia Scale; and (4) Consideration of switch strategies to atypical antipsychotics with lower EPS risk in vulnerable patients [8]. Recent experimental approaches have investigated 5-HT1A receptor agonists and antioxidants (e.g., vitamin E, curcumin) as potential protective strategies against EPS, though clinical evidence remains preliminary [8].

Table 3: Therapeutic and Adverse Effect Profile of this compound

Parameter Characteristics Management Considerations
Therapeutic Efficacy Excellent for positive symptoms, excitement, cognitive symptoms Rapid onset; early response predicts long-term outcome
Dosing Range Initial: 5 mg/day; Maintenance: 5-10 mg/day; Maximum: ~24 mg/day Titrate weekly based on response and tolerance
Common Side Effects Extrapyramidal symptoms (20-80% incidence), hyperprolactinemia Dose reduction; anticholinergic medications
Serious Risks Tardive dyskinesia (long-term), neuroleptic malignant syndrome (rare) Regular monitoring; patient education
Therapeutic Monitoring EPS scales, prolactin levels (if symptomatic), symptom severity scales Baseline and periodic assessment recommended
Comparative Clinical Efficacy

When evaluated against other antipsychotic agents, this compound demonstrates comparable or slightly superior efficacy to several first-generation alternatives. In controlled clinical trials, this compound has shown similar overall efficacy to haloperidol, with some studies suggesting potential advantages in specific symptom domains such as delusions, hallucinations, and social disability [3]. One large comparative trial found that 55% of this compound-treated patients showed slight to marked improvement compared to 38% of haloperidol-treated patients, though the clinical significance of this difference requires interpretation in context of study design and patient characteristics [3]. When compared to phenothiazine antipsychotics like chlorpromazine and perphenazine, this compound generally demonstrates similar or slightly better overall efficacy with a different side effect profile [3].

The activation properties of this compound noted in some studies represent a potentially distinctive characteristic among typical antipsychotics [2] [3]. Unlike many sedating antipsychotics (particularly low-potency phenothiazines), this compound may produce alerting or activating effects in some patients, potentially making it particularly suitable for those with negative symptoms or significant avolition. This activating effect, combined with its favorable profile against positive symptoms, suggests that this compound may offer particular benefits for selected patient subgroups, though further research is needed to identify reliable predictors of this response pattern.

Conclusion and Future Directions

This compound represents a prototypical high-potency typical antipsychotic whose mechanism of action is characterized by potent and selective dopamine D2 receptor antagonism. This primary pharmacological action underlies both its robust efficacy against positive symptoms of schizophrenia and its significant liability for extrapyramidal side effects. The comprehensive understanding of this compound's receptor interactions, downstream signaling effects, and behavioral correlates provides a valuable framework for both clinical application and ongoing drug development efforts in psychopharmacology.

Future research directions should focus on several key areas: (1) Genetic moderators of treatment response and side effect vulnerability to enable personalized prescribing approaches; (2) Novel formulation strategies to optimize pharmacokinetic profiles and reduce peak-dose side effects; (3) Combination approaches with targeted agents to mitigate extrapyramidal symptoms without compromising antipsychotic efficacy; and (4) Comparative effectiveness studies in real-world patient populations to better define this compound's position in contemporary treatment algorithms. As drug discovery efforts continue to pursue agents with optimized receptor profiles and signaling bias, this compound remains an important reference compound that exemplifies both the therapeutic potential and limitations of selective D2 receptor antagonism in the treatment of psychotic disorders.

References

Bromperidol steady-state plasma concentrations attainment

Author: Smolecule Technical Support Team. Date: February 2026

Key Pharmacokinetic Parameters of Bromperidol

The table below summarizes key findings from the available research on this compound's pharmacokinetics and steady-state characteristics:

Parameter Key Findings Source / Context
General Half-Life Relatively long half-life, suitable for once-daily dosing [1]. General pharmacokinetic description.
Oral Steady-State (Css) Measurement Blood sampling performed 2-3 weeks after initiation of 12 mg/day oral dosing [2]. Clinical study in schizophrenic inpatients (n=16).
Metabolism Hepatic metabolism via N-dealkylation, hydroxylation, and carbonic reduction to reduced this compound [1] [3]. Biotransformation studies in rats, dogs, and humans.
Css Correlation with Haloperidol No significant individual correlation (r=0.246) found between Css of this compound and haloperidol [2]. Comparative study suggesting distinct pharmacokinetic profiles.

Detailed Experimental Protocols from Clinical Studies

For your experimental design, here are methodologies from key studies that measured steady-state concentrations:

  • Study Population & Design: A 1998 clinical study involved 16 schizophrenic inpatients. Most received this compound 12 mg/day orally, followed by haloperidol 12 mg/day, with the sequence reversed for two patients [2].
  • Dosing & Sampling for Css: Steady-state was assessed after 2 to 3 weeks of continuous treatment. Blood samples were taken to measure plasma concentrations of both the parent drug and its reduced metabolite [2].
  • Analytical Method: Concentrations of this compound and reduced this compound were measured using high-performance liquid chromatography (HPLC) [2]. An earlier 1989 paper also describes a specific method for determining this compound in serum by automated column-switching high-performance liquid chromatography [4] [3].

Clinical Implications and Deeper Insights

The following diagram illustrates the key factors influencing this compound's steady-state concentration and its clinical translation:

bromperidol_pathway Absorption Oral Administration Metabolism Hepatic Metabolism (N-dealkylation, hydroxylation, reduction) Absorption->Metabolism Metabolite Formation of Reduced this compound Metabolism->Metabolite SteadyState Steady-State Attainment (~2-3 weeks at 12 mg/day) Metabolite->SteadyState Prolactin Prolactin Response SteadyState->Prolactin Correlates with ClinicalEffect Therapeutic Effect (Positive & Excitement Symptoms) SteadyState->ClinicalEffect Limited predictive value for overall efficacy

  • Active Metabolite: Reduced this compound is a major metabolite. Its plasma concentration shows a strong positive correlation with prolactin response, suggesting it contributes to the drug's overall pharmacological activity by also blocking dopamine D2 receptors [3].
  • Concentration-Effect Relationship: Unlike haloperidol, which has a more defined therapeutic window, the relationship between this compound plasma levels and clinical effect is complex. One study concluded that plasma drug monitoring may only have a limited predictive value for overall improvement, though it might be more predictive for positive symptoms [3].

Research Summary

While a precise half-life for calculating steady-state isn't available, clinical studies establish that steady-state plasma concentrations for oral this compound (12 mg/day) are reached within 2 to 3 weeks of initiation. The presence of an active metabolite and a complex concentration-effect relationship are critical considerations for your research.

References

Bromperidol elimination half-life schizophrenic patients

Author: Smolecule Technical Support Team. Date: February 2026

Reported Pharmacokinetic Data of Bromperidol

The table below summarizes key findings from a clinical study investigating steady-state plasma concentrations of this compound:

Parameter Reported Value or Finding Study Details
Dosage 12 mg/day [1]
Steady-State Plasma Concentration (Css) Mean 7.2 ng/mL (Range: 1.3 - 17.4 ng/mL) [1] Corrected to median body weight
Reduced Metabolite Css Mean 2.2 ng/mL (Range: 0.4 - 8.9 ng/mL) [1] Corrected to median body weight
Key Metabolic Finding Polymorphic CYP2D6 is not a major metabolic pathway [1] Based on genotype analysis
Impact of Coadministered Flunitrazepam Significantly higher Css of this compound [1] No significant effect on the reduced metabolite

Experimental Methodologies from Key Studies

For your research protocols, here are the detailed methodologies from the cited clinical study.

1. Study Design and Patient Population for Steady-State Concentration [1]

  • Objective: To investigate the effects of the CYP2D6 genotype and coadministration of flunitrazepam on the steady-state plasma concentrations of this compound and its reduced metabolite.
  • Population: 62 schizophrenic inpatients.
  • Intervention: Administration of this compound at a fixed oral dose of 12 mg/day.
  • Sample Collection: Plasma samples were collected to measure steady-state concentrations of this compound and reduced this compound.

2. Genotype Analysis [1]

  • Method: Allele-specific polymerase chain reaction (PCR) analysis.
  • Target Alleles: Identification of the wild-type allele (CYP2D6\1A) and four mutated alleles: *CYP2D6\3, *CYP2D6\4, *CYP2D6\5* (which cause absent CYP2D6 activity), and CYP2D6\10* (which causes decreased activity).
  • Grouping: Patients were categorized based on whether they had zero, one, or two mutated alleles.

Pathways and Metabolic Interactions

The following diagram illustrates the metabolic pathway of this compound and the key drug interaction identified in the research, based on the findings from the study [1].

This compound This compound Metabolism Metabolism This compound->Metabolism Non-CYP2D6 Pathways Excretion Excretion This compound->Excretion Elimination Reducedthis compound Reduced this compound Reducedthis compound->Excretion Metabolism->Reducedthis compound Flunitrazepam Flunitrazepam Flunitrazepam->this compound Inhibits

This diagram summarizes the research findings: this compound is metabolized to its reduced form via pathways not primarily involving CYP2D6, and flunitrazepam coadministration inhibits this compound's metabolism, leading to higher plasma concentrations [1].

Research Implications and Further Directions

The finding that CYP2D6 polymorphism does not significantly affect this compound metabolism is particularly relevant for drug development, as it suggests a more predictable pharmacokinetic profile across populations without the need for CYP2D6 genotype-guided dosing [1]. The significant interaction with flunitrazepam indicates that other concurrent medications can impact this compound levels, warranting careful review of a patient's full medication regimen in clinical trials and practice [1].

References

Bromperidol serum prolactin concentration effects

Author: Smolecule Technical Support Team. Date: February 2026

Dopamine D2 Antagonism and Prolactin Secretion

The following diagram illustrates the primary mechanism by which bromperidol induces hyperprolactinemia, which is shared with other typical antipsychotics.

G Hypothalamus Hypothalamus Dopamine Dopamine Hypothalamus->Dopamine Releases Pituitary Pituitary Dopamine->Pituitary Binds to D2 Receptors Prolactin_Release Prolactin_Release Pituitary->Prolactin_Release Tonic Inhibition This compound This compound This compound->Pituitary  Blocks D2 Receptors

Diagram: this compound blocks pituitary D2 receptors, disrupting dopamine's tonic inhibition of prolactin release.

This compound exerts its effect on prolactin by antagonizing dopamine D2 receptors in the tuberoinfundibular pathway of the brain [1]. Under normal conditions, dopamine from the hypothalamus tonically inhibits prolactin secretion from the anterior pituitary. By blocking these pituitary D2 receptors, this compound removes this inhibitory signal, leading to a rise in serum prolactin levels [2]. This makes prolactin response a direct marker of the drug's central D2 receptor blockade activity [3].

Quantitative Prolactin Response to this compound

The extent of prolactin elevation is influenced by dosage, plasma drug concentration, and patient gender.

This compound vs. Haloperidol

A direct comparison in the same patients shows this compound produces a slightly lower prolactin response than haloperidol at the same milligram dose.

Antipsychotic Dose Prolactin Concentration (Median & Range) Plasma Drug Concentration (Mean ± S.D.)
This compound 12 mg/day 24 ng/ml (7 - 93 ng/ml) [4] 20.8 ± 8.0 nmol/L [4] (or 8.7 ± 3.4 ng/ml [3])
Haloperidol 12 mg/day 32 ng/ml (8 - 102 ng/ml) [4] 28.0 ± 13.1 nmol/L [4] (or 10.5 ± 4.9 ng/ml [3])

Despite this difference in plasma drug levels, the prolactin concentrations during the two treatments were highly correlated within individuals, suggesting similar pharmacodynamic effects [4] [5].

Dose and Concentration Dependence

The prolactin response to this compound is directly related to its plasma concentration and the dosage administered.

Factor Relationship with Prolactin Increase Study Details
Plasma Drug Concentration Positive correlation with both this compound and its metabolite, reduced this compound [6]. A 3-week study with 24 patients on 6 or 18 mg/day [6].
Dosage Significant increase (P < 0.01) in prolactin each week over a 3-week treatment [6]. Fixed doses of 6, 12, or 18 mg/day in 30 patients [7].
Gender Delta-prolactin was significantly greater in females than in males (P < 0.05) [6]. Gender effect observed across antipsychotic treatments [8].

Experimental Protocol for Prolactin Assessment

For researchers aiming to replicate or build upon these findings, here is a summary of the key methodological details from the cited studies.

  • Study Population: Acutely exacerbated or mentally stable schizophrenic inpatients. Participants are typically adults fulfilling DSM-IV criteria, physically healthy, and free of medications that could influence prolactin levels [6] [4] [7].
  • Dosage Regimen: Fixed daily oral doses of this compound are administered, commonly ranging from 6 mg to 18 mg per day, with a treatment duration of at least 2 to 3 weeks to reach a steady state [6] [4] [7].
  • Blood Sampling & Analysis:
    • Prolactin Measurement: A single blood sample is drawn after the treatment period. Serum prolactin is quantified using a standardized method, such as a radioimmunoassay or a heterogeneous sandwich magnetic separation assay [6] [8].
    • Drug Level Monitoring: Plasma concentrations of this compound and its major metabolite, reduced this compound, are measured using high-performance liquid chromatography (HPLC) [6] [3].
  • Data Analysis: The change in prolactin (delta-prolactin) is calculated by subtracting the baseline level from the on-treatment level. The relationship between prolactin elevation and variables like plasma drug concentration and gender can be analyzed using multiple regression analysis [6].

Key Influencing Factors and Comparative Context

  • Genetic Factors: A individual's genetic makeup influences prolactin response. Patients carrying the DRD2*A1 allele have been shown to have significantly higher prolactin levels during antipsychotic treatment, suggesting greater functional D2 receptor binding in this group [8].
  • Place Among Other Antipsychotics: this compound is a typical antipsychotic with a significant propensity to elevate prolactin. Its effect is generally lower than that of strong prolactin-elevating drugs like risperidone and paliperidone, but higher than that of "prolactin-sparing" atypicals like clozapine, quetiapine, and aripiprazole [2]. Its structural analog, haloperidol, induces a slightly higher prolactin level at the same milligram dose [4].

References

Bromperidol decanoate depot injection pharmacokinetics

Author: Smolecule Technical Support Team. Date: February 2026

Pharmacokinetic Profile & Formulation Data

The following tables consolidate key physicochemical, formulation, and pharmacokinetic parameters for Bromperidol Decanoate.

Table 1: Physicochemical & Formulation Profile

Parameter Specification
Class First-Generation (Typical) Antipsychotic [1]
Brand Name(s) Impromen Decanoas [2]
Vehicle Sesame oil [2]
logP (Predicted) 7.9 [2]
Ester Group Decanoate (Long-chain fatty acid) [3]

Table 2: Key Pharmacokinetic Parameters

Parameter Value / Characteristics Notes / Context
Dosage Interval 4 weeks [2] Typical maintenance dosing.
Tmax 3–9 days [2] Time to reach maximum plasma concentration.
t1/2 (Multiple) 21–25 days [2] Half-life at steady-state conditions.
t1/2 (Single) Not clearly defined in results -
Kinetic Model Flip-flop kinetics [3] [4] Absorption rate is slower than elimination rate.
Time to Steady-State Governed by absorption rate [3] A function of the slow absorption rate constant.

Core Pharmacokinetic Concepts & Experimental Insights

  • Flip-Flop Kinetics: Like other long-acting injectable (LAI) antipsychotics in oil vehicles, this compound Decanoate exhibits "flip-flop" kinetics [3] [4]. For these formulations, the rate of absorption from the intramuscular injection site is much slower than the rate of elimination from the body. Consequently, the observed half-life primarily reflects the absorption process, not the true elimination half-life. This is why the time to reach steady-state concentrations is a function of the absorption rate [3].

  • Formulation and Release: this compound Decanoate is synthesized by esterifying the active drug, this compound, to a long-chain fatty acid (decanoic acid) to form a prodrug [3]. This prodrug is then dissolved in a sesame oil vehicle [2]. Upon intramuscular injection, the drug release is controlled by its very low solubility in the tissue fluids at the injection site. The active drug must first be released from the oil depot and then hydrolyzed back to its parent form before entering the systemic circulation. This slow diffusion and hydrolysis process is responsible for the sustained-release profile.

  • Analytical and Experimental Considerations:

    • Analytical Challenges: As noted in one review, the proper pharmacokinetic study of depot antipsychotics like this compound Decanoate has been historically hampered by the necessity to accurately measure very low (subnanomolar) concentrations in plasma [3]. This requires highly sensitive analytical methods, such as LC-MS/MS.
    • In Vitro Dissolution Testing: A key challenge in developing and qualifying LAIs is establishing a predictive in vitro dissolution test. There is no single officially approved procedure for these complex depot formulations [1]. Manufacturers develop specific methods, often using apparatus like dialysis bags or flow-through cells, to simulate the release from the oil depot. Establishing a strong in vitro-in vivo correlation (IVIVC) is critical but difficult, as the in vivo release is influenced by factors like the viscosity of the oil, the vascularity of the injection site, and body mass [1] [4].

The diagram below illustrates the sequential journey and the "flip-flop" kinetic profile of this compound Decanoate from injection to elimination.

G cluster_kinetics Flip-Flop Kinetics A Step 1: IM Injection (Oil Depot) B Step 2: Slow Release & Ester Hydrolysis A->B C Step 3: Systemic Absorption B->C D Step 4: Distribution & Elimination C->D F Absorption Rate Constant (Ka) C->F G Elimination Rate Constant (Ke) D->G E Plasma Concentration-Time Profile H Observed Half-life F->H Ka < Ke

Clinical and Regulatory Context

  • Clinical Efficacy and Comparative Data: A Cochrane systematic review concluded that the available trial data for this compound Decanoate is minimal and poorly reported [5] [6]. The evidence suggests it may be more effective than a placebo but appears less effective in preventing relapse compared to other depot typical antipsychotics like Fluphenazine Decanoate and Haloperidol Decanoate [5] [6]. It is noted as being a viable option in regions where it is available, particularly if there are reasons to avoid other depot medications [5].

  • Regulatory and Geographic Status: this compound Decanoate is not approved in the United States. Its use is noted in several European countries, including Belgium, Germany, Italy, and the Netherlands [5] [7].

References

Bromperidol therapeutic efficacy psychosis clinical trials

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy Data from Clinical Trials

The table below summarizes the key efficacy findings from comparative clinical trials of oral bromperidol, largely based on a 1988 review article [1] [2].

Comparative Agent Reported Efficacy Outcome for this compound Notes on Trial Design & Dosage
Placebo [2] Significantly superior against nearly all assessed rating scale factors after 3 weeks. Data from 2 controlled trials; high dropout rates in placebo groups prevented longer-term (6-week) comparisons.
Chlorpromazine [1] [2] Slightly greater overall efficacy. Daily maintenance doses of this compound (4-24 mg) improved social behavior more than chlorpromazine (200-1200 mg).
Perphenazine [1] [2] Slightly greater overall efficacy; symptoms of hostility, mania, and paranoia responded more favorably. Comparison with mean daily doses of perphenazine 20 mg over 30 days.
Haloperidol [1] [2] Similar to or slightly better overall efficacy; 55% vs. 38% showed slight to marked improvement. Largest comparative trial; delusions, hallucinations, and social disability tended to respond more favorably to this compound (3-12 mg/day).

Additional non-comparative studies noted that over 60% of patients with chronic schizophrenia showed moderate or marked improvement after 1 to 2 months of this compound treatment, with particular effectiveness against delusions and hallucinations [2]. Some studies reported a faster onset of action and an "activating effect" compared to other agents [1] [2].

Long-Acting Depot Formulation

A Cochrane review from 2012 compared the long-acting injectable (depot) form, This compound decanoate, with other depot antipsychotics [3] [4]. The analysis was based on only four older, small randomized controlled trials (RCTs), totaling 117 participants, and the evidence quality was rated as low.

The key findings for the depot formulation were:

  • Compared to placebo: this compound decanoate may be more effective, with no clear differences in adverse effects like akathisia or weight gain in one small study (n=20) [3].
  • Compared to other depot antipsychotics (fluphenazine & haloperidol decanoate): People allocated to this compound decanoate had significantly more relapses (RR 3.92) and left the studies more frequently due to any cause than those on the other depots [3] [4]. The authors concluded that this compound decanoate may be "less valuable than fluphenazine or haloperidol decanoate" [3].

Experimental Protocols in Key Trials

While the search results do not provide granular laboratory manuals, they outline the general design of the clinical trials cited in the major review papers.

  • Study Design: The efficacy data for oral this compound comes from both short-term (e.g., 3-6 weeks) and long-term maintenance (up to 1 year) studies. The trials included both non-comparative (open-label) and comparative designs against reference drugs like haloperidol and chlorpromazine [1] [2] [5].
  • Population: Participants were primarily diagnosed with chronic schizophrenia of different subtypes [2] [5].
  • Dosage: In early phase III trials, the optimal therapeutic dosage was found to be between 4 mg and 6 mg per day [5]. For long-term treatment, dosing was often individualized, starting with 5 mg once daily and increasing weekly to a typical maintenance dose of 5-10 mg/day [2].
  • Outcome Measures: Global improvement was a primary metric, often measured by clinical assessment scales. One early trial defined a positive outcome as "global improvement (from very much up to moderately)" [5].

Molecular Mechanisms of Action

This compound is a first-generation (typical) antipsychotic of the butyrophenone class. Its primary mechanism of action is as a potent antagonist of central dopamine D2 receptors [6] [7]. This antagonism in the mesolimbic pathway is responsible for its efficacy in reducing the positive symptoms of psychosis, such as hallucinations and delusions [6].

Antipsychotics like this compound also influence intracellular signaling pathways. The following diagram illustrates the key pathways involved.

G This compound This compound DRD2 Dopamine D2 Receptor This compound->DRD2 Antagonizes BetaArrestin β-arrestin 2 DRD2->BetaArrestin Prevents complex formation PP2A Phosphatase PP2A BetaArrestin->PP2A Recruits AKT AKT (Inactive) PP2A->AKT Deactivates AKT_P AKT (Active) AKT->AKT_P Phosphorylation GSK3 GSK-3 (Inactive) AKT_P->GSK3 Phosphorylates/ Inactivates Downstream Downstream Effects: Gene Transcription, Synaptic Plasticity, Metabolism AKT_P->Downstream GSK3_A GSK-3 (Active) GSK3->GSK3_A Activation (via dephosphorylation) GSK3_A->Downstream

Diagram: Simplified intracellular signaling pathway of this compound. By blocking dopamine D2 receptors, this compound prevents the downstream deactivation of AKT, leading to inhibited GSK-3 activity and modulation of key neuronal functions [8].

Beyond direct D2 blockade, this compound's action has downstream intracellular consequences. By inhibiting the D2 receptor, it prevents the formation of a complex involving β-arrestin 2 and protein phosphatase 2A (PP2A). This disruption leads to increased phosphorylation and activation of AKT, which in turn phosphorylates and inhibits GSK-3 activity [8]. This modulation of the AKT/GSK-3 pathway can influence gene transcription, synaptic plasticity, and cellular metabolism.

Safety and Tolerability Profile

The most frequently reported side effects of this compound are extrapyramidal symptoms (EPS), with incidence rates varying from 20% to 80% in studies. These include tremors, rigidity, and bradykinesia, and are generally mild to moderate in severity [1] [6] [2]. Long-term use carries a risk of tardive dyskinesia [6].

  • Comparison with other agents: The incidence and severity of EPS were similar to those seen with haloperidol, chlorpromazine, and perphenazine [1] [2].
  • Other side effects: Due to its receptor profile, this compound may also cause fatigue, hypersalivation, and anticholinergic effects like dry mouth [6] [2].

Conclusion for Researchers

The clinical trial data suggests that oral this compound is an effective antipsychotic, with efficacy that appears comparable or slightly superior to haloperidol in the limited available studies. However, this evidence base is dated and insufficient by modern standards. Key considerations for researchers include:

  • Limited Data: The most comprehensive efficacy reviews are from 1988, and the Cochrane review on the depot formulation found only a few small, older trials [1] [3].
  • Established EPS Risk: Its side effect profile is consistent with typical antipsychotics, featuring a significant risk of EPS [1] [2].
  • Need for Contemporary Research: The authors of the Cochrane review explicitly stated that "well-conducted and reported randomised trials are needed to inform practice" [3].

References

HPLC determination bromperidol plasma concentrations

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Bromperidol and haloperidol are typical antipsychotic drugs widely used in treating schizophrenia. Monitoring their plasma concentrations, along with their reduced metabolites, is clinically important. The reduced metabolite of haloperidol has been associated with extrapyramidal side effects, and the reduced metabolite of this compound may influence prolactin response. [1] While enzyme immunoassay (EIA) methods are sometimes used, they can lack specificity due to cross-reactivity with reduced metabolites, leading to overestimation of parent drug concentrations. [2] The HPLC method detailed here provides the specificity required for accurate simultaneous quantification.

Experimental Workflow

The diagram below outlines the complete analytical procedure from sample collection to data analysis.

G start Plasma Sample (100 µL) step1 Add Internal Standard (Trifluperidol) start->step1 step2 Alkalinize Sample (Add 100 µL 0.1 M NaOH) step1->step2 step3 Liquid-Liquid Extraction (3 mL n-Hexane:Chloroform, 9:1 v/v) step2->step3 step4 Vortex & Centrifuge step3->step4 step5 Transfer Organic Layer step4->step5 step6 Evaporate to Dryness step5->step6 step7 Reconstitute in Mobile Phase step6->step7 step8 Automated Column-Switching HPLC Analysis step7->step8 end Data Analysis & Quantification step8->end

Materials, Equipment, and Reagents

Chemicals and Reagents
  • Analytical Standards: Haloperidol, this compound, Reduced Haloperidol, Reduced this compound (purity >99.5%). [1]
  • Internal Standard (IS): Trifluperidol. [1]
  • Solvents: n-Hexane, Chloroform, Acetonitrile, Methanol (HPLC grade). [1]
  • Other Reagents: Perchloric acid, Sodium Hydroxide (NaOH), Potassium Phosphate Monobasic. [1]
  • Water: Deionized and purified. [1]
Instrumentation and Equipment
  • HPLC System: equipped with a pump, autosampler, and column oven. [1]
  • Detector: Ultraviolet (UV) detector. [1]
  • Analytical Column: ODS column (e.g., 4.6 x 150 mm, 5 µm). [1]
  • Pre-column: Pre-treatment column for automated column-switching. [1]
  • Sample Preparation: Vortex mixer, centrifuge, evaporator (e.g., under nitrogen or air stream). [1]

Chromatographic Conditions

The table below summarizes the optimized conditions for the simultaneous separation of all four analytes.

Table 1: HPLC Chromatographic Conditions

Parameter Specification
Analytical Column ODS (e.g., 4.6 x 150 mm, 5 µm)
Pre-treatment Column ODS pre-column for column-switching
Mobile Phase 30 mM Potassium Phosphate Buffer (pH 2.5) : Acetonitrile (70:30, v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 220 nm
Column Temperature 40 °C
Injection Volume 50 µL

Note: The addition of perchloric acid to the mobile phase is noted as critical for achieving successful baseline separation of all compounds. [1]

Sample Preparation Protocol

  • Internal Standard Addition: To 100 µL of plasma sample, add a known concentration of the internal standard (Trifluperidol) solution. [1]
  • Alkalinization: Add 100 µL of 0.1 M sodium hydroxide to the plasma to facilitate the extraction of the basic drugs into the organic solvent. [1]
  • Liquid-Liquid Extraction: Add 3 mL of the extraction solvent, n-Hexane:Chloroform (9:1, v/v). Vortex the mixture for 1 minute. [1]
  • Centrifugation: Centrifuge the samples at a minimum of 1,500 x g for 5 minutes to separate the phases. [1]
  • Organic Layer Transfer: Transfer the upper organic layer to a clean tube. [1]
  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of air or nitrogen at ambient temperature. [1]
  • Reconstitution: Reconstitute the dry residue in 100-200 µL of the HPLC mobile phase, vortex thoroughly, and transfer to an HPLC vial for analysis. [1]

Method Validation and Performance Data

The described method has been rigorously validated. The following tables summarize key performance metrics.

Table 2: Analytical Performance and Validation Data

Parameter Result
Linear Range 1 - 100 ng/mL for all analytes [1]
Limit of Quantification (LOQ) 1 ng/mL for all analytes [1]
Precision (%CV) Within-day: < 10% for all analytes [1]
Recovery Consistent and high recovery achieved [1]

Table 3: Specificity in Clinical Application

Sample Type Measured Concentration (Mean ± SD) Key Finding
Patients on Haloperidol (n=54) EIA: ~92% higher than HPLC [2] EIA overestimates due to metabolite cross-reactivity. [2]
Patients on this compound (n=91) EIA: ~62% higher than HPLC [2] EIA overestimates due to metabolite cross-reactivity. [2]

| Patients on this compound + Levomepromazine | this compound: 7.3 ± 4.1 → 10.2 ± 4.8 ng/mL Reduced this compound: 1.8 ± 1.4 → 4.5 ± 3.3 ng/mL [3] | Levomepromazine co-administration significantly increases plasma levels of both parent drug and metabolite. [3] |

Troubleshooting and Technical Notes

  • Baseline Separation: If baseline separation is not achieved, verify the pH of the mobile phase buffer and the concentration of acetonitrile. The addition of perchloric acid was crucial in the original study. [1]
  • Low Recovery: Ensure the plasma sample is adequately alkalinized before extraction. Check the freshness of the extraction solvent and ensure proper mixing during vortexing.
  • Signal Instability: Degas all mobile phases thoroughly before use. Check for column overloading if peaks are fronting or tailing.
  • Interfering Peaks: The method is highly specific. However, co-medication with drugs like thioridazine can cause interfering peaks in the chromatogram for reduced this compound. [3] Always review chromatograms for unexpected peaks.

Applications in Drug Development and Research

This robust HPLC method is essential for:

  • Therapeutic Drug Monitoring (TDM): Providing accurate plasma concentrations to optimize efficacy and minimize side effects, especially given the inaccuracies of EIA methods. [2]
  • Pharmacokinetic Studies: Enabling precise determination of drug and metabolite exposure over time. [1]
  • Drug-Drug Interaction Studies: As demonstrated, the method can detect changes in plasma concentrations when this compound is co-administered with other drugs like levomepromazine. [3]

Conclusion

This Application Note provides a validated and detailed protocol for the simultaneous determination of this compound, haloperidol, and their reduced metabolites in human plasma. The method's specificity, accuracy, and precision make it superior to immunoassay techniques and highly suitable for advanced clinical research and therapeutic drug monitoring applications.

References

Comprehensive Analytical Methods for Simultaneous Determination of Bromperidol, Haloperidol and Their Reduced Metabolites: Application Notes and Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Simultaneous Analysis of Haloperidol, Bromperidol and Metabolites

The simultaneous quantification of haloperidol, this compound, and their reduced metabolites represents a significant advancement in antipsychotic therapeutic drug monitoring (TDM). Haloperidol remains one of the most widely used typical antipsychotic medications for managing schizophrenia and other psychiatric disorders, while this compound serves as its close structural analog with similar clinical applications. The reduced metabolites of these drugs (reduced haloperidol and reduced this compound) have demonstrated clinical significance, with studies showing correlations between their plasma concentrations and extrapyramidal side effects as well as prolactin response [1].

The clinical need for simultaneous analysis becomes particularly important in cases where polypharmacy approaches are employed in treatment-resistant psychiatric conditions. When monotherapy with either haloperidol or this compound proves insufficient for symptom control, clinicians may resort to concomitant administration of both antipsychotics. In such scenarios, therapeutic drug monitoring must account for both parent compounds and their metabolites to optimize dosing regimens, minimize adverse effects, and assess patient adherence. The development of robust analytical methods capable of resolving all four compounds represents a critical tool for clinical pharmacokinetics and personalized medicine in psychiatry [1].

Comparative Analytical Method Summaries

Key Analytical Parameters for Antipsychotic Quantification

Table 1: Comparison of HPLC and LC-MS methods for simultaneous determination of haloperidol, this compound and their reduced metabolites

Parameter Column-Switching HPLC [2] [1] Liquid Chromatography-Mass Spectrometry [3]
Analytes Haloperidol, this compound, Reduced Haloperidol, Reduced this compound Haloperidol, Reduced Haloperidol
Sample Volume 1 mL plasma 2 mL plasma
Extraction Method Liquid-liquid extraction (chloroform-hexane 30:70) Liquid-liquid extraction (hexane-isoamyl alcohol 99:1) with acid-base back-extraction
Cleanup Method Automated column-switching Manual extraction
Analytical Column C18 Nucleosil C18 (150 × 1 mm)
Mobile Phase Phosphate buffer (0.02M, pH 4.6)-perchloric acid-acetonitrile (54:1:45) 2 mM ammonium formate-acetonitrile (55:45, pH 3.0)
Flow Rate 0.6 mL/min Not specified
Detection UV (215 nm) Electrospray MS with multiple ion monitoring
Linear Range 1-100 ng/mL for all compounds 0.1-50 ng/mL (HAL), 0.25-50 ng/mL (RH)
LOQ 1.0 ng/mL for each compound 0.075 ng/mL (HAL), 0.100 ng/mL (RH)
Run Time Not specified Not specified

Table 2: Method validation parameters for column-switching HPLC analysis of haloperidol and this compound with metabolites

Validation Parameter Haloperidol Reduced Haloperidol This compound Reduced this compound
Intra-day CV (%) <2.5% <3.1% <2.4% <2.5%
Inter-day CV (%) 3.9% 5.1% 2.6% 4.4%
Relative Error -5 to 10% -5 to 10% -5 to 10% -5 to 10%
Mean Recovery 96-100% 96-100% 96-100% 96-100%
Linearity (r) >0.999 >0.999 >0.999 >0.999
Comparative Method Performance and Selection Criteria

When selecting an appropriate method for simultaneous antipsychotic analysis, researchers must consider several critical factors based on their specific application needs. The column-switching HPLC method offers robust simultaneous quantification of all four analytes with excellent precision and reliability, making it particularly suitable for routine TDM applications where equipment costs may be a consideration. The incorporation of perchloric acid in the mobile phase was identified as a critical factor for achieving successful baseline separation of all compounds [1].

For applications requiring enhanced sensitivity, such as pharmacokinetic studies with low-dose regimens or pediatric populations, LC-MS methods provide superior limits of quantification and additional specificity through mass-based identification. The LC-MS method described in the literature offers approximately 10-fold lower limits of quantification compared to HPLC-UV, though it should be noted that this particular method was validated only for haloperidol and its reduced metabolite, not this compound [3]. Recent advances in UHPLC-MS/MS technology further improve resolution, speed, and sensitivity for antipsychotic monitoring, positioning this technology as the emerging gold standard for clinical laboratories with access to these instrumentation platforms [4].

Detailed Protocol: Column-Switching HPLC for Simultaneous Quantification

Sample Preparation and Extraction Procedure

The sample preparation protocol begins with aliquoting 1 mL of patient plasma into a clean glass extraction tube. To this sample, add internal standard solution (trifluperidol, 4′-fluoro-4-(4-hydroxy-4-(α,α,α-trifluoro-m-tolyl)piperidino)butyrophenone) at an appropriate concentration to yield consistent peak responses across the calibration range. The internal standard serves to correct for extraction efficiency variations and instrumental fluctuations. Adjust the sample to alkaline pH using 0.1 mL of 1M NaOH solution to ensure the analytes are in their non-ionized form for efficient extraction [2] [1].

Add 5 mL of extraction solvent (chloroform-hexane, 30:70 v/v) to the alkaline plasma sample. Securely cap the tubes and mix vigorously for 10 minutes using a mechanical vortex mixer to ensure complete partitioning of the analytes into the organic phase. Centrifuge the samples at 3000 × g for 10 minutes to achieve clean phase separation. Carefully transfer the organic layer to a clean evaporation tube using a pasteur pipette, taking care to avoid disturbing the protein interphase. Evaporate the organic extract to dryness under a gentle stream of nitrogen in a water bath maintained at 40°C. Reconstitute the dried extract in 200 μL of mobile phase and vortex for 30 seconds to ensure complete dissolution of the analytes prior to injection [1].

Instrumental Configuration and Analysis

The chromatographic system employs an automated column-switching configuration consisting of two separate HPLC modules. The first module contains a hydrophilic metaacrylate polymer column (25 mm × 4 mm) used for sample clean-up and pre-concentration. The second module contains the analytical column (C18, 150 mm × 4.6 mm, 5 μm particle size) responsible for chromatographic separation of the compounds of interest. The system is equipped with a UV detector set at 215 nm for optimal detection of the butyrophenone derivatives [2] [1].

Diagram: Column-switching HPLC workflow for simultaneous analysis of haloperidol and this compound with metabolites

G cluster_legend Process Flow Plasma Plasma Extraction Extraction Plasma->Extraction 1.0 mL sample Cleanup Cleanup Extraction->Cleanup LLE with chloroform-hexane Separation Separation Cleanup->Separation Column-switching Detection Detection Separation->Detection C18 separation Results Results Detection->Results UV at 215nm

The mobile phase consists of phosphate buffer (0.02M, pH 4.6), perchloric acid (60%), and acetonitrile in the ratio 54:1:45 (v/v). Filter and degas the mobile phase before use through a 0.45 μm membrane under vacuum. Deliver the mobile phase at a flow rate of 0.6 mL/min maintained by isocratic elution. The column temperature should be maintained at 40°C using a column heater for retention time stability. Program the column-switching valve to direct the effluent from the extraction column to the analytical column after 2.5 minutes, with a total run time of 25 minutes to ensure complete elution of all compounds and potential interfering substances [2] [1].

Method Validation and Quality Control

Establish a calibration curve using spiked plasma standards at concentrations of 1, 5, 10, 25, 50, and 100 ng/mL for all four analytes. Process these calibration standards alongside each batch of patient samples following the identical extraction procedure. The linearity of the method should be confirmed with correlation coefficients (r) greater than 0.999 for all analytes across the specified concentration range. Prepare quality control samples at three concentration levels (low, medium, and high) within the calibration range to monitor assay performance during sample analysis [2] [1].

Assess precision and accuracy through both intra-day and inter-day validation experiments. Intra-day precision should demonstrate coefficient of variation (CV) values less than 3.1% for all analytes, while inter-day precision should maintain CV values below 5.1%. Method accuracy, expressed as relative error, should fall within the range of -5 to 10% for all compounds at all concentration levels. Determine extraction recovery by comparing peak areas of extracted quality control samples with non-extracted standards prepared in mobile phase at equivalent concentrations; recovery rates should consistently range between 96-100% for all analytes [2] [1].

Detailed Protocol: LC-MS Method for Enhanced Sensitivity

Sample Preparation with Advanced Cleanup

For applications requiring ultra-sensitive detection, such as single-dose pharmacokinetic studies or monitoring of low-concentration samples, the LC-MS method provides significantly lower limits of quantification. Begin with a 2 mL plasma aliquot in a silanized glass tube to minimize analyte adsorption. Add the internal standard (chlorohaloperidol) at an appropriate concentration, followed by 0.5 mL of 1M NaOH to create alkaline conditions. Add 5 mL of extraction solvent (hexane-isoamyl alcohol, 99:1 v/v) and mix vigorously for 15 minutes. Centrifuge at 3000 × g for 10 minutes to separate phases [3].

Transfer the organic layer to a clean tube containing 2 mL of 0.1M HCl. Mix for 10 minutes to back-extract the basic analytes into the acidic aqueous phase. Centrifuge again and carefully remove and discard the organic layer. Add 0.5 mL of 1M NaOH to the aqueous phase to make it alkaline, then add 3 mL of fresh extraction solvent (hexane-isoamyl alcohol, 99:1 v/v) and mix for 10 minutes. Centrifuge and transfer the organic layer to a clean evaporation tube. Evaporate to dryness under nitrogen at 40°C and reconstitute in 100 μL of mobile phase for injection [3].

LC-MS Instrumentation and Conditions

The liquid chromatography system should be equipped with a narrow-bore analytical column (Nucleosil C18, 150 × 1 mm) to enhance sensitivity through reduced chromatographic dilution. Maintain the column temperature at 35°C throughout the analysis. The mobile phase consists of 2 mM ammonium formate (pH 3.0) and acetonitrile in a 55:45 (v/v) ratio. Deliver the mobile phase at a flow rate of 50 μL/min to maintain optimal electrospray ionization efficiency. The injection volume should be set at 10 μL to balance sensitivity with chromatographic integrity [3].

Diagram: LC-MS method workflow for haloperidol and reduced metabolite analysis

G cluster_legend LC-MS Analysis Workflow Sample Sample AlkalineExtraction AlkalineExtraction Sample->AlkalineExtraction 2.0 mL plasma AcidBackExtraction AcidBackExtraction AlkalineExtraction->AcidBackExtraction Hexane-Isoamyl Alcohol 99:1 SecondExtraction SecondExtraction AcidBackExtraction->SecondExtraction 0.1M HCl LCAnalysis LCAnalysis SecondExtraction->LCAnalysis Alkalinize & re-extract MSDetection MSDetection LCAnalysis->MSDetection Narrow-bore C18 DataAnalysis DataAnalysis MSDetection->DataAnalysis Electrospray MS

The mass spectrometer should be operated in electrospray ionization positive mode with multiple reaction monitoring (MRM) for optimal specificity. For haloperidol, monitor the transition m/z 376→165, while for reduced haloperidol, monitor m/z 378→165. For the internal standard (chlorohaloperidol), monitor m/z 410→165. Optimize the ion source parameters as follows: capillary voltage 3.5 kV, source temperature 120°C, desolvation temperature 350°C, cone gas flow 50 L/h, and desolvation gas flow 600 L/h. The dwell time for each transition should be set to 100 ms to ensure sufficient data points across chromatographic peaks [3].

Applications in Clinical Research and Therapeutic Drug Monitoring

Pharmacokinetic Studies and Drug Interaction Assessment

The simultaneous determination method has proven particularly valuable in clinical pharmacokinetic studies where understanding the metabolic profile of antipsychotic medications is essential. The ability to quantify both parent compounds and their reduced metabolites allows researchers to characterize individual metabolic phenotypes and identify patients who may be extensive or poor metabolizers of these medications. This approach enables more precise dose optimization based on metabolic capacity rather than standardized dosing regimens [2] [1].

These analytical methods have been successfully applied to investigate clinically significant drug interactions. A notable example is the documented interaction between this compound and levomepromazine, where coadministration of 50 mg/day levomepromazine significantly increased plasma concentrations of both this compound (from 7.3 ± 4.1 to 10.2 ± 4.8 ng/mL) and reduced this compound (from 1.8 ± 1.4 to 4.5 ± 3.3 ng/mL). This interaction is attributed to metabolic inhibition, likely at the CYP2D6 and CYP3A4 enzymatic pathways. Interestingly, thioridazine did not produce this same effect on this compound concentrations, demonstrating the selective nature of metabolic interactions and the importance of specific analytical methods for their detection [5].

Analytical Considerations for Method Implementation

When implementing these analytical methods, several practical considerations warrant attention. First, the choice between HPLC-UV and LC-MS platforms should be guided by the specific application requirements, available instrumentation, and required sensitivity. While HPLC-UV methods offer robust performance for routine TDM with therapeutic ranges typically between 1-100 ng/mL, LC-MS methods provide superior sensitivity for research applications requiring quantification below 1 ng/mL [2] [3].

Second, researchers should be aware of potential analytical interference from concomitant medications. The described HPLC method has demonstrated specificity against commonly co-prescribed psychotropic medications, but method verification is recommended when analyzing samples from patients on complex medication regimens. Additionally, the stability of analytes during sample storage and processing should be established, with recommendations to store plasma samples at -70°C and protect extracted samples from light to prevent degradation [1].

Third, the limitations of immunoassay methods for TDM of these compounds should be recognized. Comparative studies have demonstrated that enzyme immunoassay (EIA) methods yield substantially higher values (62-92% for haloperidol and this compound, respectively) compared to HPLC, primarily due to cross-reactivity with reduced metabolites. This highlights the importance of chromatographic separation for accurate quantification of individual analytes in clinical samples [6].

Conclusion

The development and validation of analytical methods for simultaneous determination of haloperidol, this compound, and their reduced metabolites represent significant advances in precision psychiatry. The column-switching HPLC method provides a robust solution for clinical laboratories requiring simultaneous quantification of all four analytes, with excellent precision, accuracy, and specificity demonstrated across the therapeutic concentration range. For applications demanding enhanced sensitivity, the LC-MS method offers superior limits of quantification while maintaining the specificity required for accurate results.

These methods have proven invaluable for therapeutic drug monitoring, pharmacokinetic studies, and drug interaction assessment in clinical practice. Their implementation supports optimized dosing regimens, identification of metabolic phenotypes, and detection of clinically significant drug interactions that impact treatment efficacy and safety. As psychiatric pharmacotherapy continues to evolve toward personalized treatment approaches, these analytical methods will play an increasingly important role in ensuring optimal patient outcomes through precise medication management.

References

therapeutic drug monitoring bromperidol protocol

Author: Smolecule Technical Support Team. Date: February 2026

Analytical Methods for Bromperidol TDM

The choice of analytical method is critical, as enzyme immunoassay (EIA) has been shown to overestimate plasma concentrations.

Method Principle Performance and Reliability Key Considerations

| Enzyme Immunoassay (EIA) | Antigen-antibody binding | ↑ Poor accuracy : Significantly overestimates plasma conc. (by ~62% for this compound) [1] [2]. ↑ High precision : Good linear correlation with HPLC (r=0.956) [1] [2]. ↑ Cross-reactivity : Measures parent drug + reduced metabolites [1] [2]. | Not recommended for accurate TDM; be aware of limitations if used. | | High-Performance Liquid Chromatography (HPLC) | Physical separation of analytes | ↑ High accuracy : Specifically measures the parent drug [1] [2]. ↑ Gold standard : Preferred method in most countries [1] [2]. | Recommended for reliable TDM; distinguishes parent drug from metabolites. |

The following workflow outlines the recommended steps for reliable TDM of this compound, from sample collection to clinical decision-making:

Start Patient on this compound Sample Collect Trough Blood Sample Start->Sample Analysis Plasma Analysis via HPLC Sample->Analysis Data Obtain Parent Drug Concentration Analysis->Data Decision Clinical Interpretation Data->Decision Action Dosage Adjustment if Needed Decision->Action

Detailed Experimental Protocol: HPLC Method for this compound

This protocol is inferred from the methodological comparison in the search results and standard HPLC practices [1] [2].

  • Sample Collection

    • Timing: Collect blood samples at trough level, immediately before the next administered dose.
    • Container: Use vacuum tubes containing an anticoagulant such as EDTA or heparin.
    • Processing: Centrifuge blood samples promptly after collection to separate plasma. Store plasma at -20°C or -80°C until analysis to ensure analyte stability.
  • Chromatographic Conditions

    • Apparatus: Standard HPLC system equipped with a UV or diode array detector.
    • Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.
    • Mobile Phase: Utilize a gradient or isocratic mixture of a phosphate or acetate buffer and an organic modifier such as acetonitrile or methanol.
    • Flow Rate: 1.0 mL/min is a typical starting point.
    • Detection: Wavelengths in the UV range (e.g., 210-254 nm) should be evaluated for optimal detection of this compound.
    • Injection Volume: 20-100 µL.
  • Sample Preparation (Liquid-Liquid Extraction)

    • To an aliquot of plasma (e.g., 1 mL), add an internal standard (a structurally similar compound not present in the samples).
    • Alkalize the sample with a buffer (e.g., pH 9-10).
    • Add a organic solvent (e.g., hexane, dichloromethane, or a mixture) and vortex vigorously for several minutes.
    • Centrifuge the mixture to separate phases cleanly.
    • Transfer the organic (upper) layer to a new tube and evaporate to dryness under a gentle stream of nitrogen or air.
    • Reconstitute the dry residue in a small volume (e.g., 100-200 µL) of the HPLC mobile phase and inject into the system.
  • Validation Parameters

    • Calibration Curve: Prepare daily using drug-free human plasma spiked with known amounts of this compound. A linear range should be established.
    • Accuracy & Precision: Assess using quality control samples at low, medium, and high concentrations within the calibration range.
    • Selectivity: Verify that the method distinguishes this compound and its internal standard from endogenous plasma components.
    • Recovery: Evaluate the efficiency of the extraction process by comparing extracted samples with unextracted standards.
    • Stability: Conduct experiments to ensure this compound's stability in plasma under storage and processing conditions.

Clinical Data and Therapeutic Context

While specific therapeutic reference ranges for this compound are not well-established in the available literature, its pharmacology and comparative clinical data provide essential context.

Aspect Details
Mechanism of Action Potent antagonist of dopamine D2 receptors in the mesolimbic pathway; also has affinity for serotonin (5-HT2), alpha-adrenergic, histaminergic, and muscarinic receptors [3].
Primary Indication Treatment of schizophrenia and other psychotic disorders [3] [4].
Dosage Forms Available in oral tablets and long-acting depot injections (e.g., this compound decanoate) [5] [4].

| Key Clinical Evidence | A Cochrane review of 4 randomized trials (n=117) found this compound decanoate:

  • More effective than a placebo injection [4] [6].
  • Resulted in significantly more relapses compared to fluphenazine or haloperidol decanoate [4] [6].
  • May be a viable option when fluphenazine or haloperidol decanoate are not suitable, but the evidence base is limited and of low quality [4] [6]. | | Common Side Effects | Extrapyramidal symptoms (EPS), tardive dyskinesia (with long-term use), sedation, orthostatic hypotension, and anticholinergic effects like dry mouth and constipation [3]. |

Important Considerations for Researchers

  • Metabolite Interference: The reduced metabolite of this compound can constitute over 50% of the parent drug's concentration. Since EIA cross-reacts with these metabolites, it inflates the reported drug level, which can mislead clinical decisions [1] [2]. HPLC is necessary to avoid this pitfall.
  • Clinical Correlation is Key: TDM results must always be interpreted in the context of the patient's clinical status, including therapeutic response and the emergence of side effects, particularly extrapyramidal symptoms (EPS) [3].
  • Evidence Gap: The existing high-quality evidence on this compound's efficacy and optimal plasma levels is very limited. The Cochrane review highlights the need for "well-conducted and reported randomised trials" [4].
  • Prioritize HPLC over EIA for accurate measurement of the parent drug.
  • Adhere to a strict trough-level sampling protocol.
  • Interpret all results cautiously, considering the limited clinical evidence base and potential for metabolite interference if EIA is used.

References

Comprehensive Application Notes and Protocols for Bromperidol Analysis Using Column-Switching HPLC

Author: Smolecule Technical Support Team. Date: February 2026

Target Audience: Researchers, scientists, and drug development professionals in pharmaceutical analysis and clinical pharmacology

Introduction

Column-switching HPLC represents an advanced automated sample preparation technique that enables direct injection of biological samples through online purification and concentration of analytes. This technology is particularly valuable for therapeutic drug monitoring (TDM) and pharmacokinetic studies of antipsychotic medications like bromperidol. The method utilizes multiple chromatographic columns connected via switching valves, allowing for transfer of target analytes between different separation environments within a single analytical run [1]. For neuroleptic drugs such as this compound, which require monitoring at low nanogram concentrations in biological matrices, column-switching HPLC offers significant advantages including reduced sample preparation time, minimized manual handling errors, and improved analytical sensitivity [2] [3]. This document provides detailed application notes and protocols for this compound analysis using this sophisticated technology.

Principles and Advantages of Column-Switching HPLC

Column-switching HPLC technology operates through a coordinated system of multi-channel switching valves that redirect the flow of mobile phase, enabling the transfer of eluate from a primary pretreatment column to a secondary analytical column at specific time points [1]. This configuration allows for automated online sample clean-up, concentration, and separation in a single integrated process.

Key System Components

A typical column-switching HPLC system for this compound analysis includes:

  • Two HPLC pumps: One delivers the pretreatment mobile phase, while the other delivers the analytical mobile phase
  • Sample injector with large volume loop (1-5 mL) for biological samples
  • Two 10-port/2-position switching valves for flow path direction
  • Capture column (primary column) for sample clean-up and concentration
  • Analytical column (secondary column) for compound separation
  • Detection systems (UV, MS, or gamma detector for radiolabeled compounds) [3]
Advantages Over Conventional HPLC

The column-switching approach offers several significant benefits for this compound analysis:

  • Direct injection of biological samples: Eliminates need for offline protein precipitation [1]
  • Online enrichment of trace analytes: Enables detection at very low concentrations (sub-ng/mL) [2]
  • Reduced matrix effects: Improved method specificity through automated sample clean-up [4]
  • Automated operation: Minimizes operator intervention and improves reproducibility [3] [1]
  • Comprehensive recovery accounting: Captures 100% of injected radioactivity for radiolabeled studies [3]

Column-Switching HPLC Methods for this compound Analysis

Historical Method for Serum this compound Determination

An early column-switching method demonstrated effective determination of this compound in dog and human sera with impressive sensitivity [2].

Table 1: Historical Method Parameters for this compound Determination in Serum

Parameter Specification
Sample Volume Serum (exact volume not specified)
Extraction Hexane-chloroform with trifluperidol as internal standard
Capture Column TSK gel PW precolumn (hydrophilic metaacrylate polymer)
Analytical Column TSK gel ODS-80TM (reversed-phase)
Detection UV detection
Limit of Detection 0.3 ng/mL serum
Precision Standard deviation ≤3%
Linear Range 2.7-16.0 ng/mL (tested range)
Simultaneous Determination of Haloperidol and this compound with Metabolites

A more comprehensive method was developed for simultaneous analysis of this compound, haloperidol, and their reduced metabolites [5] [6].

Table 2: Simultaneous Determination of Haloperidol and this compound with Metabolites

Parameter Specification
Sample Volume 1 mL plasma
Extraction Chloroform-hexane (30:70, v/v) liquid-liquid extraction
Capture Column Hydrophilic metaacrylate polymer column
Analytical Column C18 reversed-phase
Mobile Phase Phosphate buffer (0.02M, pH 4.6)-perchloric acid (60%)-acetonitrile (54:1:45, v/v)
Flow Rate 0.6 mL/min
Detection UV at 215 nm
Linear Range 1-100 ng/mL for all compounds
Linearity r > 0.999
Intra-day CV This compound: <2.4%; Reduced this compound: <2.5%
Inter-day CV This compound: 2.6%; Reduced this compound: 4.4%
Relative Error -5 to 10%
Mean Recovery 96-100%
LOQ 1.0 ng/mL for each compound

This method demonstrated excellent specificity with respect to commonly prescribed psychotropic drugs, making it suitable for TDM in patients receiving both haloperidol and this compound [5] [6].

Advanced Automated Column-Switching System

A prototype automated column-switching system addressed common challenges in radiometabolite analysis for PET radiotracers, with applications for this compound decanoate studies [3].

G SampleInjection Sample Injection (1-5 mL Plasma) CaptureColumn Capture Column (Hydrophilic Polymer or HLB) SampleInjection->CaptureColumn Waste1 Waste (Proteins/Impurities) CaptureColumn->Waste1 First 4 min (Unretained components) ValveSwitch Valve Switching (4 min post-injection) CaptureColumn->ValveSwitch AnalyticalColumn Analytical Column (C18 Reversed-Phase) ValveSwitch->AnalyticalColumn Back-flush to analytical column Detection Detection System (UV, MS, or Gamma) AnalyticalColumn->Detection Backflush Automatic Backflush (If Pressure >3500 psi) AnalyticalColumn->Backflush Pressure monitoring DataAnalysis Data Analysis Detection->DataAnalysis Backflush->CaptureColumn Column cleaning

Diagram 1: Automated column-switching HPLC workflow for this compound analysis

This advanced system featured pressure monitoring and automatic back-flushing capabilities to prevent column over-pressurization, a common problem in traditional systems [3]. The configuration included:

  • Automated switching valves: VXV PEEK Analytical High Pressure 2-position, 10 Port Switching Valves
  • Versatile capture columns: 4 × 20 mm columns packed with C-18 or HLB sorbent
  • Multiple detection options: UV, mass spectrometry, or coincidence gamma detection
  • Large sample loops: Accommodating up to 5 mL of plasma for enhanced sensitivity

Detailed Experimental Protocols

Sample Preparation Protocol

Liquid-Liquid Extraction Method [5] [6]:

  • Sample Collection: Collect venous blood into heparinized tubes and centrifuge at 3000 rpm for 10 minutes to obtain plasma
  • Aliquot: Transfer 1 mL of plasma to a clean glass extraction tube
  • Internal Standard: Add appropriate internal standard (trifluperidol for historical method)
  • Extraction: Add 3 mL of chloroform-hexane (30:70, v/v) mixture
  • Mixing: Vortex vigorously for 2 minutes
  • Centrifugation: Centrifuge at 4000 rpm for 10 minutes for phase separation
  • Collection: Transfer the organic layer to a clean tube
  • Evaporation: Evaporate to dryness under a gentle nitrogen stream at 40°C
  • Reconstitution: Reconstitute the residue in 100-200 μL of initial mobile phase
  • Injection: Transfer to HPLC vial for analysis
Column-Switching HPLC Operating Protocol

System Setup [3]:

  • Mobile Phase Preparation:

    • Pump A (Extraction mobile phase): 1% acetonitrile in water
    • Pump B (Analytical mobile phase): Optimized for this compound separation (e.g., phosphate buffer-acetonitrile mixture)
  • Column Conditioning:

    • Condition capture column with extraction mobile phase for 10-15 minutes
    • Equilibrate analytical column with analytical mobile phase for 20-30 minutes
  • Sample Loading:

    • Inject 1-5 mL of prepared sample onto the capture column
    • Wash with extraction mobile phase for 4 minutes at 1 mL/min to remove proteins and polar impurities
  • Analyte Transfer:

    • At 4 minutes post-injection, activate switching valve to back-flush capture column contents onto analytical column
    • Maintain back-flush for complete analyte transfer (typically 2-3 minutes)
  • Chromatographic Separation:

    • Execute gradient or isocratic elution on analytical column
    • Typical flow rate: 0.6-1.0 mL/min
    • Monitor column pressure (set limit at 3500 psi with automatic back-flush)
  • Detection:

    • UV detection at 215 nm for this compound and metabolites
    • Alternative: MS detection for enhanced specificity
  • System Re-equilibration:

    • Return switching valve to original position after elution
    • Re-equilibrate both columns for next analysis
Method Validation Parameters

For regulatory acceptance, the following validation parameters should be established [5]:

  • Linearity: Calibration curves over 1-100 ng/mL with correlation coefficient >0.999
  • Precision: Intra-day and inter-day coefficient of variation <15% (preferably <10%)
  • Accuracy: Relative error within ±15% of nominal values
  • Recovery: Consistent extraction efficiency (96-100% for this compound methods)
  • Specificity: No interference from commonly co-prescribed psychotropic drugs
  • Stability: Bench-top, processed sample, and freeze-thaw stability evaluation

Applications in Drug Development and TDM

Column-switching HPLC methods for this compound analysis have several important applications:

Therapeutic Drug Monitoring

The developed methods enable precise TDM for patients receiving this compound therapy, particularly important given the narrow therapeutic index of typical antipsychotics [5] [7]. Simultaneous measurement of parent drug and metabolites provides insights into metabolic status and potential drug-drug interactions.

Pharmacokinetic Studies

The robust sensitivity and specificity of column-switching HPLC support comprehensive pharmacokinetic characterization, including:

  • Bioavailability studies
  • Drug interaction assessments
  • Metabolic profiling
  • Dose proportionality evaluations
Advanced Research Applications

Recent developments focus on LC-MS/MS integration with column-switching systems for enhanced sensitivity and metabolite identification [7] [8]. These advanced platforms support:

  • Simultaneous multi-analyte determination (16+ antipsychotics in single run)
  • Active metabolite quantification
  • Personalized medicine approaches in psychiatric pharmacotherapy

Troubleshooting and Method Optimization

Common Issues and Solutions
  • Column Over-pressure: Implement automatic back-flush system; replace capture column frits regularly [3]
  • Matrix Effects: Optimize capture column washing step; consider alternative sample preparation [4]
  • Reduced Recovery: Check capture column sorbent integrity; optimize transfer timing
  • Retention Time Shifts: Ensure mobile phase pH consistency; maintain column temperature
Method Transfer to LC-MS/MS

While UV detection provides adequate sensitivity for this compound TDM, transfer to LC-MS/MS platforms offers enhanced capabilities [7] [8]:

  • Improved sensitivity (sub-ng/mL detection limits)
  • Structural confirmation of metabolites
  • Higher throughput analysis
  • Reduced matrix effects with selective detection

Conclusion

Column-switching HPLC represents a robust, automated approach for this compound analysis in biological matrices. The technology provides significant advantages for routine TDM and pharmacokinetic studies through simplified sample preparation, enhanced sensitivity, and improved reproducibility. The protocols outlined in this document provide researchers with validated methods for implementation in drug development and clinical monitoring contexts. Future directions include increased integration with mass spectrometric detection and expanded multi-analyte capabilities for comprehensive antipsychotic therapeutic drug monitoring.

References

Comprehensive Analytical Protocol for Liquid-Liquid Extraction and Determination of Bromperidol in Serum Samples

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Clinical Relevance

Bromperidol is a typical antipsychotic medication belonging to the butyrophenone class that is primarily used in the treatment of schizophrenia and other psychotic disorders. As a potent dopamine D₂ receptor antagonist, this compound exerts its therapeutic effects by mitigating the overactive dopaminergic transmission in the mesolimbic pathway, which is associated with positive symptoms of schizophrenia such as hallucinations and delusions [1]. The pharmacological profile of this compound shows close structural and functional similarity to haloperidol, another well-known butyrophenone antipsychotic, though each compound has distinct metabolic pathways and clinical considerations [2].

Therapeutic Drug Monitoring (TDM) of this compound is clinically essential due to its narrow therapeutic index and significant interindividual variability in pharmacokinetics. Additionally, this compound is often administered in combination with other antipsychotics, including haloperidol, when monotherapy fails to adequately control psychotic symptoms [2]. The reduced metabolite of this compound has demonstrated pharmacological activity on dopamine D₂ receptors, with research showing a correlation between plasma concentrations of reduced this compound and prolactin response [2]. This underscores the importance of monitoring both the parent drug and its metabolites to optimize therapeutic efficacy while minimizing adverse effects such as extrapyramidal symptoms and other potential side effects [2] [1].

Materials and Methods

Reagents and Chemicals
  • Reference standards: this compound, reduced this compound, and internal standard (trifluperidol or droperidol) with purity ≥99.5% [2]
  • Extraction solvents: HPLC-grade chloroform and n-hexane (70:30, v/v) [3] [4]
  • Acidification agent: Perchloric acid (60%) for mobile phase modification [2]
  • Mobile phase components: Potassium phosphate monobasic (0.02M, pH 4.6), acetonitrile, and perchloric acid in ratio 54:1:45 (v/v) [2] [3]
  • Plasma samples: Human plasma collected with EDTA or heparin as anticoagulant [5]
Equipment and Instrumentation
  • Extraction apparatus: Glass test tubes, vortex mixer, and centrifuge capable of 3950×g [5]
  • Chromatographic system: Automated column-switching high-performance liquid chromatography system [2]
  • Extraction columns: Hydrophilic metaacrylate polymer column for clean-up [3]
  • Analytical column: C₁₈ reversed-phase column (4.6 × 250 mm, 5 μm) [5]
  • Detection system: UV detector set at 215 nm or diode-array detector for multiple wavelength monitoring [2] [5]
Liquid-Liquid Extraction Protocol

The following workflow illustrates the complete sample preparation process for this compound extraction from serum samples:

G Start Start with 1 mL plasma sample Acid Add internal standard (trifluperidol or droperidol) Start->Acid Extract Add extraction solvent Chloroform-Hexane (30:70 v/v) Acid->Extract Mix Vortex vigorously for 30-60 seconds Extract->Mix Centrifuge Centrifuge at 3950×g for 10 min Mix->Centrifuge Separate Collect organic phase Centrifuge->Separate Evaporate Evaporate to dryness under air or nitrogen stream Separate->Evaporate Reconstitute Reconstitute in 100 μL mobile phase Evaporate->Reconstitute Inject Inject into HPLC system Reconstitute->Inject

Figure 1: Workflow for liquid-liquid extraction of this compound from serum samples

Step-by-step extraction procedure:

  • Sample Preparation: Pipette 1 mL of plasma or serum into a clean glass test tube [2] [3]
  • Internal Standard Addition: Add 100 μL of internal standard solution (trifluperidol or droperidol at appropriate concentration) [2] [5]
  • Protein Precipitation: Add 200 μL of acetonitrile to denature plasma proteins, vortex for 30 seconds [5]
  • Liquid-Liquid Extraction: Add 0.5-1.0 mL of chloroform-hexane mixture (30:70, v/v) [3] [4]
  • Mixing: Vortex the mixture vigorously for 30-60 seconds to ensure complete extraction [5]
  • Phase Separation: Centrifuge at 3950×g for 10 minutes to separate organic and aqueous layers [5]
  • Collection: Transfer the organic phase (upper layer) to a clean glass tube [5]
  • Secondary Extraction: Repeat steps 4-7 and combine organic phases for improved recovery [5]
  • Evaporation: Evaporate the combined organic extracts to dryness under a gentle stream of filtered air or nitrogen at ambient temperature [5]
  • Reconstitution: Reconstitute the dry residue in 100 μL of HPLC mobile phase [5]
  • Analysis: Transfer to HPLC vials for chromatographic analysis [5]
Chromatographic Separation Conditions

HPLC Analysis Parameters [2] [3] [5]:

  • Analytical Column: C₁₈ reversed-phase column (4.6 × 250 mm, 5 μm particle size)
  • Clean-up Column: Hydrophilic metaacrylate polymer column (for column-switching methods)
  • Mobile Phase: Phosphate buffer (0.02M, pH 4.6)-perchloric acid-acetonitrile (54:1:45, v/v)
  • Flow Rate: 0.6 mL/min for isocratic elution
  • Detection: UV detection at 215 nm or diode-array detection at multiple wavelengths (240, 245, 254 nm)
  • Injection Volume: 20-50 μL
  • Run Time: Approximately 15-20 minutes per sample

Table 1: Chromatographic Retention Times for this compound and Related Compounds

Compound Retention Time (minutes) Detection Wavelength (nm)
This compound ~8-10 215
Reduced this compound ~6-8 215
Haloperidol ~7-9 215, 245
Reduced haloperidol ~5-7 215
Internal Standard (trifluperidol) ~9-11 215, 254
Internal Standard (droperidol) ~6-8 254

Method Validation and Analytical Performance

The liquid-liquid extraction method followed by HPLC analysis has been extensively validated for the determination of this compound in serum samples. The method demonstrates excellent sensitivity with a limit of quantification (LOQ) of 1.0 ng/mL for each compound, which is sufficient for monitoring therapeutic concentrations typically observed in clinical practice [2] [3]. The method exhibits outstanding linearity across the concentration range of 1-100 ng/mL with correlation coefficients (r) greater than 0.999, ensuring accurate quantification across the therapeutic range [2] [3].

Table 2: Precision and Accuracy Data for this compound Determination in Serum

Compound Concentration (ng/mL) Intra-day CV (%) Inter-day CV (%) Relative Error (%) Mean Recovery (%)
This compound 1 2.4 2.6 -5 to 10 96-100
20 2.4 2.6 -5 to 10 96-100
100 2.4 2.6 -5 to 10 96-100
Reduced this compound 1 2.5 4.4 -5 to 10 96-100
20 2.5 4.4 -5 to 10 96-100
100 2.5 4.4 -5 to 10 96-100

The extraction efficiency of the method is excellent, with mean recoveries ranging from 96-100% for both this compound and its reduced metabolite [2] [3]. The method has demonstrated specificity with no interference from commonly co-prescribed psychotropic medications or endogenous serum components [2] [3]. The inclusion of column-switching technology in the automated HPLC system provides an additional clean-up step, further enhancing method specificity and prolonging analytical column lifetime [2] [3].

Contemporary Applications and Methodological Advancements

While the liquid-liquid extraction method described remains robust and reliable, contemporary analytical laboratories are increasingly adopting LC-MS/MS techniques for antipsychotic drug monitoring. Recent methods have focused on simultaneous quantification of multiple antipsychotics, with one 2024 study developing an LC-MS/MS method for 16 antipsychotics approved in Japan and 4 drug metabolites [6]. These advanced methods offer enhanced sensitivity and specificity, with LOQs reaching sub-nanogram per milliliter levels, and capacity for high-throughput analysis [6].

The sample preparation in modern methods has also evolved, with some laboratories implementing solid-phase extraction (SPE) or dilute-and-shoot approaches to reduce analysis time and solvent consumption [6]. However, liquid-liquid extraction remains popular due to its effective sample clean-up and cost-effectiveness, particularly in laboratories with limited access to sophisticated SPE or LC-MS/MS instrumentation [2] [5] [6].

Recent research has also expanded our understanding of this compound's metabolic fate in humans. Unlike in rats and dogs where oxidative N-dealkylation predominates, the major metabolic pathway in humans involves formation of an O-glucuronide conjugate of the intact drug, with 70-75% of urinary radioactivity associated with this conjugate after administration of 14C-bromperidol to human volunteers [7]. This species-specific metabolic profile highlights the importance of human studies for accurate TDM protocol development.

Troubleshooting and Technical Considerations

  • Low Recovery: Ensure fresh extraction solvents are used; chloroform-hexane mixtures should be prepared daily for optimal performance
  • Peak Tailing: Adjust mobile phase pH to 4.6-5.0; the addition of perchloric acid helps achieve baseline separation [2]
  • Matrix Effects: Use matrix-matched calibration standards; the column-switching approach effectively minimizes matrix interference [2] [3]
  • Inconsistent Results: Implement double extraction procedure; the second extraction typically yields an additional 5-10% of analytes [5]
  • Column Protection: The use of a guard column or column-switching system significantly extends analytical column lifetime when processing biological samples [2] [3]

Conclusion

The liquid-liquid extraction protocol coupled with HPLC analysis provides a robust, validated method for the determination of this compound and its reduced metabolite in human serum samples. The method offers excellent precision, accuracy, and sensitivity across the therapeutic concentration range, making it suitable for both routine therapeutic drug monitoring and pharmacokinetic studies. The column-switching capability enhances method robustness by providing automated sample clean-up, while the carefully optimized extraction procedure ensures efficient recovery of analytes with minimal matrix interference.

As antipsychotic polypharmacy becomes increasingly common in clinical practice, with approximately 55% of patients in Japan receiving combination antipsychotics [6], reliable methods for simultaneous quantification of multiple antipsychotics and their active metabolites become increasingly valuable for optimizing therapeutic outcomes and minimizing adverse effects. The fundamental extraction and chromatographic principles outlined in this protocol provide a solid foundation for developing comprehensive antipsychotic monitoring programs in both research and clinical settings.

References

Bromperidol Protein Binding Determination: Analytical Methods and Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Bromperidol is a typical antipsychotic drug from the butyrophenone class, used primarily in the management of schizophrenia and other psychotic disorders. As with most neuroleptic agents, a significant proportion of this compound binds to plasma proteins in the bloodstream, which directly influences its free fraction, volume of distribution, and ultimately its therapeutic efficacy and potential toxicity. Understanding and quantifying this compound's protein binding is therefore essential for accurate therapeutic drug monitoring (TDM), pharmacokinetic studies, and personalized dosing regimens in clinical practice [1] [2].

This document provides detailed application notes and experimental protocols for the determination of this compound protein binding. We focus on robust analytical techniques, primarily liquid-liquid extraction (LLE) combined with high-performance liquid chromatography (HPLC), which has been validated for the simultaneous quantification of this compound and its reduced metabolite in biological matrices [3]. The methods outlined herein are designed for researchers and laboratory professionals involved in antipsychotic drug development and bioanalysis.

Analytical Techniques for this compound Protein Binding Studies

High-Performance Liquid Chromatography (HPLC) with UV Detection

The most extensively documented method for this compound quantification in plasma involves HPLC with UV detection, which can be effectively applied to protein binding studies.

Table 1: HPLC-UV Method Parameters for this compound Determination

Parameter Specification
Sample Volume 1 mL plasma
Extraction Method Liquid-Liquid Extraction (LLE)
Extraction Solvent Chloroform-hexane (30:70, v/v)
Clean-up Column Hydrophilic metaacrylate polymer
Analytical Column C₁₈
Mobile Phase Phosphate buffer (0.02 M, pH 4.6) : perchloric acid (60%) : acetonitrile (54:1:45, v/v)
Flow Rate 0.6 mL/min
Detection Wavelength 215 nm
Linearity Range 1–100 ng/mL
Limit of Quantification (LOQ) 1.0 ng/mL for each compound

This method demonstrates excellent performance characteristics, with intra-day coefficient of variation (CV) for this compound below 2.4% and inter-day CV at 2.6%, ensuring high precision and reproducibility. The sample preparation involves a multi-step process to separate protein-bound from unbound drug fractions [3].

Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)

While not explicitly documented for this compound in the available literature, UHPLC-MS/MS represents the current gold standard for TDM of antipsychotics and is highly recommended for protein binding studies due to its superior sensitivity and specificity [2].

Table 2: Advantages of UHPLC-MS/MS for Antipsychotic Analysis

Feature Advantage for Protein Binding Studies
High Sensitivity Enables accurate quantification of low free drug concentrations
Specificity Distinguishes parent drug from metabolites and matrix interferents
Multi-analyte Capacity Simultaneous quantification of this compound and its metabolites
Wide Dynamic Range Suitable for varying concentration levels in binding experiments
Matrix Effect Management Advanced compensation techniques for complex biological samples

For laboratories equipped with UHPLC-MS/MS capabilities, method transfer and validation from the established HPLC-UV protocol is strongly advised to leverage these analytical advantages [2].

Experimental Protocols

Protocol 1: Plasma Protein Binding Determination Using Equilibrium Dialysis

Principle: Equilibrium dialysis separates protein-bound and unbound drug fractions through a semi-permeable membrane, allowing for the determination of free drug concentration.

Materials and Reagents:

  • This compound standard
  • Control human plasma (heparinized)
  • Phosphate buffered saline (PBS), pH 7.4
  • Equilibrium dialysis apparatus with semi-permeable membranes (MW cutoff 12-14 kDa)
  • HPLC system with UV detector or UHPLC-MS/MS system
  • Liquid-liquid extraction supplies

Procedure:

  • Preparation of Solutions: Prepare this compound spiking solution in methanol and dilute with PBS to appropriate concentrations.
  • Plasma Spiking: Spike control plasma with this compound to achieve target concentrations covering the therapeutic range.
  • Dialysis Setup: Load equal volumes (e.g., 1 mL) of spiked plasma and PBS into opposite sides of the dialysis chamber.
  • Equilibration: Perform dialysis at 37°C with gentle agitation for 4-6 hours to reach equilibrium.
  • Sample Collection: Collect samples from both plasma and buffer chambers post-dialysis.
  • Sample Preparation:
    • Add 1 mL of chloroform-hexane (30:70, v/v) to 1 mL of sample
    • Vortex mix for 2 minutes and centrifuge at 3000 × g for 10 minutes
    • Transfer organic layer and evaporate to dryness under nitrogen
    • Reconstitute residue in mobile phase for analysis
  • Chromatographic Analysis: Inject samples using parameters specified in Table 1.

Calculations:

  • Free fraction (fu) = [Drug] in buffer chamber / [Drug] in plasma chamber × 100
  • Protein binding (%) = 100 - fu
Protocol 2: Liquid-Liquid Extraction and Automated Column-Switching HPLC

This protocol leverages the validated method for simultaneous determination of this compound and its reduced metabolite [3], which is particularly valuable for comprehensive pharmacokinetic profiling.

Materials and Reagents:

  • This compound and reduced this compound standards
  • Patient plasma samples
  • HPLC-grade chloroform, hexane, acetonitrile
  • Potassium phosphate buffer (0.02 M, pH 4.6)
  • Perchloric acid (60%)
  • Automated column-switching HPLC system

Procedure:

  • Sample Preparation:

    • Pipette 1 mL of plasma into a glass centrifuge tube
    • Add 5 mL of chloroform-hexane (30:70, v/v) extraction solvent
    • Vortex vigorously for 3 minutes
    • Centrifuge at 3000 × g for 15 minutes
    • Transfer organic layer to a clean tube and evaporate under nitrogen stream
    • Reconstitute dry residue in 200 μL of mobile phase
  • Chromatographic Conditions:

    • Employ automated column-switching system
    • Use hydrophilic metaacrylate polymer column for sample clean-up
    • Use C₁₈ analytical column for separation
    • Maintain mobile phase at phosphate buffer : perchloric acid : acetonitrile (54:1:45, v/v)
    • Set flow rate at 0.6 mL/min and detection wavelength at 215 nm
  • System Suitability Testing:

    • Analyze quality control samples at low, medium, and high concentrations
    • Ensure retention time reproducibility (CV < 2%)
    • Verify resolution between this compound and its metabolite

The following diagram illustrates the complete analytical workflow from sample preparation to data analysis:

G SampleCollection Sample Collection LLE Liquid-Liquid Extraction SampleCollection->LLE ColumnSwitch Column-Switching HPLC LLE->ColumnSwitch UVDetection UV Detection (215 nm) ColumnSwitch->UVDetection DataAnalysis Data Analysis UVDetection->DataAnalysis ProteinBinding Protein Binding % DataAnalysis->ProteinBinding FreeFraction Free Fraction DataAnalysis->FreeFraction

Method Validation and Quality Control

For reliable protein binding data, thorough method validation is essential. The established HPLC-UV method for this compound has demonstrated [3]:

  • Linearity: Excellent correlation (r > 0.999) across 1-100 ng/mL range
  • Precision: Intra-day CV < 2.5%; Inter-day CV < 4.4%
  • Accuracy: Relative errors within -5 to +10%
  • Recovery: Mean recovery of 96-100%
  • Specificity: No interference from commonly co-prescribed psychotropic drugs

Quality control measures should include:

  • Analysis of blank plasma to rule out matrix interference
  • Calibration standards covering the entire concentration range
  • Quality control samples at low, medium, and high concentrations
  • System suitability testing before each analytical run

Applications in Drug Development and Clinical Research

Accurate determination of this compound protein binding facilitates several critical applications:

  • Therapeutic Drug Monitoring (TDM): Understanding protein binding helps interpret total drug concentrations in patient plasma, supporting dose optimization and minimizing adverse effects [2].

  • Drug-Drug Interaction Studies: this compound may interact with other protein-bound drugs (e.g., warfarin, phenytoin), potentially altering free concentrations of either compound.

  • Pharmacokinetic Modeling: Protein binding data are essential parameters for developing robust population pharmacokinetic models.

  • Personalized Medicine: Individual variations in plasma protein levels (e.g., in renal or hepatic impairment) can significantly alter this compound's free fraction, necessitating adjusted dosing regimens.

Troubleshooting and Technical Considerations

  • Matrix Effects: Different plasma sources (human vs. animal) may yield varying binding results due to differences in protein composition.
  • Stability: Assess this compound stability in plasma under storage and experimental conditions.
  • Temperature Control: Maintain consistent temperature (37°C) during equilibrium dialysis as binding is temperature-dependent.
  • Non-Specific Binding: Evaluate and minimize drug adsorption to dialysis apparatus and containers.

Conclusion

The HPLC-UV method with liquid-liquid extraction and column-switching provides a robust, validated approach for determining this compound protein binding. Implementation of this protocol enables reliable quantification of free and protein-bound drug fractions, supporting informed decisions in both clinical practice and drug development. For laboratories with advanced instrumentation, adaptation to UHPLC-MS/MS is recommended to enhance sensitivity and throughput while maintaining the fundamental principles of the extraction and separation methodology described herein.

References

Comprehensive Analysis of Bromperidol Metabolic Pathways: Application Notes and Experimental Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Bromperidol Metabolism

This compound is a typical antipsychotic drug belonging to the butyrophenone class that has been used in the treatment of schizophrenia and other psychiatric disorders. Understanding its metabolic fate is crucial for predicting drug interactions, individualizing dosing regimens, and explaining interpatient variability in therapeutic response. The metabolic profile of this compound exhibits significant interspecies differences, which must be considered when extrapolating preclinical data to humans. These application notes provide a comprehensive overview of this compound metabolism, detailed experimental protocols for studying its biotransformation, and visual representations of key metabolic pathways.

Research has demonstrated that bromperid undergoes complex biotransformation involving multiple metabolic pathways, with notable differences between humans and animal models. While oxidative N-dealkylation represents the primary metabolic pathway in rats and dogs, humans predominantly form direct conjugates of the parent drug [1] [2]. These application notes synthesize the current understanding of this compound metabolism and provide standardized protocols for investigating its biotransformation in preclinical and clinical settings.

Metabolic Pathways of this compound

Comparative Metabolic Fate Across Species

The metabolism of this compound displays marked species differences that must be considered in drug development and safety assessment. Following administration of radiolabeled this compound to various species, significant differences in excretion patterns and metabolic profiles have been observed:

  • In humans, 28-50% of the administered dose was excreted in urine while 18-46% was eliminated in feces over a 13-day period, demonstrating relatively slow elimination [2] [3]. The major metabolic pathway in humans involves direct conjugation of intact this compound, with approximately 70-75% of urinary radioactivity associated with the O-glucuronide conjugate of the parent drug [3].

  • In rats, only 23-29% of the administered dose was excreted in urine, with 38-45% eliminated in feces over 7 days [3]. Unlike humans, rats primarily metabolize this compound through oxidative N-dealkylation, resulting in the formation of p-fluorophenylacetic acid and its glycine conjugate [1].

  • In dogs, 39-74% of the administered dose was excreted in urine and 26-43% in feces over 7 days [3]. Dogs share the N-dealkylation pathway observed in rats, with minimal formation of the direct conjugates that characterize human metabolism [1] [2].

A particularly important novel metabolite was identified in human studies—an O-glucofuranosiduronolactone conjugate of this compound that accounts for approximately 50% of total urinary metabolites in humans [1]. This unique metabolite is not formed to any appreciable extent in rats or dogs, highlighting the species-specific metabolism of this compound and the limitations of animal models in predicting human metabolism.

Key Metabolic Routes and Enzymology

This compound undergoes several parallel biotransformation pathways mediated by specific enzyme systems:

  • N-dealkylation pathway: This oxidative pathway cleaves the this compound molecule, producing 4-fluorophenylacetic acid (FBPA) and its glycine conjugate as terminal metabolites [1]. In vitro studies using human cytochrome P450 isoenzymes have demonstrated that CYP3A4 exclusively catalyzes the N-dealkylation of this compound and its reduced metabolite [4]. Other cytochrome P450 isoenzymes including CYP1A2, CYP2C19, and CYP2D6 do not significantly contribute to this metabolic pathway [4].

  • Direct conjugation pathway: In humans, a substantial portion of this compound undergoes direct conjugation, forming an O-glucofuranosiduronolactone conjugate that represents the major urinary metabolite [1]. This pathway preserves the structural integrity of the parent molecule while increasing its water solubility for renal excretion.

  • Reduction-oxidation pathways: this compound can undergo reversible reduction to form reduced this compound, which can subsequently be reoxidized back to the parent compound [4]. CYP3A4 also catalyzes the dehydration of this compound to form This compound 1,2,3,6-tetrahydropyridine and the oxidation of this compound to This compound pyridinium [4].

  • Transport mechanisms: Beyond metabolism, this compound has been identified as a substrate for P-glycoprotein (ABCB1), an ATP-binding cassette transporter that significantly influences drug disposition [5]. This efflux transporter limits this compound's bioavailability by pumping it out of intestinal epithelial cells, hepatocytes, and the blood-brain barrier, potentially affecting both therapeutic efficacy and toxicity profiles.

Quantitative Data Summary

Table 1: Comparative Excretion Patterns of this compound Across Species

Species Urinary Excretion Fecal Excretion Study Duration Major Metabolic Pathway
Human 28-50% 18-46% 13 days Direct conjugation
Rat 23-29% 38-45% 7 days Oxidative N-dealkylation
Dog 39-74% 26-43% 7 days Oxidative N-dealkylation

Table 2: Cytochrome P450 Isoenzymes Involved in this compound Metabolism

Enzyme Reaction Catalyzed Relative Contribution Inhibitors Inducers
CYP3A4 N-dealkylation, Dehydration, Oxidation of reduced this compound Primary Troleandomycin, Erythromycin Dexamethasone
CYP1A2 Not involved None - -
CYP2C19 Not involved None - -
CYP2D6 Not involved None - -

Table 3: Key Metabolites of this compound and Their Characteristics

Metabolite Structure Forming Enzyme Species Prevalence Relative Abundance
O-glucofuranosiduronolactone conjugate Intact this compound with sugar moiety UGT enzymes Primarily human ~50% of urinary metabolites in humans
p-Fluorophenylacetic acid (FBPA) N-dealkylation product CYP3A4 Rat, dog Major in rodents and canines
Glycine conjugate of FBPA FBPA conjugated with glycine Glycine N-acyltransferase Rat, dog Secondary metabolite
This compound 1,2,3,6-tetrahydropyridine Dehydration product CYP3A4 All species studied Minor metabolite
Reduced this compound Reduced form Carbonyl reductases All species studied Reversible metabolite

Experimental Protocols

In Vitro Metabolism Studies using Hepatic Microsomes

Purpose: To identify the specific cytochrome P450 enzymes involved in this compound metabolism and characterize the resulting metabolites.

Materials and Reagents:

  • Pooled human liver microsomes (0.5-1.0 mg protein/mL)
  • Species-specific hepatic microsomes (rat, dog as comparators)
  • This compound standard (1 mM stock solution in methanol)
  • NADPH-regenerating system
  • Specific CYP inhibitors: troleandomycin (CYP3A4), furafylline (CYP1A2), diethyldithiocarbamate (CYP2E1), quinine (CYP2D6)
  • Anti-rat CYP3A2 serum (for species-specific studies)
  • Phosphate buffer (0.1 M, pH 7.4)
  • Termination reagent (acetonitrile with internal standard)

Methodology:

  • Incubation Preparation: Prepare incubation mixtures containing hepatic microsomes (0.5 mg protein/mL), phosphate buffer (0.1 M, pH 7.4), and this compound (10-50 μM) in a total volume of 0.5 mL [4] [6].

  • Inhibition Studies: Pre-incubate microsomes with specific CYP inhibitors for 10 minutes prior to substrate addition. Include troleandomycin (50 μM) for CYP3A4 inhibition studies [6].

  • Immunoinhibition: For rat studies, incubate microsomes with anti-rat CYP3A2 serum or control serum for 30 minutes at room temperature prior to metabolic reactions [6].

  • Reaction Initiation: Start metabolic reactions by adding NADPH-regenerating system (1 mM final concentration).

  • Incubation Conditions: Incubate at 37°C for 30-60 minutes with gentle shaking.

  • Reaction Termination: Stop reactions by adding 1 mL of ice-cold acetonitrile with internal standard.

  • Sample Processing: Centrifuge at 10,000 × g for 10 minutes, collect supernatant for analysis.

  • Analytical Measurement: Analyze metabolites using LC-MS/MS with multiple reaction monitoring (MRM) transitions specific to this compound and its metabolites.

Validation Parameters:

  • Linear range of quantification: 1-1000 nM for this compound and major metabolites
  • Inter- and intra-assay precision: <15% CV
  • Accuracy: 85-115% of nominal values
CYP Isoenzyme Screening using Recombinant Systems

Purpose: To definitively identify which human cytochrome P450 isoenzymes metabolize this compound.

Experimental System:

  • Commercially available recombinant CYP enzymes (CYP1A2, CYP2C19, CYP2D6, CYP3A4) expressed in insect cell systems with human reductase
  • Control vector-expressed microsomes

Procedure:

  • Incubation Setup: Prepare individual incubation mixtures containing each recombinant CYP enzyme (10-50 pmol CYP) [4].

  • Substrate Addition: Add this compound at therapeutic concentration (10 μM).

  • Reaction Conditions: Incubate with NADPH-regenerating system for 30 minutes at 37°C.

  • Metabolite Identification: Monitor formation of specific metabolites:

    • N-dealkylation product (4-fluorophenylacetic acid)
    • This compound tetrahydropyridine (dehydration product)
    • This compound pyridinium
    • Reduced this compound oxidation
  • Activity Calculation: Quantify metabolite formation rates and normalize to positive control substrates for each CYP enzyme.

Data Interpretation:

  • Significant metabolic activity is defined as metabolite formation ≥ 3-fold over control vector
  • Calculate kinetic parameters (Km, Vmax) for positive CYP enzymes
  • Determine relative activity factors based on hepatic abundance of each CYP
Analytical Method for this compound and Metabolites

Radioimmunoassay Protocol:

Principle: This method utilizes antisera generated in rabbits against a haloperidol-bovine serum albumin conjugate to quantitatively detect this compound in biological samples [7].

Procedure:

  • Sample Preparation: Alkalinize 0.5-1.0 mL plasma or urine with 0.1 mL of 1N NaOH.

  • Extraction: Add 5 mL of diethyl ether, vortex for 10 minutes, and centrifuge at 2000 × g for 5 minutes.

  • Extract Collection: Freeze aqueous phase in dry ice-acetone bath, pour organic layer into clean tubes.

  • Evaporation: Evaporate ether under nitrogen stream at 40°C.

  • Reconstitution: Reconstitute residue in 0.5 mL assay buffer.

  • Immunoassay:

    • Add 100 μL tritiated haloperidol as radioligand
    • Add 100 μL this compound antisera
    • Incubate overnight at 4°C
    • Separate bound and free fractions using dextran-coated charcoal
    • Measure radioactivity in supernatant
  • Calculation: Determine this compound concentration using a standard curve (0.5-150 ng/mL) [7].

Method Performance:

  • Lower limit of detection: 0.5 ng/mL
  • Within-assay variability: ~9%
  • Between-assay variability: ~14%
  • Recovery: 103-106% over 1-150 ng/mL range

Cross-reactivity Considerations:

  • Dehydrothis compound shows approximately 25% cross-reactivity
  • Other metabolites show <5% cross-reactivity

Pathway Diagrams and Visual Representations

This compound Metabolic Pathway

G This compound Metabolic Pathways This compound This compound ReducedBP ReducedBP This compound->ReducedBP Reduction BP_Tetra BP_Tetra This compound->BP_Tetra CYP3A4 Dehydration BP_Pyridinium BP_Pyridinium This compound->BP_Pyridinium CYP3A4 Oxidation O_Gluc_conjugate O_Gluc_conjugate This compound->O_Gluc_conjugate UGT Enzymes FBPA FBPA This compound->FBPA CYP3A4 N-dealkylation ABCB1 ABCB1 This compound->ABCB1 Substrate ReducedBP->this compound CYP3A4 Glycine_conjugate Glycine_conjugate FBPA->Glycine_conjugate Glycine N-acyltransferase CYP3A4 CYP3A4 UGT UGT Glycine_transferase Glycine_transferase

Experimental Workflow for Metabolism Studies

G In Vitro Metabolism Study Workflow StudyDesign StudyDesign MicrosomePrep MicrosomePrep StudyDesign->MicrosomePrep HumanMicrosomes HumanMicrosomes MicrosomePrep->HumanMicrosomes AnimalMicrosomes AnimalMicrosomes MicrosomePrep->AnimalMicrosomes RecombinantCYP RecombinantCYP MicrosomePrep->RecombinantCYP Incubation Incubation InhibitorStudies InhibitorStudies Incubation->InhibitorStudies TimeCourse TimeCourse Incubation->TimeCourse KineticAnalysis KineticAnalysis Incubation->KineticAnalysis SamplePrep SamplePrep Analysis Analysis SamplePrep->Analysis LCMS LCMS Analysis->LCMS RIA RIA Analysis->RIA MetaboliteID MetaboliteID Analysis->MetaboliteID DataInterpretation DataInterpretation HumanMicrosomes->Incubation AnimalMicrosomes->Incubation RecombinantCYP->Incubation InhibitorStudies->SamplePrep TimeCourse->SamplePrep KineticAnalysis->SamplePrep LCMS->DataInterpretation RIA->DataInterpretation MetaboliteID->DataInterpretation

Clinical and Research Applications

The metabolic profiling of this compound has significant implications for clinical practice and pharmaceutical research. Understanding that CYP3A4 serves as the primary metabolic enzyme for this compound explains its potential for drug-drug interactions with CYP3A4 inhibitors (e.g., ketoconazole, erythromycin) or inducers (e.g., rifampicin, carbamazepine) [4] [6]. The identification of this compound as a P-glycoprotein substrate further predicts interactions with transporter inhibitors, which may increase this compound penetration into the central nervous system and enhance both efficacy and toxicity [5].

The species differences in this compound metabolism highlight the importance of appropriate model selection in preclinical drug development. The limited formation of the major human metabolite (O-glucofuranosiduronolactone conjugate) in rats and dogs suggests that these animal models may not fully predict human metabolic patterns, potentially underestimating the exposure to direct conjugates of the parent drug [1] [2] [3].

From a clinical monitoring perspective, the development of a sensitive radioimmunoassay with a detection limit of 0.5 ng/mL enables therapeutic drug monitoring of this compound in clinical settings [7]. However, researchers should be aware of the approximately 25% cross-reactivity with dehydrothis compound, which may lead to overestimation of parent drug concentrations if this metabolite is present in significant quantities [7].

Conclusion

This compound undergoes complex species-dependent metabolism characterized by significant differences between humans and preclinical models. While oxidative N-dealkylation mediated by CYP3A4 represents the primary pathway in rats and dogs, humans predominantly form direct conjugates of the parent drug, particularly an O-glucofuranosiduronolactone conjugate that accounts for approximately 50% of urinary metabolites. The exclusive involvement of CYP3A4 in this compound's oxidative metabolism creates significant potential for drug interactions, while its status as a P-glycoprotein substrate further influences its disposition and tissue distribution.

These application notes provide comprehensive methodologies for investigating this compound metabolism, including detailed protocols for in vitro studies using hepatic microsomes and recombinant enzyme systems, as well as analytical methods for quantifying this compound and its metabolites. The standardized approaches outlined herein will support consistent experimental design across laboratories and facilitate the generation of comparable metabolic data for drug development and clinical optimization of this compound therapy.

References

Application Note: Analytical Methods for Bromperidol Quantification

Author: Smolecule Technical Support Team. Date: February 2026

This application note summarizes and compares two established chromatographic methods for the determination of bromperidol in biological matrices, providing a foundation for method development and validation.

1. Liquid-Liquid Extraction (LLE) and Automated Column-Switching HPLC-UV This method enables the simultaneous determination of this compound, haloperidol, and their reduced metabolites [1] [2].

  • Sample Preparation: Liquid-liquid extraction of 1 mL of plasma using a chloroform-hexane (30:70, v/v) mixture [1] [2].
  • Chromatography:
    • System: Automated column-switching HPLC with a hydrophilic metaacrylate polymer pre-column for sample clean-up and a C18 analytical column for separation [1] [2].
    • Mobile Phase: Phosphate buffer (0.02 M, pH 4.6), perchloric acid (60%), and acetonitrile in a ratio of 54:1:45 (v/v) [1] [2].
    • Flow Rate: 0.6 mL/min [1] [2].
    • Detection: Ultraviolet (UV) detection at 215 nm [1] [2].
  • Key Validation Parameters: The method was validated over a concentration range of 1-100 ng/mL, demonstrating good linearity (r > 0.999), and intra-day precision with a coefficient of variation (CV) of less than 2.4% for this compound [1] [2]. The limit of quantification (LOQ) was 1.0 ng/mL for each compound [1] [2].

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) LC-MS/MS offers high sensitivity and specificity, suitable for forensic analysis and TDM [3]. A similar approach is recognized as the gold standard for antipsychotic drug monitoring due to its superior resolution and ability to distinguish structurally similar compounds [4].

  • Sample Preparation: Methods may involve protein precipitation or liquid-liquid extraction. A specific method for this compound in serum used extraction with hexane-chloroform [5].
  • Chromatography & Mass Spectrometry:
    • System: Typically involves reversed-phase LC separation coupled with tandem mass spectrometry.
    • Ionization: Electrospray Ionization (ESI) is commonly used.
    • Detection: Multiple Reaction Monitoring (MRM) mode is employed for high selectivity.
  • Performance: LC-MS/MS methods achieve significantly lower limits of detection, with one method reporting a detection limit of 0.3 ng/mL in serum [5]. Modern methods can simultaneously analyze this compound alongside numerous other antipsychotics [6].

The table below summarizes the core characteristics of these two methods for easy comparison:

Feature HPLC-UV with Column-Switching LC-MS/MS
Analytes This compound, Haloperidol & their reduced metabolites [1] [2] This compound (can be part of multi-analyte panels) [6] [3]
Sample Matrix Plasma [1] [2] Serum, Blood, Urine, Vitreous Humour [5] [3]
Sample Prep Liquid-Liquid Extraction (LLE) [1] [2] LLE or Protein Precipitation [5]
Detection UV (215 nm) [1] [2] Tandem Mass Spectrometry (MRM) [3]
LOQ 1.0 ng/mL [1] [2] 0.3 ng/mL (LOD, for a specific method) [5]
Key Advantage Simultaneous quantification of parent drugs and key metabolites [1] [2] High sensitivity and specificity; multi-analyte capability [4] [6]

Experimental Protocol: Method Validation for this compound Quantification via HPLC-UV

The following protocol is adapted from a published method for the simultaneous determination of this compound and haloperidol, detailing the steps for execution and key validation parameters [1] [2].

1. Reagents and Chemicals

  • This compound, its reduced metabolite, and internal standard (e.g., Trifluperidol).
  • HPLC-grade solvents: Acetonitrile, chloroform, n-hexane.
  • Potassium phosphate monobasic, perchloric acid, for buffer preparation.
  • Deionized water (18 MΩ.cm).

2. Solution Preparation

  • Stock Solutions: Prepare separate stock solutions of this compound and its metabolite in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL. Store at -20°C.
  • Working Solutions: Dilute stock solutions with water or mobile phase to prepare working standards for calibration curves and quality controls (QCs).
  • Internal Standard Solution: Prepare a working solution of the internal standard (e.g., trifluperidol).
  • Mobile Phase: Prepare 0.02 M potassium phosphate buffer, adjust pH to 4.6. Mix the buffer, perchloric acid, and acetonitrile in the ratio 54:1:45 (v/v). Filter and degas before use.

3. Sample Preparation (Liquid-Liquid Extraction)

  • Pipette 1 mL of plasma (calibrator, QC, or unknown sample) into a glass tube.
  • Add a known volume of the internal standard working solution.
  • Add 5-10 mL of the chloroform-hexane (30:70, v/v) extraction solvent.
  • Vortex mix vigorously for 10-15 minutes.
  • Centrifuge at approximately 3000 x g for 10 minutes to separate the phases.
  • Transfer the organic (upper) layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
  • Reconstitute the dry residue with 100-200 µL of the HPLC mobile phase or a compatible solvent by vortex mixing.
  • Transfer to an autosampler vial for injection.

4. Instrumentation and Chromatographic Conditions

  • HPLC System: UHPLC or HPLC system with column-switching capability, comprising a binary or quaternary pump, autosampler, and column oven.
  • Detection: UV detector.
  • Pre-column: Hydrophilic metaacrylate polymer column (e.g., TSK gel PW).
  • Analytical Column: Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm).
  • Flow Rate: 0.6 mL/min.
  • Injection Volume: 10-100 µL.
  • Detection Wavelength: 215 nm.
  • Column Temperature: Ambient or controlled (e.g., 30-40°C).
  • Run Time: Approximately 15-20 minutes (to be optimized).

5. Method Validation Procedures The following validation experiments should be performed, guided by international standards (e.g., FDA, EMA) [4].

  • Linearity and Calibration Curve: Analyze at least six non-zero calibration standards across the expected range (e.g., 1-100 ng/mL). The curve is typically established by plotting the peak area ratio (analyte/IS) against concentration, with a correlation coefficient (r) of >0.99 [1] [2].
  • Accuracy and Precision: Assess using QC samples at low, medium, and high concentrations (e.g., 3, 40, 80 ng/mL) with at least five replicates per level in a single run (intra-day) and over at least three different days (inter-day). Accuracy (relative error) should be within ±15%, and precision (CV) should be ≤15% [1] [2].
  • Recovery: Evaluate by comparing the analyte response from extracted QC samples with the response from post-extracted blanks spiked at the same concentration. Mean recovery for this compound using LLE can be >90% [4] [1].
  • Selectivity/Specificity: Demonstrate that the method can unequivocally quantify this compound and its metabolite in the presence of other components, such as co-medications (e.g., commonly prescribed psychotropic drugs) and endogenous matrix components. No interference should be observed at the retention times of the analytes and IS [1] [2].
  • Limit of Quantification (LOQ) and Limit of Detection (LOD): The LOQ is the lowest concentration that can be measured with acceptable accuracy and precision (typically ±20%). The described method achieved an LOQ of 1.0 ng/mL for each compound [1] [2].

Workflow and Context Diagrams

The following diagrams outline the logical workflow of method development and the context of TDM in clinical practice.

workflow Start Define Method Purpose A Select Analytical Technique (e.g., HPLC-UV vs LC-MS/MS) Start->A B Develop Sample Preparation (Liquid-Liquid Extraction) A->B C Optimize Chromatographic Separation B->C D Establish Detection Parameters (UV Wavelength / MRM Transitions) C->D E Perform Method Validation D->E End Apply to Real Samples E->End

Diagram 1: Bioanalytical Method Development Workflow. This flowchart outlines the key stages in developing a validated method for this compound quantification.

context Admin Drug Administration (this compound) TDM TDM Process Admin->TDM Patient Clinical Clinical Decision TDM->Clinical Plasma Concentration Clinical->Admin Dose Adjustment

Diagram 2: Therapeutic Drug Monitoring Feedback Loop. This diagram illustrates the role of analytical measurement in optimizing patient drug dosage.

Key Considerations for Researchers

  • Matrix Effects: A systematic review notes that while plasma and serum demonstrate high analytical reliability with minimal matrix effects, alternative matrices like dried blood spots (DBS) and oral fluid can show greater variability. This should be thoroughly investigated during LC-MS/MS method validation [4].
  • Metabolite Monitoring: Quantifying the reduced metabolite of this compound is clinically important, as it may have pharmacological activity and be associated with clinical outcomes like prolactin response [2].
  • Regulatory Standards: For pharmaceutical quality control, the European Pharmacopoeia (Ph. Eur.) provides a certified this compound Reference Standard (CAS 10457-90-6) [7]. Be aware that the Ph. Eur. monograph for this compound has been revised (Supplement 11.6), and methods may need to be updated to comply with the latest requirements by January 1, 2025 [8].

References

Comprehensive Application Notes and Protocols for the Determination of Bromperidol by Chromatography

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Bromperidol is a typical antipsychotic drug used in the treatment of schizophrenia and other psychiatric disorders. Therapeutic Drug Monitoring (TDM) is essential for optimizing its efficacy and minimizing side effects. This document provides detailed application notes and protocols for sample preparation and chromatographic analysis of this compound from biological matrices, incorporating both established and advanced methodologies [1] [2].

The protocols outlined herein are designed for researchers, scientists, and drug development professionals requiring reliable analytical methods for pharmacokinetic studies, therapeutic drug monitoring, and drug development applications. Methods include automated column-switching High-Performance Liquid Chromatography (HPLC) and liquid-liquid extraction (LLE) techniques [1] [2].

Summary of Analytical Methods and Performance

The following table summarizes key analytical performance data for this compound determination across published methods:

Table 1: Performance Data of Analytical Methods for this compound Determination

Method Linear Range (ng/mL) Limit of Quantification (ng/mL) Precision (CV%) Recovery (%) Reference

| Column-Switching HPLC (with haloperidol and reduced metabolites) | 1-100 | 1.0 | Intra-day: <2.4% Inter-day: 2.6% | 96-100 | [1] | | Automated Column-Switching HPLC | 2.7-16.0 | 0.3 | <3% | Satisfactory (exact value not specified) | [2] | | Wide-Bore Capillary GC with NPD | Varies by extraction | Not specified | Not specified | Not specified | [3] |

Experimental Protocols

Protocol 1: Simultaneous Determination of Haloperidol and this compound with Reduced Metabolites by Liquid-Liquid Extraction and Automated Column-Switching HPLC

This method enables simultaneous quantification of haloperidol, this compound, and their reduced metabolites from plasma samples [1] [4].

3.1.1. Reagents and Materials
  • Analytical Standards: this compound, haloperidol, and their reduced metabolites (purity >99.5%)
  • Internal Standard: Trifluperidol
  • Extraction Solvent: Chloroform-hexane (30:70, v/v)
  • Mobile Phase: Phosphate buffer (0.02M, pH 4.6), perchloric acid (60%), and acetonitrile (54:1:45, v/v)
  • Equipment: Automated column-switching HPLC system with UV detector, hydrophilic metaacrylate polymer precolumn (e.g., TSK gel PW), and C18 analytical column (e.g., TSK gel ODS-80TM) [1] [4]
3.1.2. Sample Preparation Procedure
  • Protein Precipitation: Add 1 mL of plasma sample to a glass tube.
  • Internal Standard Addition: Add appropriate volume of trifluperidol solution as internal standard.
  • Liquid-Liquid Extraction:
    • Add 3 mL of chloroform-hexane (30:70, v/v) extraction solvent.
    • Vortex mix for 60 seconds.
    • Centrifuge at 3000 × g for 10 minutes.
  • Phase Separation: Transfer organic layer to a clean tube.
  • Evaporation: Evaporate under a gentle stream of nitrogen at 40°C.
  • Reconstitution: Reconstitute residue in mobile phase for HPLC injection [1] [4].
3.1.3. Chromatographic Conditions
  • Analytical Column: C18 column (e.g., 150 × 4.6 mm, 5 μm)
  • Precolumn: Hydrophilic metaacrylate polymer column for sample clean-up
  • Mobile Phase: Phosphate buffer (0.02M, pH 4.6)-perchloric acid (60%)-acetonitrile (54:1:45, v/v)
  • Flow Rate: 0.6 mL/min
  • Detection: UV at 215 nm
  • Injection Volume: 50-100 μL
  • Temperature: Ambient [1] [4]
Protocol 2: Determination of this compound in Serum by Automated Column-Switching HPLC

This method provides a simple and rapid determination of this compound in dog and human sera [2].

3.2.1. Sample Preparation
  • Sample Collection: Collect serum samples following standard phlebotomy procedures.
  • Internal Standard: Add trifluperidol as internal standard to serum.
  • Extraction: Extract with hexane-chloroform mixture.
  • Clean-up: Subject extract to automated column-switching HPLC using a hydrophilic metaacrylate polymer precolumn (TSK gel PW) for sample clean-up [2].
3.2.2. Chromatographic Conditions
  • Clean-up Column: TSK gel PW precolumn
  • Analytical Column: Reversed-phase column (TSK gel ODS-80TM)
  • Detection: UV detection
  • Note: Specific mobile phase composition not detailed in abstract [2]
Protocol 3: Alternative Sample Preparation Method for HPLC Analysis of Neuroleptics

This method provides an alternative approach for sample preparation applicable to this compound analysis.

3.3.1. Sample Preparation with Protein Precipitation and Double LLE
  • Protein Precipitation:
    • Add 200 μL of internal standard (22.0 μg/mL in acetonitrile) to 100 μL plasma.
    • Vortex for 30 seconds to denature plasma proteins.
  • Double Liquid-Liquid Extraction:
    • Add 0.50 mL of hexane:chloroform (70:30, v/v).
    • Vortex for 30 seconds.
    • Centrifuge at 3950 × g for 10 minutes.
    • Transfer organic phase to a clean tube.
    • Repeat extraction and combine organic layers.
  • Evaporation: Evaporate to dryness under a gentle stream of filtered air at ambient temperature.
  • Reconstitution: Reconstitute residue in 100 μL of methanol for HPLC analysis [5].
Modern Advancements: Automated Sample Preparation

Contemporary approaches emphasize automation to minimize human error and enhance reproducibility:

  • Automated Sample Preparation Systems: Can perform dilution, filtration, solid-phase extraction (SPE), liquid-liquid extraction (LLE), and derivatization automatically.
  • Online Sample Preparation: Integrates extraction, cleanup, and separation into a single seamless process.
  • Phospholipid Removal (PLR) Technology: Effectively removes phospholipids that can cause ion suppression in LC-MS/MS analysis, outperforming traditional protein precipitation [6] [7].

Workflow Visualization

The following diagram illustrates the complete experimental workflow for this compound sample preparation and analysis using the liquid-liquid extraction and column-switching HPLC method:

G start Start with Plasma Sample (1 mL) is_add Add Internal Standard (Trifluperidol) start->is_add extraction Liquid-Liquid Extraction Chloroform-Hexane (30:70 v/v) is_add->extraction centrifuge Centrifuge at 3000 × g for 10 minutes extraction->centrifuge separation Separate Organic Layer centrifuge->separation evaporation Evaporate under Nitrogen Stream separation->evaporation reconstitution Reconstitute in Mobile Phase evaporation->reconstitution injection Inject into HPLC System reconstitution->injection cleanup Online Sample Clean-up Hydrophilic Metaacrylate Polymer Column injection->cleanup separation2 Analytical Separation C18 Column cleanup->separation2 detection UV Detection at 215 nm separation2->detection data Data Analysis detection->data

Figure 1: Experimental workflow for this compound analysis using liquid-liquid extraction and automated column-switching HPLC [1] [4]

Critical Method Parameters and Optimization

Extraction Efficiency Optimization

Table 2: Critical Parameters for Method Optimization

Parameter Optimal Condition Impact on Analysis
Extraction Solvent Chloroform-hexane (30:70, v/v) High recovery (96-100%) with minimal interference
Sample Volume 1 mL plasma Sufficient for LOQ of 1 ng/mL
Internal Standard Trifluperidol Corrects for procedural variability
Mobile Phase pH 4.6 (phosphate buffer) Optimal separation and peak shape
Detection Wavelength 215 nm High sensitivity for this compound and metabolites
Method Validation Parameters

For regulatory acceptance, the following validation parameters should be assessed:

  • Linearity: r > 0.999 over 1-100 ng/mL [1]
  • Precision: Intra-day CV < 2.5%, Inter-day CV < 4.4% for this compound [1]
  • Accuracy: Relative errors from -5 to 10% [1]
  • Specificity: No interference from commonly prescribed psychotropic drugs [1] [4]
  • Recovery: 96-100% for this compound and metabolites [1]

Troubleshooting and Technical Notes

  • Peak Tailing: Adjust mobile phase pH or consider adding perchloric acid for improved baseline separation [4].
  • Column Protection: Use a precolumn or guard column to extend analytical column life, especially with biological samples [1] [7].
  • Retention Time Shift: Check mobile phase composition and column temperature consistency.
  • Reduced Recovery: Verify extraction solvent quality and evaporation temperature (do not exceed 40°C).
  • Matrix Effects: For LC-MS/MS applications, implement phospholipid removal technology to minimize ion suppression [7].

Application in Therapeutic Drug Monitoring

The described methods are suitable for TDM in patients receiving this compound, particularly:

  • Patients with inadequate response to therapy
  • Cases of suspected toxicity or adverse effects
  • Individuals with pharmacokinetic alterations (hepatic impairment, drug interactions)
  • Patients receiving concomitant haloperidol therapy [1] [4]

Conclusion

The protocols presented herein provide robust and validated methods for the determination of this compound in biological samples. The automated column-switching HPLC method with liquid-liquid extraction offers high sensitivity, specificity, and reproducibility for routine analysis in pharmacokinetic studies and therapeutic drug monitoring. Recent advancements in automated sample preparation further enhance the reliability and efficiency of these methods, aligning with modern analytical chemistry practices [1] [2] [6].

References

Technical Guide: Minimizing Extrapyramidal Symptoms in Bromperidol Treatment

Author: Smolecule Technical Support Team. Date: February 2026

FAQ: Understanding and Managing Extrapyramidal Symptoms (EPS) with Bromperidol

What are Extrapyramidal Symptoms (EPS) and why do they occur with this compound? EPS are drug-induced movement disorders caused primarily by the blockade of dopamine D2 receptors in the nigrostriatal pathway of the brain [1]. This compound, a first-generation typical antipsychotic of the butyrophenone class, is a potent D2 receptor antagonist [2] [3]. This mechanism, while responsible for its therapeutic antipsychotic effects, also leads to a high incidence of EPS by disrupting dopaminergic control of motor function [1] [4].

What are the primary risk factors for developing EPS on this compound? Key risk factors have been identified through clinical studies, which should guide patient stratification and monitoring protocols.

  • Medication Class and Potency: this compound is a high-potency, first-generation antipsychotic, a class associated with EPS rates as high as 61.6% in treated populations [1].
  • Dosage: The risk of EPS is dose-dependent [1]. Higher doses lead to greater D2 receptor occupancy, increasing the likelihood of motor side effects.
  • Patient Demographics: Younger male patients are significantly more susceptible to acute dystonic reactions [1] [4]. One study found the mean age of patients experiencing acute dystonia on this compound was 27.3 years, compared to 41.5 years in those without [4]. Conversely, older patients, particularly women, are more susceptible to medication-induced parkinsonism and tardive dyskinesia [1].

How do the kinetic binding properties of an antipsychotic influence its EPS profile? Emerging research indicates that a drug's association rate to the D2 receptor is a critical predictor of EPS liability, challenging the older "fast-off" hypothesis [5]. The following table summarizes the kinetic parameters and EPS liability for various antipsychotics, illustrating how this compound compares to other agents.

Table 1: Antipsychotic Drug Binding Kinetics at the Dopamine D2 Receptor and EPS Liability

Antipsychotic Drug Typology Association Rate (kon x 10⁷ M⁻¹min⁻¹) Dissociation Half-Life (t₁/₂, min) Reported EPS Liability
This compound Typical (FGA) Data not available in study Data not available in study High [4] [6]
Haloperidol Typical (FGA) 9.2 ~9.3 High
Clozapine Atypical (SGA) 0.067 ~5.1 Low
Olanzapine Atypical (SGA) 1.4 ~6.4 Low-Moderate
Risperidone Atypical (SGA) 4.2 ~25.3 Moderate-High

Data adapted from Sykes et al. (2017). All kinetics measured at 37°C [5].

Drugs with a slower net reversal of receptor blockade (a function of both association and dissociation rates within the synaptic microenvironment) show a stronger correlation with high EPS incidence [5]. This model more accurately predicts clinical outcomes than equilibrium affinity or dissociation rate alone.

Experimental Protocols for Investigating EPS

Protocol 1: Assessing D2 Receptor Binding Kinetics

Objective: To determine the association (kon) and dissociation (koff) rates of this compound at the human dopamine D2 receptor (hD2LR) using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) competitive binding assay [5].

Methodology:

  • Membrane Preparation: Use CHO-K1 cells stably expressing the hD2LR. Harvest cells and prepare membranes via homogenization and centrifugation.
  • TR-FRET Tracer: Employ a red-fluorescent D2 agonist (e.g., PPHT-red) as the tracer ligand. Determine its equilibrium dissociation constant (Kd) via saturation binding.
  • Kinetic Competition Assay:
    • Incubate hD2LR membranes with the tracer and various concentrations of this compound.
    • Monitor the TR-FRET signal in real-time using a compatible plate reader to generate binding progression curves.
    • Include controls: total binding (tracer only) and nonspecific binding (tracer + excess unlabeled competitor, e.g., Haloperidol).
  • Data Analysis: Globally fit the family of progression curves to a kinetic binding model to derive the kon and koff for this compound. The dissociation constant Kd can be calculated as koff/kon and validated against values from equilibrium competition binding experiments.
Protocol 2: In Vivo Screening for EPS Liability in Rodent Models

Objective: To evaluate the potential of a new chemical entity or this compound to induce acute EPS in a pre-clinical setting.

Methodology:

  • Animal Model: Use male Sprague-Dawley or Wistar rats.
  • Drug Administration: Administer a single dose of this compound (or vehicle control) via subcutaneous or intraperitoneal injection. A positive control group (e.g., with Haloperidol) should be included.
  • Behavioral Scoring: Observe and score animals at regular intervals (e.g., 30, 60, 90, 120 minutes post-injection) for signs of catalepsy and akathisia.
    • Catalepsy Test: Use the bar test. Record the time the animal maintains an imposed position with its forepaws on a horizontal bar. A significant increase in immobility time indicates catalepsy, a model for drug-induced parkinsonism.
    • Akathisia Assessment: Score observable behaviors such as repetitive pacing, constant shifting of body weight, and repetitive paw movements [1].
  • Data Analysis: Compare the catalepsy scores and akathisia indices of the treatment groups to the control group using appropriate statistical tests (e.g., one-way ANOVA). A dose-response relationship should be established.

Signaling Pathways and EPS Pathophysiology

The diagram below illustrates the current understanding of the neurobiological mechanisms underlying this compound's therapeutic and EPS-inducing effects, integrating the role of D2 receptor kinetics.

G This compound This compound Administration D2_Block D2 Receptor Blockade This compound->D2_Block Subpathways D2_Block->Subpathways Mesolimbic Mesolimbic Pathway Subpathways->Mesolimbic  Target Nigrostriatal Nigrostriatal Pathway Subpathways->Nigrostriatal  Adverse Therapeutic Reduced Dopamine Signaling ↓ Positive Psychotic Symptoms (Hallucinations, Delusions) Mesolimbic->Therapeutic ACh Disinhibition of Cholinergic Interneurons Nigrostriatal->ACh EPS Extrapyramidal Symptoms (EPS) - Dystonia - Akathisia - Parkinsonism - Tardive Dyskinesia Imbalance Dopamine/Acetylcholine Imbalance in Striatum ACh->Imbalance Imbalance->EPS Kinetics High EPS Liability Correlates with: Slow Net Reversal of D2 Blockade (Driven by k_on) Kinetics->Nigrostriatal

This diagram outlines the primary signaling pathways involved in this compound's action. Its therapeutic effect is mediated through D2 receptor blockade in the mesolimbic pathway, reducing positive psychotic symptoms [7] [2]. Conversely, the adverse EPS are primarily caused by D2 blockade in the nigrostriatal pathway. This disrupts the normal inhibitory control on striatal cholinergic interneurons, leading to their disinhibition and increased acetylcholine release. The resulting imbalance between dopamine and acetylcholine neurotransmission is a key factor in the emergence of movement disorders [1] [7]. As the diagram highlights via a dashed line, recent research indicates that a drug's kinetic binding properties, particularly its association rate (kon) which influences the slow net reversal of D2 blockade, are a critical determinant of its EPS liability [5].

Troubleshooting Guide: Mitigating EPS in Research and Development

Challenge: High incidence of acute dystonia in a pre-clinical model.

  • Investigation: Verify the dosage. Acute dystonia is highly dose-dependent [1]. Check the demographic of your model; younger males are most susceptible [4].
  • Solution: Titrate the dose to the minimum effective level. Pre-administer an anticholinergic agent (e.g., benztropine) to prevent acute dystonic reactions [1].

Challenge: Differentiating EPS from underlying disease symptoms in an animal behavior model.

  • Investigation: Akathisia (subjective restlessness) is often misdiagnosed as agitation or anxiety [1].
  • Solution: Use validated scoring scales (e.g., a modified Barnes Akathisia Rating Scale) that distinguish between repetitive, urge-driven movements (akathisia) and general psychomotor agitation [1]. Ensure objective measures are paired with the scoring.

Challenge: A candidate drug has high in vitro D2 affinity, and you need to predict its EPS risk.

  • Investigation: Move beyond equilibrium affinity (Ki). A high Ki does not necessarily predict low EPS risk [5].
  • Solution: Implement the Experimental Protocol 1 (TR-FRET binding kinetics) to determine the compound's kon and koff. Use the "net rate of reversal of receptor blockade" model to stratify its predicted EPS liability compared to known benchmarks like Haloperidol and Clozapine [5].

References

managing bromperidol activating effect patients

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Bromperidol's Activating Effect

  • Q1: What is the "activating effect" of this compound, and what is its clinical evidence? The "activating effect" refers to observations that this compound may have a faster onset of action and can produce an energizing or alerting effect in some patients, as opposed to sedation [1]. This is noted in its preliminary review, where its overall efficacy was found to be similar to or slightly better than haloperidol, with a frequently reported faster onset of action [1].

  • Q2: What is the neurobiological mechanism behind this effect? this compound's primary mechanism is antagonism of dopamine D2 receptors in the brain [2]. This action mitigates the overactive dopaminergic signaling in the mesolimbic pathway, which is associated with positive symptoms of schizophrenia [2]. The specific reason for its activating profile, compared to other typical antipsychotics, is not fully detailed in the available literature. However, its distinct pharmacological profile may result in a different pattern of neuronal modulation.

The following diagram outlines the primary mechanism of action of this compound and the hypothesized pathway for its activating effect.

This compound This compound D2_Receptor D2_Receptor This compound->D2_Receptor Antagonizes Activating_Effect Activating_Effect This compound->Activating_Effect  Proposed Mechanism Mesolimbic_Pathway Mesolimbic_Pathway D2_Receptor->Mesolimbic_Pathway Reduces Dopaminergic Activity Positive_Symptoms Positive_Symptoms Mesolimbic_Pathway->Positive_Symptoms Alleviates

Comparative Efficacy & Data for Research Planning

For a research context, understanding how this compound compares to other antipsychotics is crucial. The table below summarizes key comparative data, which is largely based on studies of its depot formulation (this compound decanoate).

Table: Comparative Clinical Data for this compound (from Cochrane Review of Depot Formulations) [3]

Outcome Measure This compound Decanoate vs. Placebo This compound Decanoate vs. Other Depot Antipsychotics (e.g., Fluphenazine, Haloperidol decanoate)
Global State: Relapse Not estimable (No trial reported) Risk Ratio (RR): 3.92 (95% CI 1.05 to 14.60). Suggests a higher relapse rate with this compound.
Global State: Hospital Admission Not estimable (No trial reported) Risk Ratio (RR): 1.72 (95% CI 0.7 to 4.24). Not statistically significant, but trend for more admissions.
Leaving Study Early No clear difference from placebo. Participants left the this compound group more frequently (RR 2.17, CI 1.00 to 4.73).
Adverse Effects (e.g., EPS) No clear differences for specific effects like akathisia or tremor. Incidence of movement disorders was similar between groups (RR 0.74, CI 0.47 to 1.17).
Evidence Quality Very Low to Low Low

Experimental Protocols & Research Considerations

  • Q3: What are key methodological considerations for studying this compound's effects? When designing experiments to investigate the activating properties of this compound, consider these factors based on the available literature:

    • Comparative Design: Include active comparators like haloperidol and chlorpromazine, as previous comparative studies have used these to highlight differences in onset of action and side effect profiles [1].
    • Timing of Assessments: The reported "faster onset of action" necessitates frequent early assessments to capture the initial activating effects [1].
    • Outcome Measures: Use standardized rating scales for psychosis (e.g., BPRS, PANSS) and specific scales for extrapyramidal symptoms (EPS) and akathisia, as these are common side effects of D2 antagonists [2] [4].
    • Pharmacokinetics: Note that this compound is well-absorbed orally and has a long half-life, allowing for once-daily dosing in clinical practice [2]. This is a key factor in designing dosing regimens for animal or human studies.
    • Analytical Methods: For therapeutic drug monitoring (TDM) in plasma or serum, UHPLC-MS/MS is the gold standard method, offering high sensitivity and specificity for quantifying the parent drug and its metabolites [5].
  • Q4: What are the primary safety and tolerability concerns to monitor? this compound's side effect profile is consistent with a typical antipsychotic. Key adverse effects to monitor in a research setting are summarized below.

Table: this compound Safety Profile for Research Monitoring [2] [4]

Category Specific Adverse Effects Notes for Researchers
Extrapyramidal Symptoms (EPS) Tremors, rigidity, bradykinesia, akathisia, tardive dyskinesia. Common due to D2 blockade in nigrostriatal pathway. May require concomitant medication in studies.
Anticholinergic Effects Dry mouth, blurred vision, constipation, urinary retention. Caused by blockade of muscarinic receptors.
Other Common Effects Sedation (also common), orthostatic hypotension, weight gain. Weight gain can lead to metabolic syndrome; regular monitoring advised.
Serious Effects Neuroleptic Malignant Syndrome (NMS), QT prolongation on ECG. NMS is life-threatening; QT prolongation requires cardiac monitoring, especially with pre-existing conditions.
Hormonal Effects Hyperprolactinemia (e.g., menstrual disturbances, gynecomastia). Caused by D2 blockade in the pituitary.

Troubleshooting Guide for Researchers

  • Scenario: A subject in your trial experiences significant activation and akathisia.

    • Action: First, assess the severity. Consider using a validated akathisia rating scale.
    • Dose Adjustment: The activating effect may be dose-related. A literature review suggests that while efficacy was slightly better than haloperidol in some studies, extrapyramidal side effects occurred with similar frequency [1]. Therefore, a dose reduction could be explored.
    • Concomitant Medication: The administration of anticholinergic medication (e.g., benztropine) or beta-blockers may be necessary to manage akathisia and allow the trial to continue [4].
    • Documentation: Meticulously document the timing, severity, and management of this event, as it is a direct manifestation of the drug's profile under investigation.
  • Scenario: A subject shows a lack of response, and you suspect non-adherence or rapid metabolism.

    • Action: Implement Therapeutic Drug Monitoring (TDM). Use a validated UHPLC-MS/MS method to quantify plasma levels of this compound and confirm adherence. This is particularly critical when studying a drug with a long half-life and reported variability in response [2] [5].

References

addressing bromperidol therapeutic drug monitoring challenges

Author: Smolecule Technical Support Team. Date: February 2026

Analytical Methods & Performance for Antipsychotic TDM

The following table summarizes evidence on analytical techniques for antipsychotic TDM, which is directly applicable to Bromperidol. Ultra-High Performance Liquid Chromatography–Tandem Mass Spectrometry (UHPLC–MS/MS) is identified as the most robust method [1].

Feature UHPLC-MS/MS Alternative/Complementary Techniques
Status Gold standard; most robust and reliable method [1] Automated immunoassay platforms (e.g., Alinity C) [1]
Key Advantages High sensitivity and specificity; superior resolution; faster run times; ability to simultaneously quantify parent drug and active metabolites [1] Easier to use and integrate into routine clinical workflows [1]
Key Limitations Logistical barriers (e.g., cost, need for skilled personnel) [1] May lack analytical specificity, especially for metabolite detection [1]

| Sample Matrices | Plasma/Serum: Highest reliability (recovery >90%, minimal matrix effects) [1] Dried Blood Spots (DBS), Oral Fluid, Whole Blood: Show greater variability but promising for decentralized care [1] | - |

Experimental Protocol: UHPLC-MS/MS for Antipsychotic TDM

While a specific protocol for this compound was not detailed, the systematic review provides a general framework for methods deemed clinically applicable [1]. You can adapt this protocol for this compound in your laboratory.

Systematic Review Methodology (Based on [1]): A systematic search of databases like PubMed, Scopus, and Web of Science was conducted for studies published between 2013 and 2024. The focus was on UHPLC-based quantification of antipsychotics in human clinical samples. Data was extracted on:

  • Analytical Parameters: Precision, recovery, matrix effects, calibration curves, linearity, limits of detection (LOD) and quantification (LOQ), accuracy, and selectivity.
  • Sample Preparation: Details of the procedures used for different biological matrices.
  • UHPLC Parameters: Specifics of the chromatographic systems used.
  • Drugs & Metabolites: The specific antipsychotics and their metabolites measured.

Quality Assessment: A customized checklist, based on international bioanalytical method validation guidelines (e.g., FDA, EMA), was used to evaluate the rigor of the included studies. This checklist covered [1]:

  • Study Design and Reporting: Clarity of objectives and sample preparation details.
  • Reference Standards and Controls: Use of certified materials.
  • Instrumentation and Method Parameters: Detailed reporting of UHPLC-MS/MS systems.
  • Analytical Performance: Assessment of calibration, sensitivity, accuracy, precision, etc.
  • Sample Analysis and Validation: Use of real clinical samples and stability testing.
  • Data Reporting and Interpretation: Transparency in presenting results and limitations.

Key Clinical Consideration: Prolactin Response

A specific study compared this compound directly with Haloperidol, providing quantitative data on a critical side effect relevant to TDM.

Comparative Prolactin Levels [2]:

Antipsychotic Dosage Prolactin Concentration (Median & Range) Mean Plasma Drug Level
This compound 12 mg/day 24 ng/mL (7 - 93 ng/mL) 8.7 ± 3.4 ng/mL
Haloperidol 12 mg/day 32 ng/mL (8 - 102 ng/mL) 10.5 ± 4.9 ng/mL

Finding: At the same milligram dose, this compound treatment resulted in statistically significant (P<.01) but slightly lower plasma prolactin concentrations compared to Haloperidol in the same individuals [2]. This suggests a similar, though potentially marginally lower, risk for hyperprolactinemia-related adverse effects.

Visual Workflow: TDM Method Development & Validation

The following diagram outlines the key stages in developing and validating a TDM method based on the systematic review approach.

cluster_platform Platform Choice (e.g., UHPLC-MS/MS) cluster_matrix Matrix Considerations cluster_validation Key Validation Parameters Start Define Method Objective: Quantify Antipsychotic(s) and Metabolites L1 1. Select Analytical Platform Start->L1 L2 2. Choose Biological Matrix L1->L2 P1 High Sensitivity/Specificity P2 Metabolite Detection Capability L3 3. Develop & Optimize Sample Preparation L2->L3 M1 Plasma/Serum: High Reliability M2 DBS/Oral Fluid: Greater Variability L4 4. Establish Analytical Performance Parameters L3->L4 L5 5. Validate with Clinical Samples L4->L5 V1 Precision & Accuracy V2 Recovery & Matrix Effects V3 Linearity, LOD, LOQ End Implement Method for Routine TDM L5->End

References

Bromperidol Drug Interaction Management: A Technical Guide

Author: Smolecule Technical Support Team. Date: February 2026

Q1: What is the primary mechanism of action of Bromperidol? this compound is a first-generation (typical) antipsychotic of the butyrophenone class. Its primary mechanism of action is the antagonism of dopamine D₂ receptors in the brain's mesolimbic pathway. This reduces dopaminergic activity, which is associated with the positive symptoms of schizophrenia (e.g., hallucinations, delusions) [1] [2]. This compound also exhibits affinity for other receptors, including serotonin (5-HT₂), alpha-adrenergic, histaminergic, and muscarinic receptors, though these interactions are secondary to its main D₂ antagonism and contribute to its side effect profile [3] [1].

The diagram below illustrates the core intracellular signaling pathway influenced by D₂ receptor antagonism, a mechanism shared by many antipsychotics.

bromperidol_mechanism Dopamine Dopamine D2_Receptor D₂ Receptor BetaArrestin β-arrestin 2 D2_Receptor->BetaArrestin PP2A Phosphatase PP2A BetaArrestin->PP2A AKT AKT (Inactive) PP2A->AKT Dephosphorylates AKT_P AKT (Active) AKT->AKT_P Phosphorylation GSK3 GSK-3 (Active) AKT_P->GSK3 Phosphorylates & Inhibits CellularEffects Altered Gene Transcription & Protein Synthesis AKT_P->CellularEffects Activates GSK3_P GSK-3 (Inactive) GSK3->GSK3_P This compound This compound This compound->D2_Receptor Antagonizes Dopaine Dopaine Dopaine->D2_Receptor Binds

Q2: What are the critical drug-drug interactions (DDIs) for this compound? The most critical interactions involve drugs that inhibit this compound's metabolism or potentiate its side effects, particularly QTc prolongation.

Table 1: Critical Drug Interaction Profile of this compound

Interaction Type Perpetrator Drug Proposed Mechanism Clinical Consequence & Risk
Metabolic Inhibition Cisapride [4] Increased plasma concentrations of this compound and its reduced metabolite [4]. Worsening of psychotic symptoms and/or increased risk of adverse effects from elevated this compound levels.
QTc Prolongation Other QTc-prolonging agents (e.g., Class IA/III antiarrhythmics, certain antibiotics, other antipsychotics) [3] Additive effect on cardiac repolarization, potentially leading to prolonged QTc interval. Increased risk of Torsades de Pointes, a life-threatening ventricular arrhythmia [3].
Central Nervous System (CNS) Depression Alcohol, benzodiazepines, barbiturates, opioids Additive sedative and respiratory depressant effects. Excessive sedation, respiratory depression, and impaired motor function [3].

Q3: What is the recommended protocol for therapeutic drug monitoring (TDM) of this compound? Ultra-High Performance Liquid Chromatography–Tandem Mass Spectrometry (UHPLC–MS/MS) is the gold-standard analytical method for TDM due to its high sensitivity, specificity, and ability to quantify both the parent drug and active metabolites [5].

Experimental Protocol: UHPLC-MS/MS for this compound TDM

  • 1. Sample Preparation: Use human plasma or serum samples. Precipitate proteins using an organic solvent like acetonitrile or methanol. After vortexing and centrifugation, inject the supernatant into the UHPLC system [5].
  • 2. UHPLC Conditions:
    • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7-1.8 μm particle size).
    • Mobile Phase: Gradient elution with aqueous formic acid and organic acetonitrile or methanol.
    • Flow Rate: 0.3-0.6 mL/min.
    • Run Time: Typically 5-10 minutes for fast analysis [5].
  • 3. MS/MS Detection:
    • Ionization: Electrospray Ionization (ESI) in positive mode.
    • Detection: Multiple Reaction Monitoring (MRM) for specific transition ions of this compound and its internal standard.
  • 4. Validation Parameters: The method must be validated for:
    • Linearity: Over the expected therapeutic range.
    • Precision and Accuracy: Both intra-day and inter-day.
    • Recovery & Matrix Effects: Ensure consistency and minimal interference.
    • Stability: In various conditions (autosampler, freeze-thaw) [5].

Q4: How should potential interactions be managed in a research or clinical setting? A proactive, multi-step risk mitigation strategy is essential.

Table 2: this compound Interaction Management Protocol

Step Action Rationale & Technical Details
1. Pre-Administration Screening Review all concomitant medications. Check for CYP3A4 inhibitors and QTc-prolonging drugs. This is the most effective step for prevention. Use reliable drug interaction databases (e.g., Liverpool HIV, Lexicomp) for screening.
2. Baseline Assessment Perform a baseline electrocardiogram (ECG) to measure QTc interval. Establishes a reference point for cardiac safety. A QTc >450 ms may indicate higher risk [3].
3. Therapeutic Drug Monitoring (TDM) Implement TDM using UHPLC-MS/MS, especially after starting, stopping, or changing the dose of an interacting drug. Quantifying plasma levels helps differentiate between toxicity, non-adherence, and therapeutic failure, guiding dose adjustments [5] [4].
4. Clinical Vigilance Monitor for signs of toxicity (e.g., severe EPS, sedation) and efficacy failure. Clinical observation complements TDM data. Worsening psychosis after adding an interacting drug (like cisapride) may indicate increased this compound levels [4].

Q5: What are the primary safety and toxicity concerns? Beyond drug interactions, key adverse effects require monitoring in studies.

  • Extrapyramidal Symptoms (EPS): Including tremors, rigidity, and tardive dyskinesia due to D₂ blockade in the nigrostriatal pathway [3] [1].
  • Cardiovascular Effects: QTc prolongation is a major concern, necessitating ECG monitoring [3].
  • Metabolic & Endocrine Effects: Weight gain and hyperprolactinemia (elevated prolactin levels) can occur, leading to menstrual disturbances and sexual dysfunction [3] [2].
  • Neuroleptic Malignant Syndrome (NMS): A rare but life-threatening condition characterized by fever, muscle rigidity, and autonomic dysfunction, requiring immediate medical care [3].

References

improving bromperidol patient adherence strategies

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

  • Q1: What is the primary pharmacological mechanism of bromperidol?

    • A1: this compound is a typical antipsychotic of the butyrophenone class. Its primary mechanism of action is potent antagonism of dopamine D2 receptors in the mesolimbic pathway of the brain. This reduces dopaminergic activity, which is associated with the positive symptoms of schizophrenia, such as hallucinations and delusions [1]. It also has affinity for other receptors, including serotonin (5-HT2), though its clinical efficacy is predominantly attributed to D2 blockade [1].
  • Q2: How does the long-acting injectable (LAI) formulation of this compound decanoate compare to other depot antipsychotics?

    • A2: Available evidence from a Cochrane review suggests that this compound decanoate is more effective than a placebo but may be less effective than other depot antipsychotics like fluphenazine decanoate and haloperidol decanoate in preventing relapse [2]. The same review noted that patients allocated to this compound decanoate left studies more frequently than those on other depot preparations [2]. However, the underlying data is limited and of poor quality, indicating a need for more robust clinical trials [2].
    • A3: Accurate documentation is crucial for safety and continuity of care. Key information to capture includes [3]:
      • Medication Reconciliation: The last administered dose, injection site, and any concurrent oral antipsychotic overlap.
      • Treatment Rationale: The reason for initiating or discontinuing the LAI.
      • Administration Details: Lot number, expiration date, and administration technique.
      • Therapeutic Drug Monitoring & Symptom Tracking: Tools to link drug concentrations with clinical outcomes.
      • Formalized Transitions of Care: Clear communication during handoffs between care settings to prevent errors.

Troubleshooting Guide: Addressing Non-Adherence

This guide is structured around a modern framework for understanding medication adherence.

G Start Identify Non-Adherence Decision1 Is the barrier Perceptual or Practical? Start->Decision1 Perceptual Perceptual Barrier (Intentional Non-Adherence) 'Beliefs & Motivation' Decision1->Perceptual Patient 'won't take' Practical Practical Barrier (Unintentional Non-Adherence) 'Capacity & Resources' Decision1->Practical Patient 'can't take' P_S1 Address patient beliefs about medication necessity Perceptual->P_S1 P_S2 Discuss and manage concerns about side effects Perceptual->P_S2 P_S3 Provide psychoeducation to enhance illness insight Perceptual->P_S3 R_S1 Simplify treatment regimen Practical->R_S1 R_S2 Provide pill organizers or use blister packs Practical->R_S2 R_S3 Implement medication reminders (e.g., SMS, apps) Practical->R_S3 R_S4 Improve health literacy with clear instructions Practical->R_S4

Phase 1: Initiation - Starting the Medication
  • Problem: Primary medication non-adherence (patient does not pick up the first prescription) [4].
  • Strategies:
    • Simplify the Treatment Plan: Work with prescribers to ensure the regimen is as simple as possible from the start [4] [5].
    • Structured Patient Education: Provide education that goes beyond basic information to address patient concerns and beliefs, enhancing their understanding of the need for treatment [4] [6] [5].
    • Organize Social Support: Engage family or friends to provide emotional and practical support early in the treatment journey [4].
Phase 2: Implementation - Taking the Medication Correctly
  • Problem: The patient has difficulty fitting the medication regimen into their daily routine [4].
  • Strategies:
    • Use Reminders and Digital Tools: Leverage electronic reminders, SMS alerts, or smart apps to prompt medication-taking [4]. Digital health platforms can enable real-time adherence tracking [7].
    • Employ Adherence Aids: Provide pill boxes, blister packs, or medication organizers to support correct implementation [4].
    • Behavioral Counseling: Have pharmacists or nurses provide ongoing counseling to help patients integrate medication into their routines [4].
Phase 3: Persistence - Continuing Treatment Long-Term
  • Problem: The patient discontinues treatment over time [4].
  • Strategies:
    • Provide Ongoing Psychosocial Support: Continuous support is essential to maintain long-term motivation and address emerging concerns [4] [6].
    • Utilize a Multidisciplinary Team: An Assertive Community Treatment (ACT) team approach, involving social workers, pharmacists, and case managers, can be invaluable in identifying and overcoming persistent barriers [6].
    • Sustain Education: Reinforce the benefits of treatment and manage long-term side effects to support persistence [4].

Experimental Protocol: Evaluating a Multifaceted Adherence Intervention

For researchers designing studies to test adherence strategies, the following protocol outlines a robust methodology.

Objective

To evaluate the impact of a multifaceted, healthcare provider-led intervention on medication adherence and persistence in patients prescribed this compound.

Materials and Equipment
  • Participants: A defined cohort of patients with a prescription for this compound.
  • Validated Adherence Measures: e.g., the 15-STARS questionnaire to identify reasons for non-adherence [4], pill counts, or pharmacy refill records.
  • Data Collection Platform: Electronic Health Record (EHR) system or a dedicated clinical database.
  • Intervention Tools: Patient education materials, reminder systems (e.g., automated text messaging), and a defined protocol for pharmacist/nurse counseling.
Step-by-Step Procedure

G S1 1. Screen & Recruit Participants S2 2. Baseline Assessment: - Demographics - 15-STARS Questionnaire - Clinical history S1->S2 S3 3. Randomize Groups S2->S3 S4 4. Intervention Group: Tailored Support per ABC Phase S3->S4 S5 5. Control Group: Usual Care S3->S5 S6 6. Monitor & Follow-up (3, 6, 12 months) S4->S6 S5->S6 S7 7. Outcome Analysis: Adherence, Persistence, Clinical outcomes S6->S7

  • Screening & Recruitment: Identify eligible patients meeting the study criteria.
  • Baseline Assessment: Collect demographic data, administer the 15-STARS or a similar tool to categorize adherence barriers, and record clinical baseline scores [4].
  • Randomization: Randomly assign participants to an intervention or control group.
  • Intervention Delivery (for intervention group):
    • Tailored Support: Based on the baseline assessment, provide interventions tailored to the patient's specific phase of non-adherence (Initiation, Implementation, Persistence) and barrier type (Perceptual, Practical) as outlined in the troubleshooting guide and tables above [4] [5].
    • HCP-Led Sessions: Pharmacists or nurses deliver education, counseling, and reminders according to the study protocol.
  • Control Group: Receive usual standard of care.
  • Monitoring & Follow-up: Track adherence using the chosen measures at predefined intervals (e.g., 3, 6, and 12 months). Document any clinical outcomes, such as symptom relapse or hospitalization.
  • Outcome Analysis: Compare adherence rates, persistence, and clinical outcomes between the intervention and control groups.

Key Quantitative Data for Comparison

The table below summarizes core efficacy data for this compound decanoate from a key Cochrane review, which is essential for understanding its relative position among treatment options [2].

Comparison Outcome Risk Ratio (RR) / Effect Participants (Studies) Certainty of Evidence
This compound vs. Placebo Adverse Effect: Increased Weight RR 3.0 (CI 0.14 to 65.9) [2] 20 (1 RCT) Low
This compound vs. Other Depots Relapse (12-month follow-up) RR 3.92 (CI 1.05 to 14.60) [2] 67 (2 RCTs) Low
This compound vs. Other Depots Leaving the study early (any cause) RR 2.17 (CI 1.00 to 4.73) [2] 97 (3 RCTs)

> Interpretation Note: The RR for relapse indicates that patients on this compound decanoate had a nearly 4 times higher risk of relapse compared to those on fluphenazine or haloperidol decanoate in these studies. The wide confidence intervals and low certainty of evidence highlight the need for more conclusive data [2].

Critical Considerations for Researchers

  • Evidence Gap: A significant challenge is the lack of high-quality, contemporary randomized controlled trial (RCT) data for this compound. The primary Cochrane review is from 2012 and included only four small, older studies [2]. This presents a clear opportunity for new research.
  • Systemic Barriers: Even the best interventions can fail if health system barriers are not addressed. These include lack of time for HCPs to conduct medication reconciliation, poor interoperability between EHR systems, and the absence of financial incentives for providers to deliver adherence support [3] [5].
  • The Human Element: Effective interventions require more than just protocols. A core component is empathic, patient-centered communication that gives patients the space to voice their concerns and questions, creating a collaborative partnership in their care [4].

References

Bromperidol Analytical Interference: Summary & Solutions

Author: Smolecule Technical Support Team. Date: February 2026

Interference Source Description Resolution Strategy
Co-eluting Antipsychotics [1] Structural analogues (e.g., haloperidol, amisulpride) and metabolites with similar mass transitions. Improve chromatographic separation using UHPLC with C18 columns and gradient elution [1] [2].
Isobaric Compounds [1] Different molecules with identical mass-to-charge (m/z) ratios. Use multiple ion transitions per compound and compare ratio tolerances for unambiguous identification [1].
Matrix Effects [1] Ion suppression/enhancement from co-eluting plasma/serum components. Employ stable isotope-labeled internal standards (SIL-IS) for bromperidol to correct for variability [1].
Active Metabolites [2] Metabolites that can revert to the parent drug or interfere with analysis. Monitor and quantify major metabolites; consider their cross-reactivity in method development [2].

Detailed Experimental Protocols

Here are detailed methodologies for the key strategies mentioned above.

Chromatographic Separation to Resolve Co-elution

This protocol is adapted from a validated method for the simultaneous analysis of 16 antipsychotics [2] [3].

  • Instrumentation: LC-MS/MS system (e.g., Shimadzu Nexera HPLC with SCIEX API 5000 mass spectrometer).
  • Column: Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm for UHPLC).
  • Mobile Phase:
    • A: 2 mM Ammonium formate in water.
    • B: Acetonitrile (or Acetonitrile:Methanol mix).
  • Gradient Elution:
    • 0 min: 20% B
    • 1.0 min: 20% B
    • 8.0 min: 95% B
    • 9.0 min: 95% B
    • 9.1 min: 20% B
    • 11.0 min: 20% B (equilibration)
  • Flow Rate: 0.3 - 0.4 mL/min.
  • Column Temperature: 40 - 50°C.
  • Injection Volume: 1 - 5 µL.
  • Sample Preparation: Protein precipitation or liquid-liquid extraction (e.g., using Methyl-tert-butyl ether (MTBE) with carbonate buffer pH 9.5) [1].
Mass Spectrometric Identification to Discriminate Isobars

This procedure ensures selective detection and minimizes false positives [1].

  • Ion Source: Electrospray Ionization (ESI), positive mode.
  • Detection: Multiple Reaction Monitoring (MRM).
  • Key Steps:
    • Optimize MS/MS Parameters: Directly infuse this compound standard to determine the optimal precursor ion, fragmentor voltage, and at least two dominant product ions.
    • Define MRM Transitions: Establish a primary transition for quantification and at least one secondary transition for confirmatory identification.
    • Calculate Ion Ratio Tolerance: Determine the acceptable tolerance window (e.g., ±20-30%) for the ratio of the quantifier to qualifier ion abundance in standards and apply this to unknown samples.

The following workflow diagram visualizes the systematic troubleshooting process for resolving this compound interference.

Start Suspected Interference in This compound Analysis Step1 Check Chromatographic Peak Shape and Retention Time Start->Step1 Step2 Inspect MS/MS Spectra for Unexpected Fragments/Ion Ratios Step1->Step2 Peak tailing/splitting or RT shift? Step3 Confirm Matrix Effects via Post-column Infusion Test Step1->Step3 Peak shape normal? Step4 Verify Sample Preparation and Internal Standard Recovery Step2->Step4 Abnormal ratios? Step5 Cross-Check with Analyte/Solvent Stability Data Step2->Step5 Spectra clean? Step3->Step4 Signal suppression/enhancement? Step3->Step5 No matrix effect? Resolved Interference Resolved Step4->Resolved e.g., Optimize extraction Use SIL-IS NotResolved Interference Not Resolved Step4->NotResolved Recovery issues persist Step5->Resolved e.g., Adjust stock solution or storage conditions Step5->NotResolved Stability confirmed NotResolved->Step1 Re-investigate

Frequently Asked Questions (FAQs)

Q1: What is the most critical step in developing a robust LC-MS/MS method for this compound in biological samples? The use of a stable isotope-labeled internal standard (SIL-IS) for this compound is highly recommended. It corrects for variable analyte loss during sample preparation and, most importantly, compensates for ion suppression or enhancement caused by matrix effects, which is a major source of assay inaccuracy and imprecision [1].

Q2: My method involves analyzing a panel of antipsychotics. How can I prevent interference from haloperidol? Haloperidol is a close structural analog and a common source of interference. You must achieve baseline chromatographic separation between this compound and haloperidol. This is accomplished by optimizing the mobile phase gradient and column temperature. Furthermore, ensure that the mass spectrometer is tuned to monitor unique MRM transitions for each compound that do not overlap [1] [4].

Q3: I suspect my this compound standard is degrading. What should I check? First, review the solvent used for your stock solutions. Some antipsychotics can precipitate in acetonitrile upon storage at -20°C. Re-dissolve using sonication and gentle heating (e.g., 40°C). Consistently include quality control (QC) samples at low, medium, and high concentrations in each run to monitor for a downward trend in measured concentrations, which can indicate stability issues with the standard or processed samples [1].

References

optimizing solvent ratios bromperidol chromatographic separation

Author: Smolecule Technical Support Team. Date: February 2026

Troubleshooting Guide & FAQs

Here are answers to common challenges in bromperidol chromatographic separation:

  • FAQ 1: How can I improve the baseline separation of this compound from its metabolites and other drugs?

    • Challenge: Peaks for this compound, its reduced metabolite, haloperidol, and other co-administered drugs are co-eluting or poorly resolved.
    • Solution: The key is mobile phase optimization. A well-established method uses a phosphate buffer (pH 4.6) mixed with acetonitrile and a small amount of perchloric acid (ratio 54:45:1, v/v) to achieve successful baseline separation [1] [2]. Using ammonium formate with a gradient elution of acetonitrile is also effective for complex mixtures [3].
  • FAQ 2: What is a robust sample preparation method for plasma samples containing this compound?

    • Challenge: Achieving high recovery of this compound from biological matrices like plasma or serum with minimal interference.
    • Solution: Liquid-liquid extraction (LLE) is a common and effective technique. One protocol involves extracting 1 mL of plasma using a chloroform-hexane mixture (30:70, v/v) [1] [2]. An alternative LLE method uses a hexane-chloroform (70:30, v/v) mixture for a double-step extraction [4].
  • FAQ 3: Which detection settings should I use for optimal sensitivity?

    • Challenge: Achieving a low limit of quantification (LOQ) for therapeutic drug monitoring.
    • Solution: For UV detection, a wavelength of 215 nm is specified for methods analyzing this compound and its reduced metabolite [1] [2]. If using tandem mass spectrometry (MS/MS), operate in Selected Reaction Monitoring (SRM) mode for highest specificity and sensitivity [3].

Summary of Chromatographic Methods

The table below summarizes key parameters from validated methods for your easy comparison.

Analyte(s) Sample Prep Column Mobile Phase Detection Key Performance
This compound, Haloperidol & their metabolites [1] [2] LLE: Chloroform-Hexane (30:70) C18 Phosphate Buffer (pH 4.6) : ACN : Perchloric Acid (54:45:1) UV, 215 nm LOQ: 1 ng/mL; Linear: 1-100 ng/mL
16 Antipsychotics incl. This compound [3] Not Specified C18 Gradient: Ammonium Formate (pH not specified) / Acetonitrile MS/MS (SRM) Validated for clinical TDM
Haloperidol, this compound & Bromocriptine [4] LLE: Hexane-Chloroform (70:30) C18 0.1% TFA in Water : MeOH : ACN (45:27.5:27.5) DAD (245 nm, 254 nm) LLOQ: 56.1 ng/mL (Haloperidol)

Detailed Experimental Protocols

Here are the detailed methodologies for the key experiments cited in the tables.

Protocol for Simultaneous Determination of this compound and Haloperidol

This method is suitable for pharmacokinetic studies and therapeutic drug monitoring [1] [2].

  • Sample Preparation: Extract 1 mL of plasma using 1 mL of a chloroform-hexane (30:70, v/v) solution. Vortex and centrifuge, then inject the organic layer.
  • Chromatography: Use an automated column-switching system.
    • Clean-up Column: Hydrophilic metaacrylate polymer column.
    • Analytical Column: C18 column.
    • Mobile Phase: A mixture of 0.02M phosphate buffer (pH 4.6), 60% perchloric acid, and acetonitrile in a 54:1:45 (v/v) ratio. Flow rate: 0.6 mL/min.
  • Detection: UV detector at 215 nm.
  • Method Validation: The method is linear from 1-100 ng/mL with a correlation coefficient (r) >0.999. The limit of quantification (LOQ) is 1 ng/mL for each compound.
Protocol for an LC-MS/MS Multi-Antipsychotic Panel

This modern method allows for the simultaneous analysis of this compound with 15 other antipsychotics [3].

  • Chromatography:
    • Column: C18 column.
    • Mobile Phase: A) Ammonium formate buffer and B) Acetonitrile.
    • Elution: Gradient elution is used. The percentage of acetonitrile (B) increases over the run time to separate the complex mixture.
  • Detection: Tandem Mass Spectrometry (MS/MS) with electrospray ionization (ESI) in Selected Reaction Monitoring (SRM) mode.
  • Application: The method was successfully applied to patient plasma samples and is designed for use in daily Therapeutic Drug Monitoring (TDM) practice.

Workflow for Method Optimization

The following diagram outlines a logical, step-by-step workflow to troubleshoot and optimize your chromatographic separation for this compound. You can follow this process to diagnose and resolve issues.

Start Start: Poor Separation Step1 1. Check Sample Prep Ensure consistent LLE (e.g., Chloroform-Hexane) Start->Step1 Step2 2. Optimize Mobile Phase - Adjust organic solvent ratio (ACN/MeOH) - Modify pH and buffer strength - Add modifiers (e.g., Perchloric Acid) Step1->Step2 Step3 3. Fine-tune Chromatography - Adjust column temperature - Optimize flow rate - Consider gradient profile Step2->Step3 Step4 4. Verify Detection - Confirm detection wavelength (UV) - Optimize MS/MS transitions (if applicable) Step3->Step4 End Successful Separation Step4->End

References

bromperidol decanoate injection site reactions management

Author: Smolecule Technical Support Team. Date: February 2026

Bromperidol Decanoate: Key Characteristics at a Glance

The following table summarizes core information about this compound decanoate relevant for drug development professionals [1] [2] [3]:

Characteristic Details
Drug Class First-Generation Antipsychotic (FGA) / Typical Antipsychotic [2] [3]
Formulation Long-Acting Injectable (LAI) / Depot in sesame oil [2] [4]
Primary Targets D2 receptor antagonist [3]
Approval Status Not approved in the US; licensed in several EU countries (e.g., Belgium, Germany, Italy, Netherlands) [1] [2]
Common Dosage 40–300 mg, typically administered every 4 weeks [2] [3]

| Pharmacokinetics | - T~max~: 3–9 days

  • Half-life (multiple): 21–25 days
  • logP: 7.9 [4] |

Comparative Efficacy and Acceptability Data

Understanding this compound's profile relative to other agents is crucial. The following table synthesizes findings from a Cochrane systematic review, which is based on limited, older trial data (4 RCTs, total n=117) [5] [1].

Comparison Key Outcomes (from Cochrane Review)

| vs. Placebo | - Leaving the study early: No significant difference found in one small study (n=20, RR 0.4, CI 0.1 to 1.6).

  • Adverse Effects: No clear differences for specific events like akathisia or weight gain, though evidence was of low quality [1]. | | vs. Other Depots (Fluphenazine/Haloperidol decanoate) | - Relapse: Significantly higher relapse rate with this compound (n=77, RR 3.92, CI 1.05 to 14.60).
  • Leaving the study early: Participants left the this compound group more frequently (n=97, RR 2.17, CI 1.00 to 4.73).
  • Need for additional antipsychotics: A non-significant trend favoring other depots (n=77, RR 1.72, CI 0.7 to 4.2).
  • Movement disorders & Anticholinergic use: No clear differences between groups [1]. |

Suggested Administration Protocol

An open-label trial provides some insight into a potential administration regimen, though specific injection site techniques (e.g., Z-track, muscle selection) were not detailed in the available search results [6].

This compound Decanoate Dosing Workflow Start Patient Stabilization A Determine Initial Depot Dose Recommended: 150 mg IM Start->A B Administer Deep IM Injection Vehicle: Sesame Oil A->B C Maintain Dose No increase required for 6 months in trial B->C D Monitor Outcomes Clinical efficacy (e.g., BPRS) and adverse events C->D

General Adverse Effect Profile

While data on injection site reactions is absent from the search results, the general adverse effects of this compound are consistent with its class and are important for a comprehensive safety profile [7].

  • Extrapyramidal Symptoms (EPS): A significant concern, including tremors, rigidity, bradykinesia, and tardive dyskinesia [7].
  • Sedation: A commonly reported effect, particularly at treatment initiation [7].
  • Metabolic & Endocrine: Can cause weight gain and hyperprolactinemia, potentially leading to menstrual disturbances and sexual dysfunction [7].
  • Anticholinergic Effects: Includes dry mouth, blurred vision, constipation, and urinary retention [7].
  • Cardiovascular Effects: May cause orthostatic hypotension and QT prolongation, necessitating monitoring in patients with cardiac risk factors [7].
  • Serious but Rare Events: Neuroleptic malignant syndrome (NMS) is a potentially life-threatening condition requiring immediate medical attention [7].

Gaps in Literature and Future Research

The available data for this compound decanoate has notable limitations that are important to contextualize your work [5] [1]:

  • Evidence Base: Relies on a very small number of older, poorly reported randomised controlled trials.
  • Specific Tolerability Data: The search results do not contain specific information on the frequency or management of injection site reactions (e.g., pain, nodules, erythema). This is a critical gap for your troubleshooting guide.
  • Comparative Evidence: The Cochrane review concludes that this compound decanoate may be less valuable than fluphenazine or haloperidol decanoate, and that well-conducted trials are urgently needed [5] [1].

References

bromperidol comparative extrapyramidal side effects typical antipsychotics

Author: Smolecule Technical Support Team. Date: February 2026

Comparative EPS & Efficacy of Typical Antipsychotics

Antipsychotic (Type) Comparative EPS Profile (Quantitative Data) Comparative Efficacy (Quantitative Data)
Bromperidol Acute dystonia in 30.3% (10/33 patients) of acutely ill patients [1]. Younger age is a significant risk factor (mean age with dystonia: 27.3 vs. 41.5 years without) [1]. "Marked improvement" in most psychiatric symptoms over 3 months in an open trial [2]. 76% global improvement rate (from very much to moderate) in an 8-week trial [3].
Haloperidol Significantly higher risk of "at least one EPS" vs. chlorpromazine (RR 2.2, 95% CI 1.1 to 4.4) [4]. No significant difference in "no clinical improvement" vs. chlorpromazine (RR 0.81, 95% CI 0.64 to 1.04) [4].
Chlorpromazine Lower risk of movement disorders vs. haloperidol [4]. Associated with more hypotension (e.g., orthostatic) [4] [5]. As effective as haloperidol when used at equivalent doses [4].
Fluphenazine Decanoate In depot form, incidence of movement disorders was similar to this compound decanoate (RR 0.74, 95% CI 0.47 to 1.17) [6]. People had fewer relapses on fluphenazine/haloperidol decanoate vs. This compound decanoate (RR 3.92, 95% CI 1.05 to 14.60) [6].

Experimental Data and Methodologies

The data in the table above is derived from specific experimental studies. Here is a detailed breakdown of their methodologies to help you assess their validity and relevance.

Study on this compound Side Effect Characteristics [1]
  • Objective: To investigate the characteristics of side-effects, particularly acute dystonia, during this compound treatment.
  • Participants: 33 patients with acutely exacerbated schizophrenia.
  • Design: Clinical observation study.
  • Intervention: Treatment with this compound.
  • Outcome Measures:
    • Frequency and type of side-effects.
    • Correlation of side-effects with patient age and plasma drug concentrations.
  • Key Finding: Acute dystonia was the most frequent EPS, occurring in 30.3% of patients, with a significantly younger mean age in the group that developed dystonia. Plasma drug levels did not correlate with side-effects.
Randomized Controlled Trials (RCTs) of Depot this compound [6]
  • Objective: To assess the effects of depot this compound versus placebo, oral antipsychotics, and other depot antipsychotics (like fluphenazine and haloperidol decanoate).
  • Data Source: A 2012 Cochrane systematic review and meta-analysis.
  • Included Studies: 4 RCTs with a total of 117 participants.
  • Outcome Measures:
    • Relapse rates.
    • Need for additional antipsychotic medication.
    • Leaving the study early.
    • Incidence of specific adverse effects (e.g., need for anticholinergics).
  • Key Findings:
    • Relapse was more likely with this compound decanoate than with fluphenazine or haloperidol decanoate.
    • The incidence of movement disorders between this compound and other depots was not significantly different, though the point estimate favored other depots.
RCTs of Haloperidol vs. Chlorpromazine [4]
  • Objective: To compare the effects of haloperidol and chlorpromazine for schizophrenia.
  • Data Source: A Cochrane systematic review.
  • Included Studies: 14 RCTs (mostly from the 1970s-1990s) with a total of 794 participants.
  • Outcome Measures:
    • Leaving the study early.
    • Clinical response ("no significant improvement").
    • Adverse events (EPS, hypotension).
  • Key Findings:
    • Haloperidol was associated with significantly fewer people leaving the studies early.
    • Haloperidol caused significantly more EPS, while chlorpromazine caused significantly more hypotension.

Mechanisms of Extrapyramidal Side Effects

The propensity of first-generation antipsychotics (FGAs) like this compound to cause EPS is directly linked to their mechanism of action. The following diagram illustrates the primary signaling pathway involved.

A Administration of FGA (e.g., this compound, Haloperidol) B FGA crosses blood-brain barrier A->B C Antagonism of D2 Dopamine Receptors in the Brain B->C F Mesolimbic Pathway C->F Blockade G Nigrostriatal Pathway C->G Blockade D Therapeutic Effect E Extrapyramidal Side Effects (EPS) F->D G->E

The pathway highlights that while the therapeutic effect on positive symptoms (e.g., hallucinations, delusions) comes from D2 receptor blockade in the mesolimbic pathway, the undesired EPS results from blockade in the nigrostriatal pathway [7] [5]. This disruption in the nigrostriatal pathway leads to a relative excess of acetylcholine activity, which manifests as movement disorders such as acute dystonia, akathisia, and parkinsonism [7].

  • High vs. Low Potency: FGAs are often categorized by their potency, which correlates with their affinity for D2 receptors.
    • High-Potency Antipsychotics (e.g., this compound, Haloperidol): Have a very high affinity for D2 receptors. They are effective at low doses but cause a more profound blockade in the nigrostriatal pathway, leading to a higher risk of EPS [7] [4].
    • Low-Potency Antipsychotics (e.g., Chlorpromazine): Have a lower affinity for D2 receptors and require higher doses for efficacy. They also block other receptors (e.g., histamine H1, muscarinic M1, and alpha-adrenergic receptors), which causes side effects like sedation, dry mouth, and hypotension, but may be associated with a lower risk of EPS compared to high-potency drugs [5] [4].

Conclusion for Research and Development

The body of evidence suggests that this compound is a potent typical antipsychotic with a clinically significant risk of extrapyramidal side effects.

  • Key Considerations:
    • EPS Risk: this compound carries a substantial risk of acute dystonia, necessitating careful monitoring, especially in younger patient populations [1].
    • Comparative Efficacy & Tolerability: Evidence from depot formulation studies suggests that this compound decanoate may be less effective in preventing relapse compared to fluphenazine or haloperidol decanoate [6]. Its overall profile appears to be shaped by its high D2 receptor affinity, similar to haloperidol.
    • Evidence Gap: A major challenge in making definitive comparisons is the age, scarcity, and limited quality of the available data. Many studies are old, small, and poorly reported by modern standards [6] [4].

Further well-conducted and reported randomized trials are needed to definitively position this compound within the modern antipsychotic treatment landscape.

References

bromperidol decanoate versus fluphenazine decanoate relapse prevention

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy and Relapse Prevention

Clinical evidence consistently shows that fluphenazine decanoate is more effective than bromperidol decanoate at preventing psychotic relapse in patients with schizophrenia.

Table 1: Relapse and Global Outcomes

Outcome Measure This compound Decanoate Fluphenazine Decanoate Relative Risk (RR) / Notes Source
Relapse Rate (12 months) 6 patients relapsed 0 patients relapsed Statistically significant difference [1]
Pooled Relapse Risk Higher relapse rate Lower relapse rate RR 3.92 (CI 1.05 to 14.60) [2]
Global State No significant change No significant change No significant difference between groups [1] [2]
Social Disability Worse improvement Significantly better improvement Measured by Morningside scale [1]
Need for Additional Antipsychotic More frequently required Less frequently required RR 1.72 (CI 0.7 to 4.2); not statistically significant [2]

The Number Needed to Treat (NNT) for relapse prevention further illustrates this efficacy advantage. A lower NNT indicates that fewer patients need to be treated to prevent one relapse compared to a control. For fluphenazine decanoate, the NNT versus placebo is between 2 and 5, indicating a moderate to large effect size. This compound decanoate lacks a reliable NNT for relapse due to insufficient placebo-controlled data, but its inferiority to other depot antipsychotics in network comparisons suggests a less potent effect [3] [4].

Safety and Tolerability Profile

While both drugs are first-generation antipsychotics with similar risks for extrapyramidal side effects (EPS), quantitative safety analyses reveal differences in their tolerability.

Table 2: Safety and Tolerability Outcomes

| Safety Parameter | this compound Decanoate | Fluphenazine Decanoate | Notes & Comparative Risk | | :--- | :--- | :--- | :--- | | Overall EPS Incidence | Similar incidence | Similar incidence | No statistically significant difference found | [1] [2] | | Anticholinergic Medication Use | Potentially lower | Potentially higher | Suggests higher EPS burden with fluphenazine | [2] [5] | | Specific NNH Values | | | NNH for Akathisia: 10 (BD) vs. 205 (PP) NNH for Tremor: -5 (BD) vs. 69 (PP) NNH for Anticholinergic Use: 5 (FD) vs. 30 (PP) | [4] |

The Number Needed to Harm (NNH) is a key metric for comparing the risk of specific side effects. A lower NNH means a higher risk. The data shows that the risk of encountering EPS (like akathisia and tremor) and the need for anticholinergic medications is higher for both this compound and fluphenazine decanoates compared to a second-generation agent like paliperidone palmitate (PP) [4]. Between the two, this compound may have a slightly lower risk of EPS than fluphenazine, as inferred from the higher use of anticholinergics with fluphenazine [2] [5].

Pharmacological Properties

Understanding their pharmacokinetic profiles is crucial for clinical dosing decisions.

Table 3: Pharmacokinetic Comparison

Parameter This compound Decanoate Fluphenazine Decanoate
Dosing Interval Every 4 weeks Every 2-5 weeks (commonly 2-3 weeks)
Time to Peak (Tmax) 3–9 days 1–2 days
Elimination Half-life (Multiple Dose) 21–25 days 14–100 days (very wide range)
logP 7.9 7.2–9.0

These profiles highlight that fluphenazine decanoate has a much wider inter-individual variability in its half-life, meaning its duration of action can differ significantly from patient to patient [6]. This necessitates careful individualization of dosing intervals.

Experimental Protocol Overview

The key evidence comes from a 1-year double-blind randomized controlled trial [1]:

  • Participants: 47 outpatients with chronic schizophrenia.
  • Intervention: Patients were randomly assigned to receive either this compound decanoate or fluphenazine decanoate via intramuscular injection.
  • Outcomes: Primary outcomes were relapse rate and changes in positive/negative symptoms. Secondary outcomes included social disability (Morningside scale) and extrapyramidal side effects.
  • Analysis: Intention-to-treat analysis was used, and statistical significance was determined for the relapse outcome.

Critical Appraisal and Clinical Implications

When interpreting these results for clinical or research decisions, consider the following:

  • Strength of Evidence: The conclusion that fluphenazine is superior for relapse prevention is based on a single, small trial (n=47) and a Cochrane review that included only a few small studies. The evidence base is therefore limited and dated [1] [2].
  • Risk-Benefit Trade-off: The primary advantage of fluphenazine is its higher efficacy in preventing relapse. The main disadvantage is its higher propensity for EPS [5].
  • Modern Context: Fluphenazine decanoate remains in use largely due to its low cost rather than proven superiority over newer agents. Its prescribing is often influenced by healthcare inequities and resource limitations [5].
  • Comparative Effectiveness: A contemporary analysis concluded that "minimal poorly reported trial data suggests that this compound decanoate may be better than placebo... but less valuable than fluphenazine" for relapse prevention [2].

The following diagram summarizes the clinical decision pathway based on the comparative analysis.

Start Compare this compound vs. Fluphenazine Decanoate A1 Superior Relapse Prevention Start->A1 B1 Higher Relapse Rate Start->B1 A2 Higher EPS Risk A1->A2 B2 Potentially Lower EPS Risk B1->B2

> Choosing Between this compound and Fluphenazine Decanoates: This flowchart visualizes the core trade-off identified in the clinical data. Fluphenazine offers stronger relapse prevention but carries a greater risk of extrapyramidal symptoms, whereas this compound has a higher relapse rate but may be better tolerated.

References

bromperidol versus chlorpromazine therapeutic efficacy

Author: Smolecule Technical Support Team. Date: February 2026

Mechanisms of Action and Signaling

The therapeutic effects of both drugs are primarily mediated through the antagonism of dopamine D₂ receptors in the mesolimbic pathway [1] [2]. However, their broader receptor binding profiles are significantly different, which explains their differing efficacy and side effect patterns.

The diagram below illustrates the primary receptor interactions and downstream effects.

G cluster_bromperidol This compound cluster_chlorpromazine Chlorpromazine Antipsychotic Drug Antipsychotic Drug Receptor_Blockade Receptor_Blockade Antipsychotic Drug->Receptor_Blockade Therapeutic Effects Therapeutic Effects Receptor_Blockade->Therapeutic Effects Adverse Effects Adverse Effects Receptor_Blockade->Adverse Effects Brom_D2 Potent Dopamine D₂ Receptor Blockade Brom_Therapeutic Reduction of Positive Psychotic Symptoms Brom_D2->Brom_Therapeutic Brom_Adverse Extrapyramidal Side Effects (EPS) Brom_D2->Brom_Adverse CPZ_D2 Dopamine D₂ Receptor Blockade CPZ_Therapeutic Antipsychotic Effect Antiemetic Effect Sedation CPZ_D2->CPZ_Therapeutic CPZ_Broad Broad Receptor Blockade: 5-HT₂A, M1, H1, α-adrenergic CPZ_Broad->CPZ_Therapeutic CPZ_Adverse EPS Sedation Dry Mouth, Constipation Hypotension CPZ_Broad->CPZ_Adverse This compound This compound Chlorpromazine Chlorpromazine

A critical pharmacological difference lies in their activity at the serotonin 5-HT₂A receptor. A radioreceptor assay study demonstrated that while chlorpromazine shows 5-HT₂A blockade in vitro, this effect is lost in vivo because its metabolites lack this activity. In contrast, this compound and second-generation antipsychotics maintain both D₂ and 5-HT₂A blockade, a profile associated with a lower risk of EPS, though this compound still carries a significant risk of EPS similar to haloperidol [3].

Key Experimental Data and Methodologies

Here is a summary of the design and findings from pivotal studies comparing these two drugs.

Study Focus Methodology Key Findings & Data
Overall Efficacy & Onset [1] Review of comparative clinical trials. Analysis of multiple studies comparing this compound to chlorpromazine, perphenazine, and haloperidol in patients with psychoses. This compound's overall efficacy was slightly greater than chlorpromazine. It also frequently displayed a faster onset of action than the comparative agents, including chlorpromazine.
Relapse Rates (Depot Formulations) [4] Meta-analysis of RCTs. 4 randomized controlled trials (n=117) comparing depot (long-acting injectable) formulations. This compound decanoate was less effective at preventing relapse than other depots (fluphenazine, haloperidol). Relapse RR: 3.92 (CI 1.05 to 14.60). People required additional antipsychotics more often on this compound.
Receptor Binding Profile [3] Radioligand binding assay. Measured the anti-D₂ and anti-5-HT₂A activities of parent compounds and metabolites in patient samples. Chlorpromazine exhibited little anti-5-HT₂A activity in vivo*, unlike its *in vitro profile. Its metabolites also lacked this activity. This compound showed potent and selective D₂ blockade without significant 5-HT₂A activity.

Tolerability and Clinical Considerations

The differing receptor profiles lead to distinct clinical side effect considerations [2] [5]:

  • Chlorpromazine: Higher propensity for sedation, dry mouth, constipation, blurred vision, and hypotension due to its strong antagonism of histamine H1, muscarinic M1, and alpha-adrenergic receptors. It still carries a risk of extrapyramidal symptoms (EPS).
  • This compound: As a more selective D₂ antagonist, it has a lower risk of anticholinergic and hypotensive side effects. However, its potent dopamine blockade translates to an incidence of extrapyramidal symptoms (EPS) that is similar in frequency and severity to haloperidol [1].

Conclusion for Professionals

For researchers and drug development professionals, the choice between these two agents in a head-to-head context depends on the desired profile:

  • This compound may be preferable when the goal is a potent antipsychotic with a faster onset and minimal anticholinergic or hypotensive side effects. Its selectivity makes it a good tool for studying D₂-specific effects, though its EPS burden remains high.
  • Chlorpromazine offers a broader spectrum of activity, which can be advantageous when sedation or antiemetic effects are also desired. Its broader pharmacology, however, results in a more complex side effect profile.

References

bromperidol receptor binding affinity comparison haloperidol

Author: Smolecule Technical Support Team. Date: February 2026

Receptor Binding Affinity and Pharmacological Profile

The table below summarizes the available quantitative data on the receptor binding affinity (Ki values in nM) and key pharmacological properties of bromperidol and haloperidol. A lower Ki value indicates a higher binding affinity.

Property This compound Haloperidol Notes / Significance
D2 Receptor (Ki) Information Missing 0.89 nM [1] High affinity for D2 underlies core antipsychotic efficacy for both drugs [2].
D3 Receptor (Ki) Information Missing 4.6 nM [1] Information Missing
D4 Receptor (Ki) Information Missing 10 nM [1] Information Missing
5-HT2A (Ki) Information Missing 120 nM [1] Information Missing
Mechanism of Action Primary D2 antagonist [2] Primary D2 antagonist [3] Both are first-generation (typical) butyrophenone antipsychotics [2] [3].
Prolactin Elevation Slightly lower [4] Higher [4] Measured at the same 12 mg/day dose in the same patients [4].

Head-to-Head Clinical Comparison

A direct clinical comparison study provides the most concrete evidence for a subtle difference between the two drugs.

  • Experimental Protocol: A within-subject crossover study was conducted with 22 stable schizophrenic inpatients [4]. Each patient underwent two separate treatment phases: one with This compound (12 mg/day) and another with haloperidol (12 mg/day) [4]. After at least 4 weeks on each drug, steady-state plasma concentrations of the drug and prolactin were measured [4].
  • Key Finding: The study concluded that plasma prolactin concentrations during this compound treatment were statistically significantly lower than during haloperidol treatment, although the authors noted the difference was small and likely not clinically meaningful for long-term risk [4].
  • Shared Adverse Effects: Due to their shared potent D2 blockade, both drugs carry a significant risk of extrapyramidal symptoms (EPS), such as acute dystonia, akathisia, parkinsonism, and tardive dyskinesia, similar to haloperidol's well-documented profile [2] [3]. They can also cause side effects from antagonism at other receptors, including sedation, dry mouth, and orthostatic hypotension [2] [3].

Mechanism of Action and Prolactin Pathway

The following diagram illustrates the shared mechanism of action and the pathway that leads to hyperprolactinemia, which was the key differentiator found in the clinical study.

G Antipsychotic This compound / Haloperidol D2_Receptor D2 Dopamine Receptor (in Tuberoinfundibular Pathway) Antipsychotic->D2_Receptor Antagonizes Dopamine Dopamine Inhibition D2_Receptor->Dopamine Blocks Prolactin_Release Uninhibited Prolactin Release from Pituitary Dopamine->Prolactin_Release Leads to Hyperprolactinemia Hyperprolactinemia Prolactin_Release->Hyperprolactinemia Clinical_Effects Clinical Effects: • Galactorrhea • Sexual Dysfunction • Menstrual Irregularities Hyperprolactinemia->Clinical_Effects

Summary and Key Differentiators

  • Similarities: this compound and haloperidol are structurally analogous butyrophenone antipsychotics with nearly identical high affinity for dopamine D2 receptors, leading to comparable efficacy for positive symptoms of schizophrenia and a similar risk of extrapyramidal side effects (EPS) [4] [2] [3].
  • Key Difference: The primary documented difference is in their potential to cause hyperprolactinemia. At an equivalent dose, this compound treatment resulted in statistically significantly lower plasma prolactin levels than haloperidol [4]. However, the clinical significance of this small difference for long-term risk is uncertain [4].
  • Overall Profile: For researchers and clinicians, this compound can be considered a very close analogue of haloperidol with a potentially, though not decisively, improved endocrine side effect profile.

References

Bromperidol Decanoate vs. Placebo: Outcomes at 6 Months

Author: Smolecule Technical Support Team. Date: February 2026

Outcome Measure Results (Bromperidol vs. Placebo) Evidence Certainty
Global State No data reported for relapse or hospital admission. Very Low
Mental State (General) Significant improvement on the Brief Psychiatric Rating Scale (BPRS) favoring this compound. Very Low
Adverse Effect: Increased Weight No significant difference found. Low
Adverse Effect: Stiffness No significant difference found. Low

Detailed Experimental Protocol

The design of the trial from which the above data is derived can be summarized as follows [1]:

  • Trial Design: Randomized, double-blind, placebo-controlled study.
  • Participants: Patients with schizophrenia.
  • Intervention: this compound decanoate (depot injection).
  • Comparator: Placebo injection.
  • Duration: 6 months.
  • Outcomes Measured:
    • Efficacy: Global clinical state, mental state (using the Brief Psychiatric Rating Scale, BPRS).
    • Acceptability: Number of participants leaving the study early.
    • Tolerability: Specific adverse effects like akathisia, weight gain, and tremor.

Comparative Efficacy Against Other Antipsychotics

A Cochrane systematic review compared depot this compound to other depot antipsychotics (like fluphenazine and haloperidol decanoate). The analysis of 2 trials (n=77) over 12 months found that people allocated to fluphenazine or haloperidol decanoate had fewer relapses than those given this compound decanoate. The quality of this evidence was rated as low [1].

Mechanism of Action and Experimental Insights

Understanding this compound's mechanism helps contextualize its trial outcomes.

  • Primary Mechanism: this compound is a typical antipsychotic belonging to the butyrophenone class. Its primary mechanism of action is antagonism of dopamine D2 receptors in the brain. By reducing dopaminergic activity, it alleviates positive symptoms of schizophrenia like hallucinations and delusions [2] [3].
  • Receptor Profile: this compound has a relative specific and high affinity for dopamine D2 receptors, with little to no anti-serotonin 5-HT2A activity from its metabolites. This profile is characteristic of first-generation typical antipsychotics and differentiates it from many second-generation (atypical) antipsychotics [4] [5].

The following diagram illustrates the primary mechanism of action of this compound and the downstream effects that are measured in clinical trials.

This compound This compound D2_Receptor D2_Receptor This compound->D2_Receptor Antagonizes Dopamine Dopamine Dopamine->D2_Receptor Binds Mesolimbic_Pathway Mesolimbic_Pathway D2_Receptor->Mesolimbic_Pathway Modulates Activity Reduced Positive Symptoms Reduced Positive Symptoms Mesolimbic_Pathway->Reduced Positive Symptoms Leads to Clinical Trial Outcomes Clinical Trial Outcomes Reduced Positive Symptoms->Clinical Trial Outcomes Measured in

References

bromperidol antipsychotic efficacy specific schizophrenia subtypes

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Overall Efficacy

Bromperidol is a typical antipsychotic from the butyrophenone class, closely related to haloperidol. Its primary mechanism is the antagonism of dopamine D2 receptors in the brain, which helps reduce the overactive dopaminergic signaling associated with psychotic symptoms [1]. It may also interact with serotonin (5-HT2) receptors, though this is secondary to its main dopaminergic action [1].

Clinical data indicates that this compound is an effective antipsychotic. Its overall efficacy is considered similar to or slightly better than haloperidol and slightly greater than chlorpromazine and perphenazine [2]. A notable feature is its faster onset of action compared to these reference drugs, and it has been reported to have an "activating effect" [2].

A study analyzing its effects on the five key dimensions of schizophrenic symptoms found its therapeutic profile was particularly strong for certain symptom clusters [3] [4]. The table below summarizes the percentage improvement after a 3-week treatment.

Symptom Dimension Percentage Improvement (%)
Cognitive Symptoms 80.2%
Excitement Symptoms 73.3%
Positive Symptoms 64.6%
Anxiety-Depression Symptoms 49.6%
Negative Symptoms 43.1%

Source: Adapted from Prog Neuropsychopharmacol Biol Psychiatry, 2002 [3] [4].

This data suggests that this compound has excellent therapeutic effects on classical "positive symptoms" and related excitement and cognitive symptoms, while its effect on primary negative symptoms is more modest [3].

Comparative Efficacy and Depot Formulation

This compound is also available as a long-acting injectable (LAI) formulation, this compound decanoate, used for maintenance treatment.

Comparison Key Findings
This compound vs. Placebo (L AI) This compound decanoate is more effective than a placebo injection [5].
This compound vs. Other LAI Antipsychotics When compared to fluphenazine decanoate and haloperidol decanoate, people allocated to the latter two had fewer relapses than those on this compound decanoate. People also left the this compound decanoate group more frequently than those on other depot preparations [5].

The Cochrane review concluded that while this compound decanoate is better than placebo, it may be less valuable than fluphenazine or haloperidol decanoate. It could be a viable choice when there are specific reasons not to use the others, but the evidence is based on minimal, poorly reported trial data [5].

Key Experimental Protocols

To evaluate the evidence on this compound, it is helpful to understand the methodologies used in the key studies.

1. Clinical Trial on Symptom Dimensions

  • Objective: To clarify the therapeutic spectrum of this compound based on a five-dimension symptom model and investigate the relationship between plasma drug concentration and clinical effects [3].
  • Design: A clinical trial involving 30 patients with acutely exacerbated schizophrenia.
  • Intervention: Patients were randomly allocated to fixed doses of this compound (6, 12, or 18 mg/day) for 3 weeks [3].
  • Outcome Measures:
    • Primary Efficacy Measure: The Brief Psychiatric Rating Scale (BPRS). Symptoms were grouped into five dimensions: positive, negative, cognitive, excitement, and anxiety-depression. A "responder" was defined as having a ≥50% reduction in total BPRS score [3] [4].
    • Biochemical Analysis: Plasma concentrations of this compound and its metabolite, reduced this compound, were measured. Prolactin response was also used as a biological marker of antidopaminergic activity [3].

2. Cochrane Review on Depot this compound

  • Objective: To assess the effects of depot this compound versus placebo, oral antipsychotics, and other depot antipsychotics for people with schizophrenia [5].
  • Design: A systematic review. The 2012 update searched the Cochrane Schizophrenia Group's Register and included four randomized controlled trials (RCTs) with a total of 117 participants [5].
  • Outcome Measures: Primary outcomes included clinically significant change in global function, service utilisation (e.g., hospital admission), and relapse [5].
  • Data Analysis: For dichotomous data, fixed-effect risk ratios (RR) and 95% confidence intervals (CI) were calculated. Analysis was by intention-to-treat [5].

Visualizing the Evidence and Workflow

The following diagram illustrates this compound's primary mechanism of action and the experimental workflow used to evaluate its efficacy across schizophrenia symptom dimensions.

cluster_mechanism Mechanism of Action cluster_study Experimental Workflow: Symptom Efficacy Study DA Dopamine (DA) D2 Dopamine D2 Receptor DA->D2 Signal Reduced Postsynaptic Neuronal Firing D2->Signal Blocks This compound This compound This compound->D2 Antagonizes Effect Alleviation of Positive Symptoms Signal->Effect Start Patient Recruitment (Acutely exacerbated schizophrenia) Design Study Design (3-week, fixed-dose trial) Start->Design Allocation Random Allocation (6, 12, or 18 mg/day) Design->Allocation Assessment Outcome Assessment (BPRS, 5-factor analysis) Allocation->Assessment Biomarker Biomarker Analysis (Plasma drug & prolactin levels) Allocation->Biomarker Results Results Synthesis (Efficacy per symptom dimension) Assessment->Results Biomarker->Results

Interpretation and Research Gaps

  • Efficacy Profile: this compound is a potent D2 antagonist with a efficacy profile strongest for positive, excitement, and cognitive symptoms. Its effect on negative symptoms is less pronounced [3].
  • Comparative Position: While its oral form shows robust efficacy comparable to haloperidol, its long-acting depot formulation may be less effective at preventing relapse compared to other depot typical antipsychotics like haloperidol and fluphenazine [5].
  • Major Gap: As noted in a 1988 review that remains relevant, data from additional controlled trials are needed to "assess whether it possesses any advantages in certain sub-types of schizophrenia" [2]. The search results do not contain robust, modern studies definitively answering this question.

References

Bromperidol vs. Other Antipsychotics: Efficacy and Safety

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key findings from comparative studies on bromperidol, primarily based on a 2012 Cochrane systematic review and an earlier drug evaluation. [1] [2] [3]

Comparison Key Efficacy Outcomes Key Safety & Tolerability Outcomes Certainty of Evidence
vs. Placebo Better than placebo for symptom control. [2] No clear difference in specific side effects (akathisia, weight gain, tremor) compared to placebo. [2] Low to Very Low (based on one small, short-term RCT)

| vs. Haloperidol / Fluphenazine Decanoate | Higher relapse rate with this compound decanoate (RR 3.92). More study discontinuations due to any cause with this compound. [2] [3] | No significant difference in the need for additional anticholinergic medication or incidence of movement disorders. [2] | Low (based on a small number of RCTs with limited participants) | | vs. Haloperidol (Oral) | Similar or slightly better overall efficacy in some small studies. May have a faster onset of action. [1] | Extrapyramidal side effects occur with similar frequency and severity. [1] | Low (from a small number of comparative studies) | | vs. Chlorpromazine / Perphenazine | Slightly greater overall efficacy than chlorpromazine and perphenazine. [1] | Insufficient data for a detailed comparison. [1] | Low (from a small number of comparative studies) |

Experimental Data and Methodologies

For context, here are the methodologies from key studies that contribute to the data above.

  • Cochrane Systematic Review (2012 Update): This review aimed to assess the effects of depot this compound decanoate. [2]

    • Search Strategy: Researchers searched the Cochrane Schizophrenia Group's Register (as of February 2012) for all relevant randomized controlled trials (RCTs). [2]
    • Selection Criteria: Included RCTs focusing on people with schizophrenia that compared depot this compound to placebo, oral antipsychotics, or other depot antipsychotics. Primary outcomes were global clinical change, relapse, and hospital admission. [2]
    • Data Analysis: For dichotomous data, they calculated risk ratios (RR) with 95% confidence intervals (CI). They analyzed data on an intention-to-treat basis where possible. [2]
  • Early Comparative Clinical Trials (1980s): The data compared to oral antipsychotics are derived from earlier, smaller clinical trials. [1]

    • Study Design: These included double-blind, randomized controlled trials comparing this compound to other antipsychotics like haloperidol over several weeks. [1]
    • Outcome Measures: Efficacy was typically measured using standardized psychiatric rating scales (e.g., Brief Psychiatric Rating Scale). Safety was assessed by monitoring the emergence of side effects, particularly extrapyramidal symptoms (EPS). [1]

Mechanism of Action

This compound's primary mechanism, relevant to its long-term efficacy and side effect profile, is consistent with typical antipsychotics. [1] [4] The following diagram illustrates its central mechanism of action.

G This compound This compound Administration D2_Receptor Dopamine D2 Receptor This compound->D2_Receptor Antagonizes Pathway Mesolimbic Pathway (Overactive in Psychosis) D2_Receptor->Pathway Reduces Dopaminergic Activity Dopamine Dopamine (Neurotransmitter) Dopamine->D2_Receptor Binds Symptoms Reduction in Positive Symptoms (e.g., Hallucinations) Pathway->Symptoms Leads to

This compound primarily exerts its antipsychotic effect by antagonizing central dopamine D2 receptors. [1] [4] This action in the mesolimbic pathway reduces dopaminergic overactivity, which is associated with the positive symptoms of schizophrenia like hallucinations and delusions. [4] A secondary property is its high affinity for these receptors without substantially interfering with noradrenergic or serotonergic systems, which is consistent with its classic typical antipsychotic profile. [1]

Research Implications and Conclusions

For researchers and drug development professionals, the key takeaways are:

  • Limited High-Quality Evidence: The most robust available data, from the Cochrane review, indicates that This compound decanoate may be less effective than other depot antipsychotics like haloperidol and fluphenazine decanoate in preventing relapse and is associated with higher dropout rates from studies. [2] [3]
  • Significant Evidence Gap: The review authors consistently concluded that the evidence is minimal, poorly reported, and that well-conducted and reported randomized trials are urgently needed to properly inform clinical practice. [2] [3]
  • Potential Niche Use: Based on the limited data, this compound decanoate could be considered a viable option only when there are specific reasons not to use fluphenazine or haloperidol decanoate. [2]

References

bromperidol versus risperidone behavioral symptoms dementia

Author: Smolecule Technical Support Team. Date: February 2026

Pharmacological and Clinical Profile Comparison

The table below summarizes the available comparative data for risperidone and bromperidol.

Feature Risperidone This compound
Antipsychotic Class Atypical (Second-generation) Typical (First-generation) / Butyrophenone [1] [2]
Primary Mechanism Combined high affinity for 5-HT₂A and D₂ receptors [1] [2] High and specific affinity for D₂ receptors; considered a relatively specific D₂ antagonist [3] [2]
Receptor Binding Profile High affinity for 5-HT₂A, D₂, α1/α2 adrenergic, and H1 histaminergic receptors [1] High affinity for D₂ receptors; shows little to no anti-5-HT₂A activity in vivo [2]
Efficacy in Dementia (BPSD) Modest efficacy for aggression, agitation, and psychosis; most evidence among atypical antipsychotics [4] [1] Insufficient Data: Evidence for use in behavioral symptoms of dementia (BPSD) not established in search results.
Key Risks in Dementia Increased risk of cerebrovascular adverse events (CVAE) and death; FDA boxed warning [1] [5] Insufficient Data on specific risks in dementia populations.
Common Adverse Effects Dose-dependent EPS, sedation, orthostatic hypotension, weight gain, elevated prolactin [1] [5] Extrapyramidal Symptoms (EPS), hyperprolactinemia (inferred from D₂ antagonism) [3]
Regulatory Status for BPSD Approved for BPSD in some countries (e.g., UK, Canada, Australia); off-label in the US [1] Insufficient Data on approval for BPSD.

Detailed Experimental Data and Methodologies

The following sections provide deeper insight into the key experiments and data that inform the comparison above.

Receptor Binding Assays

The fundamental difference in their mechanism of action has been elucidated through in vitro receptor binding assays.

  • Methodology: These experiments typically use cell membranes or brain tissue expressing human cloned receptors. The test drug (e.g., risperidone, this compound) is incubated with the receptor preparation and a radioactively labeled ligand (e.g., [³H]spiperone for D₂ and 5-HT₂A receptors). The ability of the drug to displace the radioactive ligand is measured, and its binding affinity (Ki value) is calculated. A lower Ki indicates higher affinity [6] [2].
  • Key Findings:
    • Risperidone: Demonstrates high affinity for both 5-HT₂A (Ki = 0.16 nM) and D₂ (Ki = 3.13 nM) receptors, defining its "atypical" profile [6].
    • This compound: Shows high affinity for D₂ receptors, similar to haloperidol, but exhibits little to no anti-5-HT₂A activity in vivo. A critical study found that unlike risperidone and its metabolites, this compound and its metabolites do not possess significant 5-HT₂A blocking activity, explaining its typical antipsychotic profile [2].
Clinical Trials in Dementia

The evidence base for using these agents in dementia is vastly different.

  • Risperidone Clinical Trials:
    • Methodology: Multiple randomized, double-blind, placebo-controlled trials (RCTs) have been conducted. Participants with dementia (often Alzheimer's type) and significant behavioral symptoms like aggression or psychosis are randomized to receive risperidone or a placebo for 6-12 weeks. Outcomes are measured using standardized scales like the Cohen-Mansfield Agitation Inventory (CMAI) and the Neuropsychiatric Inventory (NPI) [1].
    • Key Findings: Meta-analyses of these RCTs conclude that risperidone offers a modest but statistically significant benefit over placebo in reducing aggression and psychosis. For instance, it has been shown to significantly improve scores on the CMAI [4] [1].
  • This compound Clinical Data:
    • The provided search results lack data from controlled clinical trials for this compound specifically for dementia-related behaviors. The available studies focus on its use in schizophrenia, noting efficacy on positive symptoms and excitement [3]. Its application in dementia is not well-established in the current literature retrieved.

Signaling Pathways and Drug Mechanisms

The diagram below illustrates the core difference in how risperidone and this compound are understood to interact with key neurotransmitter pathways in the brain.

G Start Antipsychotic Administration D2 Dopamine D₂ Receptor Blockade Start->D2 HT2A Serotonin 5-HT₂A Receptor Blockade Start->HT2A Risperidone only EPS Extrapyramidal Symptoms (EPS) D2->EPS Efficacy Reduced Psychosis and Agitation D2->Efficacy Atypical_Profile Atypical Profile: Lower EPS Risk HT2A->Atypical_Profile Atypical_Profile->EPS Mitigates

This diagram highlights that while both drugs share the core mechanism of dopamine D₂ receptor blockade, which is associated with both therapeutic effects and motor side effects (EPS), risperidone's additional 5-HT₂A blockade is thought to mitigate the risk of EPS, contributing to its atypical classification [1] [2].

Key Takeaways for Professionals

  • Risperidone has a defined, albeit limited and carefully considered, role in managing severe BPSD when non-pharmacological options fail, supported by a body of clinical evidence [7] [1].
  • This compound, a typical antipsychotic, is not well-studied for BPSD. Its pharmacological profile suggests a higher risk of motor side effects without the potential mitigating benefit of 5-HT₂A blockade [2].
  • Safety is Paramount: For any antipsychotic use in dementia, the significant risks of CVAE and death must be factored into the risk-benefit analysis. Treatment should be at the lowest effective dose for the shortest possible duration [7] [5].

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

419.08962 g/mol

Monoisotopic Mass

419.08962 g/mol

Heavy Atom Count

26

Appearance

Solid powder

Melting Point

155.0 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

LYH6F7I22E

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H332 (15.22%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H336 (15.22%): May cause drowsiness or dizziness [Warning Specific target organ toxicity, single exposure;
Narcotic effects];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Antipsychotic Agents

ATC Code

N - Nervous system
N05 - Psycholeptics
N05A - Antipsychotics
N05AD - Butyrophenone derivatives
N05AD06 - Bromperidol

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Dopamine
DRD2 [HSA:1813] [KO:K04145]

Pictograms

Irritant

Irritant

Other CAS

10457-90-6

Metabolism Metabolites

Bromperidol has known human metabolites that include 4'-Fluorobutyrophenone and 4-(4-Bromophenyl)piperidin-4-ol.

Wikipedia

Bromperidol

Use Classification

Pharmaceuticals

Dates

Last modified: 08-15-2023

Comparison of the anti-dopamine D₂ and anti-serotonin 5-HT(2A) activities of chlorpromazine, bromperidol, haloperidol and second-generation antipsychotics parent compounds and metabolites thereof

Hidenobu Suzuki, Keishi Gen, Yuichi Inoue
PMID: 23427194   DOI: 10.1177/0269881113478281

Abstract

Second-generation antipsychotics, which have become the standard drug therapies for schizophrenia, are known to have a serotonin 5-HT(2A) receptor blocking effect in addition to a dopamine D₂ receptor blocking effect. However, although chlorpromazine (CPZ) has a 5-HT(2A) receptor blocking effect and has the profile of a second-generation antipsychotic in vitro, it loses this pharmacological profile in vivo. In order to elucidate the differences between the in vivo and in vitro pharmacological characteristics of CPZ, we used a radioreceptor assay to measure the anti-D₂ activity and the anti-5-HT(2A) activity of CPZ and five major metabolites of CPZ, and compared the results to the anti-D₂ activity and anti-5-HT(2A) activity of risperidone, zotepine, perospirone, the major metabolites of each of these drugs, and olanzapine, bromperidol, and haloperidol. The subjects were 182 patients who had received diagnoses of schizophrenia based on the DSM-IV criteria. The results revealed that CPZ exhibited little anti-5-HT(2A) activity, regardless of the anti-D₂ activity level, and that none of the metabolites possessed anti-5-HT(2A) activity. However, both the parent compounds and the metabolites of each of the second-generation antipsychotics possessed both anti-D₂ activity and anti-5-HT(2A) activity. This clarified that, unlike second-generation antipsychotics, the reason CPZ loses its second-generation antipsychotic profiles in vivo is because it does not have any metabolites that possess anti-5-HT(2A) activity.


Repurposing antipsychotic drugs into antifungal agents: Synergistic combinations of azoles and bromperidol derivatives in the treatment of various fungal infections

Selina Y L Holbrook, Atefeh Garzan, Emily K Dennis, Sanjib K Shrestha, Sylvie Garneau-Tsodikova
PMID: 28797882   DOI: 10.1016/j.ejmech.2017.07.030

Abstract

As the number of hospitalized and immunocompromised patients continues to rise, invasive fungal infections, such as invasive candidiasis and aspergillosis, threaten the life of millions of patients every year. The azole antifungals are currently the most prescribed drugs clinically that display broad-spectrum antifungal activity and excellent oral bioavailability. Yet, the azole antifungals have their own limitations and are unable to meet the challenges associated with increasing fungal infections and the accompanied development of resistance against azoles. Exploring combination therapy that involves the current azoles and another drug has been shown to be a promising strategy. Haloperidol and its derivative, bromperidol, were originally discovered as antipsychotics. Herein, we synthesize and report a series of bromperidol derivatives and their synergistic antifungal interactions in combination with a variety of current azole antifungals against a wide panel of fungal pathogens. We further select two representative combinations and confirm the antifungal synergy by performing time-kill assays. Furthermore, we evaluate the ability of selected combinations to destroy fungal biofilm. Finally, we perform mammalian cytotoxicity assays with the representative combinations against three mammalian cell lines.


Haloperidol versus first-generation antipsychotics for the treatment of schizophrenia and other psychotic disorders

Markus Dold, Myrto T Samara, Chunbo Li, Magdolna Tardy, Stefan Leucht
PMID: 25592299   DOI: 10.1002/14651858.CD009831.pub2

Abstract

Haloperidol is worldwide one of the most frequently used antipsychotic drugs with a very high market share. Previous narrative, unsystematic reviews found no differences in terms of efficacy between the various first-generation ("conventional", "typical") antipsychotic agents. This established the unproven psychopharmacological assumption of a comparable efficacy between the first-generation antipsychotic compounds codified in textbooks and treatment guidelines. Because this assumption contrasts with the clinical impression, a high-quality systematic review appeared highly necessary.
To compare the efficacy, acceptability, and tolerability of haloperidol with other first-generation antipsychotics in schizophrenia and schizophrenia-like psychosis.
In October 2011 and July 2012, we searched the Cochrane Schizophrenia Group's Trials Register, which is based on regular searches of CINAHL, BIOSIS, AMED, EMBASE, PubMed, MEDLINE, PsycINFO, and registries of clinical trials. To identify further relevant publications, we screened the references of all included studies and contacted the manufacturers of haloperidol for further relevant trials and missing information on identified studies. Furthermore, we contacted the corresponding authors of all included trials for missing data.
We included all randomised controlled trials (RCTs) that compared oral haloperidol with another oral first-generation antipsychotic drug (with the exception of the low-potency antipsychotics chlorpromazine, chlorprothixene, levopromazine, mesoridazine, perazine, prochlorpromazine, and thioridazine) in schizophrenia and schizophrenia-like psychosis. Clinically important response to treatment was defined as the primary outcome. Secondary outcomes were global state, mental state, behaviour, overall acceptability (measured by the number of participants leaving the study early due to any reason), overall efficacy (attrition due to inefficacy of treatment), overall tolerability (attrition due to adverse events), and specific adverse effects.
At least two review authors independently extracted data from the included trials. The methodological quality of the included studies was assessed using The Cochrane Collaboration`s 'Risk of bias' tool.We analysed dichotomous outcomes with risk ratios (RR) and continuous outcomes with mean differences (MD), both with the associated 95% confidence intervals (CI). All analyses were based on a random-effects model and we preferably used data on an intention-to-treat basis where possible.
The systematic review currently includes 63 randomised trials with 3675 participants. Bromperidol (n = 9), loxapine (n = 7), and trifluoperazine (n = 6) were the most frequently administered antipsychotics comparator to haloperidol. The included studies were published between 1962 and 1993, were characterised by small sample sizes (mean: 58 participants, range from 18 to 206) and the predefined outcomes were often incompletely reported. All results for the main outcomes were based on very low or low quality data. In many trials the mechanism of randomisation, allocation, and blinding was frequently not reported. In short-term studies (up to 12 weeks), there was no clear evidence of a difference between haloperidol and the pooled group of the other first-generation antipsychotic agents in terms of the primary outcome "clinically important response to treatment" (40 RCTs, n = 2132, RR 0.93 CI 0.87 to 1.00). In the medium-term trials, haloperidol may be less effective than the other first-generation antipsychotic group but this evidence is based on only one trial (1 RCT, n = 80, RR 0.51 CI 0.37 to 0.69).Based on limited evidence, haloperidol alleviated more positive symptoms of schizophrenia than the other antipsychotic drugs. There were no statistically significant between-group differences in global state, other mental state outcomes, behaviour, leaving the study early due to any reason, due to inefficacy, as well as due to adverse effects. The only statistically significant difference in specific side effects was that haloperidol produced less akathisia in the medium term.
The findings of the meta-analytic calculations support the statements of previous narrative, unsystematic reviews suggesting comparable efficacy of first-generation antipsychotics. In efficacy-related outcomes, there was no clear evidence of a difference between the prototypal drug haloperidol and other, mainly high-potency first-generation antipsychotics. Additionally, we demonstrated that haloperidol is characterised by a similar risk profile compared to the other first-generation antipsychotic compounds. The only statistically significant difference in specific side effects was that haloperidol produced less akathisia in the medium term. The results were limited by the low methodological quality in many of the included original studies. Data for the main results were low or very low quality. Therefore, future clinical trials with high methodological quality are required.


[Severe hypotension and ventricular fibrillation during combined general and epidural anesthesia in a patient on major tranquilizers]

Kanako Futsukaichi, Koji Matsumoto, Kazuya Fujita, Ryuji Abe, Takayuki Noguchi
PMID: 23157101   DOI:

Abstract

A 54-year-old man (height 155 cm, weight 49 kg) was scheduled for retroperitoneoscopic nephrectomy. He had a history of schizophrenia that had been controlled with propericiazine 10 mg and bromperidol 3 mg daily for 34 years. After induction of anesthesia, 1% mepivacaine 5 ml was administered via an epidural catheter. Blood pressure decreased 15 minutes later to 47/25 mmHg and heart rate dropped to 50 beats x min(-1). Ventricular fibrillation occurred despite titrated injection of ephedrine (40 mg total), phenylephrine (1 mg total), atropine (0.5 mg total), and rapid infusion of crystalloid and colloid solutions. Chest compression and defibrillation were required to restore spontaneous circulation. Surgery was cancelled and he was extubated 45 minutes later without any complications. These findings suggest that caution must be exercised when combining general and epidural anesthesia for patients on long-term major tranquilizers. In the event of refractory hypotension, the use of direct-acting vasoconstrictors such as noradrenaline or vasopressin should be considered.


Folie à deux: double case-report of shared delusions with a fatal outcome

A Talamo, A Vento, V Savoja, D Di Cosimo, S Lazanio, G D Kotzalidis, G Manfredi, N Girardi, R Tatarelli
PMID: 21448546   DOI:

Abstract

Treatment of shared delusional disorder (folie à deux) often involves separation and use of antipsychotic medication, with uncertain outcomes and potential risks.
We report on two highly interdependent and chronically psychotic sisters with shared systematic delusion, followed by psychiatrists over several years.
The dominant patient was diagnosed with schizoaffective disorder and her non-dominant sister with paranoid schizophrenia. Both received antipsychotics and supportive therapy as outpatients and allowed to continue conjoint therapy with individual psychiatrists-therapists. They returned for follow-up visits for 20 months, when the dominant decided to continue treatment alone, as her sister gradually improved symptomatically and functionally. After separation, the dominant became increasingly anxious. She impulsively ingested an overdose of the non-dominant sister's medicines and died of cardiac arrest, despite her sister's efforts to seek medical assistance. The surviving non-dominant sister developed anxiety and increasing agitation requiring psychiatric hospitalization and increased pharmacotherapy. She improved gradually, but continued to be dysfunctional and required placement in a psychiatric inpatient unit for several months, eventually doing better in a community-based rehabilitative program with regular psychiatric follow-up.
Combined treatment of patients with folie à deux may encourage continuous pathological interactions, but separation may increase risk of adverse outcomes.


In silico repurposing of antipsychotic drugs for Alzheimer's disease

Shivani Kumar, Suman Chowdhury, Suresh Kumar
PMID: 29078760   DOI: 10.1186/s12868-017-0394-8

Abstract

Alzheimer's disease (AD) is the most prevalent form of dementia and represents one of the highest unmet requirements in medicine today. There is shortage of novel molecules entering into market because of poor pharmacokinetic properties and safety issues. Drug repurposing offers an opportunity to reinvigorate the slowing drug discovery process by finding new uses for existing drugs. The major advantage of the drug repurposing approach is that the safety issues are already investigated in the clinical trials and the drugs are commercially available in the marketplace. As this approach provides an effective solution to hasten the process of providing new alternative drugs for AD, the current study shows the molecular interaction of already known antipsychotic drugs with the different protein targets implicated in AD using in silico studies.
A computational method based on ligand-protein interaction was adopted in present study to explore potential antipsychotic drugs for the treatment of AD. The screening of approximately 150 antipsychotic drugs was performed on five major protein targets (AChE, BuChE, BACE 1, MAO and NMDA) by molecular docking. In this study, for each protein target, the best drug was identified on the basis of dock score and glide energy. The top hits were then compared with the already known inhibitor of the respective proteins. Some of the drugs showed relatively better docking score and binding energies as compared to the already known inhibitors of the respective targets. Molecular descriptors like molecular weight, number of hydrogen bond donors, acceptors, predicted octanol/water partition coefficient and percentage human oral absorption were also analysed to determine the in silico ADME properties of these drugs and all were found in the acceptable range and follows Lipinski's rule.
The present study have led to unravel the potential of leading antipsychotic drugs such as pimozide, bromperidol, melperone, anisoperidone, benperidol and anisopirol against multiple targets associated with AD. Benperidol was found to be the best candidate drug interacting with different target proteins involved in AD.


Improvement of mutism in a catatonic schizophrenia case by add-on treatment with amantadine

K Muneoka, Y Shirayama, K Kon, M Kawabe, M Goto, S Kimura
PMID: 20571993   DOI: 10.1055/s-0029-1242821

Abstract




Minimizing antipsychotic medication obviated the need for enema against severe constipation leading to paralytic ileus: a case report

T Suzuki, H Uchida, K Watanabe, H Kashima
PMID: 17875120   DOI: 10.1111/j.1365-2710.2007.00843.x

Abstract

To report the usefulness of antipsychotic dose-reduction for avoiding paralytic ileus in a patient with chronic schizophrenia and comorbid dementia.
A 65-year-old in-patient developed severe paralytic ileus warranting a transfer to the general hospital. Constipation was very troublesome and he often needed enema to prevent intestinal obstruction. He had originally been treated with 24 mg of bromperidol, which was reduced to 4 mg, and other psychotropic treatments were simultaneously simplified. As a result, bowel habits improved and enema is now only rarely necessary. Constipation is a frequent adverse effect of antipsychotics and adjunctive psychotropics, which can be severe and may lead to life-threatening paralytic ileus. Dose-reduction obviated a necessity of enema against persistent constipation, while the patient's mental status remained under control. Assessment using the Naranjo probability scale revealed a definite causal relationship.
With an increasing number of elderly patients with schizophrenia, more cases of severe gastrointestinal motility problems from antipsychotic medication are to be expected. In this patient population dose-reduction of antipsychotics and simplification of concomitant psychotropics should be seriously considered.


Dopamine D2 receptor gene polymorphisms predict well the response to dopamine antagonists at therapeutic dosages in patients with schizophrenia

Noboru Sakumoto, Tsuyoshi Kondo, Kazuo Mihara, Akihito Suzuki, Norio Yasui-Furukori
PMID: 17362435   DOI: 10.1111/j.1440-1819.2007.01633.x

Abstract

Previous reports have shown that both A1 allele carriers of TaqI A and Del allele non-carriers of -141C Ins/Del for dopamine D(2) receptor (DRD(2)) gene polymorphisms have a better antipsychotic drug response. The present study aimed to examine the validity of a combination of these two DRD(2) polymorphisms as predictors for response to DRD(2) antagonists. The subjects consisted of 49 acutely exacerbated inpatients with schizophrenia treated with bromperidol (30 cases, 6-18 mg/day) or nemonapride (19 cases, 18 mg/day) for 3 weeks. Brief Psychiatric Rating Scale and Udvalg for Kliniske Undersøgelser side-effects rating scale were used for clinical assessments. DRD(2) genotypes were determined using a polymerase chain reaction method. In the overall 49 subjects, combined DRD(2) polymorphisms weakly predicted the response to DRD(2) antagonists (Fisher exact test, P = 0.049), that is, good response in A1(+) or Del(-) subjects and poor response in A1(-) plus Del(+) subjects. In the former subjects, non-responders with A1(+) or Del(-) showed higher scores of psychic, extrapyramidal and total side-effects. At therapeutic doses (6-8 mg/day haloperidol equivalent dose) in 30 subjects, the predictability of response was greatly increased (Fisher exact test, P < 0.0045) with higher positive and negative predictive values (78.3% and 85.7%, respectively). These findings suggest that combined DRD(2) polymorphisms can be used as a pretreatment marker for response to DRD(2) antagonists at therapeutic doses, and that A1(+) or Del(-) subjects are highly sensitive to DRD(2) antagonists, expressed as either treatment responders or non-responders vulnerable to extrapyramidal symptoms.


Synergistic drug combinations for tuberculosis therapy identified by a novel high-throughput screen

Santiago Ramón-García, Carol Ng, Hilary Anderson, Joseph D Chao, Xingji Zheng, Tom Pfeifer, Yossef Av-Gay, Michel Roberge, Charles J Thompson
PMID: 21576426   DOI: 10.1128/AAC.00474-11

Abstract

Therapeutic options for tuberculosis (TB) are limited and notoriously ineffective despite the wide variety of potent antibiotics available for treating other bacterial infections. We investigated an approach that enables an expansion of TB therapeutic strategies by using synergistic combinations of drugs. To achieve this, we devised a high-throughput synergy screen (HTSS) of chemical libraries having known pharmaceutical properties, including thousands that are clinically approved. Spectinomycin was used to test the concept that clinically available antibiotics with limited efficacy against Mycobacterium tuberculosis might be used for TB treatment when coadministered with a synergistic partner compound used as a sensitizer. Screens using Mycobacterium smegmatis revealed many compounds in our libraries that acted synergistically with spectinomycin. Among them, several families of antimicrobial compounds, including macrolides and azoles, were also synergistic against M. tuberculosis in vitro and in a macrophage model of M. tuberculosis infection. Strikingly, each sensitizer identified for synergy with spectinomycin uniquely enhanced the activities of other clinically used antibiotics, revealing a remarkable number of unexplored synergistic drug combinations. HTSS also revealed a novel activity for bromperidol, a butyrophenone used as an antipsychotic drug, which was discovered to be bactericidal and greatly enhanced the activities of several antibiotics and drug combinations against M. tuberculosis. Our results suggest that many compounds in the currently available pharmacopoeia could be readily mobilized for TB treatment, including disease caused by multi- and extensively drug-resistant strains for which there are no effective therapies.


Explore Compound Types